(Rac)-GSK547
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
6-[4-[3-(3,5-difluorophenyl)-3,4-dihydropyrazole-2-carbonyl]piperidin-1-yl]pyrimidine-4-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18F2N6O/c21-15-7-14(8-16(22)9-15)18-1-4-26-28(18)20(29)13-2-5-27(6-3-13)19-10-17(11-23)24-12-25-19/h4,7-10,12-13,18H,1-3,5-6H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJVGFKBLUYAEOK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)N2C(CC=N2)C3=CC(=CC(=C3)F)F)C4=NC=NC(=C4)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18F2N6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
(Rac)-GSK547: A Technical Guide to its Mechanism of Action as a RIPK1 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the mechanism of action of (Rac)-GSK547, a potent and highly selective inhibitor of Receptor-Interacting Serine/Threonine Protein Kinase 1 (RIPK1). This compound is the racemic mixture of GSK547. By targeting a key regulator of inflammation and cell death, GSK547 has emerged as a significant tool for investigating the role of RIPK1 in various pathologies, particularly in the context of cancer immunology. This document details the molecular interactions, cellular effects, and preclinical evidence supporting its mechanism of action, supplemented with structured data, detailed experimental protocols, and pathway visualizations.
Core Mechanism of Action: Allosteric Inhibition of RIPK1
This compound functions as a highly selective and potent inhibitor of the kinase activity of RIPK1.[1][2] It is classified as a Type III inhibitor, binding to an allosteric pocket located between the N-terminal and C-terminal domains of the RIPK1 kinase, distinct from the ATP-binding site.[3][4] This mode of inhibition confers a high degree of selectivity for RIPK1 over a broad panel of other kinases.[5] The primary therapeutic potential of GSK547, particularly in oncology, lies in its ability to modulate macrophage-mediated adaptive immune tolerance.[1][6] By inhibiting RIPK1, GSK547 reprograms tumor-associated macrophages (TAMs) from an immunosuppressive, pro-tumoral M2-like phenotype towards a pro-inflammatory, anti-tumoral M1-like phenotype.[7][8]
This reprogramming is a central aspect of its anti-cancer effects, leading to enhanced T-cell activation and a more robust anti-tumor immune response. In preclinical models of pancreatic ductal adenocarcinoma (PDA), this immunomodulatory effect translates into reduced tumor burden and extended survival.[1][6]
Quantitative Data
The following tables summarize the key quantitative parameters defining the potency and efficacy of GSK547.
Table 1: In Vitro Potency of GSK547
| Parameter | Target/Assay | Cell Line | Value | Reference |
| IC50 | RIPK1 Kinase Activity | - | 31 nM | [5] |
| IC50 | TNFα/zVAD-induced Necroptosis | L929 | 32 nM | [1] |
Table 2: In Vivo Efficacy of GSK547 in a Pancreatic Cancer Model
| Animal Model | Treatment | Dosage | Outcome | Reference |
| Orthotopic PDA (KPC-derived cells) | This compound | ~100 mg/kg/day (in chow) | Reduced tumor burden, extended survival | [1] |
Signaling Pathways and Experimental Workflows
RIPK1 Signaling and Macrophage Polarization
GSK547's inhibition of RIPK1 in macrophages initiates a signaling cascade that alters the balance of key transcription factors. Specifically, it leads to the upregulation of STAT1 signaling, which is crucial for M1 macrophage polarization, while concurrently reducing the signaling of STAT3, STAT5, and STAT6, which are associated with the M2-like phenotype.[7]
Experimental Workflow for Assessing Macrophage Reprogramming and T-Cell Activation
The following diagram illustrates a typical experimental workflow to evaluate the effect of GSK547 on macrophage polarization and their subsequent ability to activate T-cells.
Detailed Experimental Protocols
RIPK1-Mediated Necroptosis Inhibition Assay
This assay determines the potency of this compound in preventing RIPK1-dependent necroptosis.
-
Cell Line: L929 murine fibrosarcoma cells.
-
Reagents:
-
This compound stock solution (e.g., 10 mM in DMSO).
-
Recombinant murine TNFα (Tumor Necrosis Factor-alpha).
-
zVAD-fmk (pan-caspase inhibitor).
-
Cell culture medium (e.g., DMEM with 10% FBS).
-
Cell viability reagent (e.g., CellTiter-Glo®).
-
-
Protocol:
-
Seed L929 cells in a 96-well plate at a density of ~30,000 cells/well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in cell culture medium.
-
Pre-treat the cells with the diluted this compound or vehicle (DMSO) for 30 minutes at 37°C.
-
Induce necroptosis by adding a combination of TNFα (final concentration, e.g., 10 ng/mL) and zVAD-fmk (final concentration, e.g., 20 µM).
-
Incubate the plate for 24 hours at 37°C.
-
Measure cell viability according to the manufacturer's protocol of the chosen reagent.
-
Calculate the percentage of cell death inhibition relative to the vehicle control and determine the IC50 value by fitting the data to a dose-response curve.
-
Macrophage Polarization Assay
This protocol details the in vitro treatment of macrophages with this compound to assess its effect on their polarization state.
-
Cells: Bone Marrow-Derived Macrophages (BMDMs) from mice.
-
Reagents:
-
This compound.
-
BMDM differentiation medium (e.g., RPMI-1640 with 10% FBS, 1% Pen/Strep, and 20 ng/mL M-CSF).
-
Antibodies for flow cytometry (e.g., anti-F4/80, anti-CD11b, anti-MHC-II, anti-CD206).
-
ELISA kits for cytokine quantification (e.g., TNFα, IL-10).
-
-
Protocol:
-
Isolate bone marrow cells from the femurs and tibias of mice and culture them in BMDM differentiation medium for 6-7 days to generate M0 macrophages.
-
Plate the differentiated BMDMs in 6-well plates.
-
Treat the macrophages with this compound at the desired concentration (e.g., 100 nM) or vehicle for 18-24 hours.
-
Flow Cytometry Analysis:
-
Harvest the cells and stain them with fluorescently conjugated antibodies against macrophage surface markers (F4/80, CD11b) and polarization markers (MHC-II for M1, CD206 for M2).
-
Analyze the samples using a flow cytometer to quantify the percentage of M1 and M2-like macrophages.
-
-
Cytokine Analysis:
-
Collect the cell culture supernatants.
-
Measure the concentrations of TNFα (M1 cytokine) and IL-10 (M2 cytokine) using ELISA kits according to the manufacturer's instructions.
-
-
Western Blot for STAT1 Signaling
This protocol is for assessing the activation of the STAT1 signaling pathway in macrophages following treatment with this compound.
-
Cells: BMDMs.
-
Reagents:
-
This compound.
-
RIPA lysis buffer with protease and phosphatase inhibitors.
-
Primary antibodies: anti-phospho-STAT1 (Tyr701), anti-total-STAT1.
-
HRP-conjugated secondary antibody.
-
ECL Western blotting substrate.
-
-
Protocol:
-
Culture differentiated BMDMs as described above.
-
Treat the cells with this compound or vehicle for 30 minutes.
-
Lyse the cells with ice-cold RIPA buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane (e.g., with 5% BSA in TBST) for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-STAT1 overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an ECL substrate and an imaging system.
-
Strip the membrane and re-probe with an antibody against total STAT1 as a loading control.
-
In Vivo Orthotopic Pancreatic Cancer Model
This protocol provides a general outline for evaluating the in vivo efficacy of this compound.
-
Animal Model: C57BL/6 mice.
-
Cells: KPC-derived pancreatic tumor cells.
-
Reagents:
-
This compound formulated in mouse chow.
-
Matrigel.
-
-
Protocol:
-
Surgically expose the pancreas of anesthetized mice.
-
Inject KPC tumor cells (e.g., 1 x 10^6 cells in 50 µL of a 1:1 mixture of PBS and Matrigel) into the head or tail of the pancreas.
-
Close the incision and allow the mice to recover.
-
After a few days to allow for tumor establishment, randomize the mice into treatment and control groups.
-
Provide the treatment group with chow containing this compound at a dose calculated to deliver ~100 mg/kg/day. The control group receives standard chow.
-
Monitor the mice for tumor growth (e.g., via imaging) and overall health.
-
At the end of the study (e.g., 21-28 days or when humane endpoints are reached), euthanize the mice, and excise and weigh the tumors.
-
For survival studies, monitor the mice until the defined endpoints are met.
-
Conclusion
This compound is a valuable research tool for elucidating the complex roles of RIPK1 in health and disease. Its mechanism of action, centered on the allosteric inhibition of RIPK1 kinase activity, provides a specific means to probe the downstream consequences of this pathway. The demonstrated ability of GSK547 to reprogram immunosuppressive macrophages towards an anti-tumor phenotype underscores the therapeutic potential of targeting RIPK1 in cancer immunotherapy. The protocols and data presented in this guide offer a comprehensive resource for researchers seeking to utilize this compound in their investigations.
References
- 1. creative-diagnostics.com [creative-diagnostics.com]
- 2. In Vitro Methods to Evaluate Macrophage Polarization and Function in Cancer | Springer Nature Experiments [experiments.springernature.com]
- 3. jzus.zju.edu.cn [jzus.zju.edu.cn]
- 4. Measurement of Tumor Necrosis Factor and Lymphotoxins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A macrophage-T cell coculture model for severe tissue injury-induced T cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Methodology for in vitro Assessment of Human T Cell Activation and Blockade [bio-protocol.org]
- 7. academic.oup.com [academic.oup.com]
- 8. An optimized Protocol for Human M2 Macrophages using M-CSF and IL-4/IL-10/TGF-β Yields a Dominant Immunosuppressive Phenotype - PMC [pmc.ncbi.nlm.nih.gov]
GSK547: A Technical Guide to a Selective RIPK1 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
Receptor-Interacting Protein Kinase 1 (RIPK1) has emerged as a critical mediator in the signaling pathways of inflammation and programmed cell death, including necroptosis and apoptosis. Its pivotal role in these processes has positioned it as a compelling therapeutic target for a range of inflammatory diseases and cancer. GSK547 is a potent and highly selective small molecule inhibitor of RIPK1 kinase activity. This technical guide provides an in-depth overview of GSK547, including its mechanism of action, quantitative data on its activity, detailed experimental protocols, and visualizations of relevant biological pathways and experimental workflows.
Mechanism of Action
GSK547 functions as a selective inhibitor of the kinase activity of RIPK1. By binding to RIPK1, GSK547 prevents its autophosphorylation and subsequent activation, thereby blocking downstream signaling cascades that lead to inflammation and necroptosis. A key aspect of GSK547's mechanism involves the immunogenic reprogramming of macrophages. Treatment with GSK547 has been shown to shift tumor-associated macrophages (TAMs) from an immunosuppressive M2-like phenotype towards a pro-inflammatory and anti-tumoral M1-like phenotype. This shift is characterized by the upregulation of MHC class II, TNFα, and IFNγ, and is dependent on STAT1 signaling. This reprogramming of the tumor microenvironment enhances anti-tumor immunity by promoting the activation of cytotoxic T lymphocytes and skewing T helper cells towards a Th1/Th17 phenotype.
Data Presentation
In Vitro Potency
| Compound | Assay | Cell Line | IC50 (nM) | Reference |
| GSK547 | Necroptosis Inhibition | L929 | 32 | [1] |
| GSK547 | RIPK1 Kinase Inhibition | Biochemical | 31 |
In Vivo Efficacy in Pancreatic Ductal Adenocarcinoma (PDA) Mouse Model
| Treatment | Outcome | Details | Reference |
| GSK547 (100 mg/kg/day) | Reduced tumor burden | Orthotopic PDA model | |
| GSK547 (100 mg/kg/day) | Extended survival | Orthotopic PDA model | |
| GSK547 (100 mg/kg/day) | Reduced liver metastases | Orthotopic PDA model |
Pharmacokinetic Parameters of GSK547 in Mice (Oral Administration)
| Dose (mg/kg) | Cmax (ng/mL) | Tmax (hr) | AUC (ng·h/mL) | Half-life (t½) (hr) | Reference |
| 0.1 | 11 | - | - | - | [2] |
| 1 | 98 | - | - | - | [2] |
| 10 | 886 | - | - | - | [2] |
Note: A complete pharmacokinetic profile with all parameters from a single study is not publicly available. The data presented are from a dose-response study measuring plasma concentrations.
Representative Kinase Selectivity Profile of a Selective RIPK1 Inhibitor (GSK2982772)
As a comprehensive kinase selectivity panel for GSK547 is not publicly available, the data for the structurally related, clinical-stage RIPK1 inhibitor GSK2982772 is presented as a representative example of a highly selective compound from this chemical class.
| Kinase | % Inhibition at 1 µM |
| RIPK1 | >99 |
| AAK1 | <10 |
| ABL1 | <10 |
| ACVR1 | <10 |
| ... (335 other kinases) | <10 for most |
Data is illustrative and based on publicly available information for GSK2982772, which demonstrates high selectivity for RIPK1 over a broad panel of kinases.[3]
Experimental Protocols
RIPK1 Kinase Inhibition Assay (ADP-Glo™ Assay)
This protocol outlines a biochemical assay to determine the in vitro potency of GSK547 against RIPK1.
Materials:
-
Recombinant human RIPK1 enzyme
-
Kinase Assay Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
GSK547 (serial dilutions in DMSO)
-
ATP
-
Myelin Basic Protein (MBP) as a substrate
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
96-well white, opaque bottom plates
Procedure:
-
Prepare serial dilutions of GSK547 in DMSO.
-
Add 2.5 µL of the GSK547 dilutions or DMSO (vehicle control) to the wells of a 96-well plate.
-
Add 5 µL of a solution containing recombinant RIPK1 enzyme and MBP substrate in Kinase Assay Buffer to each well.
-
Pre-incubate the plate at room temperature for 10 minutes.
-
Initiate the kinase reaction by adding 2.5 µL of ATP solution in Kinase Assay Buffer to each well.
-
Incubate the plate at 30°C for 1 hour.
-
Stop the kinase reaction and measure the amount of ADP produced by following the manufacturer's protocol for the ADP-Glo™ Kinase Assay. This involves adding ADP-Glo™ Reagent to deplete unused ATP, followed by the addition of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Measure luminescence using a plate reader.
-
Calculate the percent inhibition for each GSK547 concentration relative to the DMSO control and determine the IC50 value using non-linear regression analysis.
Cell Viability Assay (Necroptosis Inhibition)
This protocol describes a cell-based assay to measure the ability of GSK547 to protect cells from TNFα-induced necroptosis.
Materials:
-
L929 murine fibrosarcoma cells
-
DMEM supplemented with 10% FBS and 1% penicillin-streptomycin
-
GSK547 (serial dilutions in DMSO)
-
Recombinant murine TNFα
-
z-VAD-FMK (a pan-caspase inhibitor)
-
CellTiter-Glo® Luminescent Cell Viability Assay (Promega)
-
96-well clear bottom, white-walled plates
Procedure:
-
Seed L929 cells in a 96-well plate at a density of 1 x 10⁴ cells per well and allow them to adhere overnight.
-
Prepare serial dilutions of GSK547 in cell culture medium. The final DMSO concentration should be ≤ 0.1%.
-
Pre-treat the cells by adding the GSK547 dilutions to the wells and incubate for 1 hour at 37°C.
-
Induce necroptosis by adding a solution of TNFα (final concentration 10 ng/mL) and z-VAD-FMK (final concentration 20 µM) to each well. Include a vehicle-treated control group.
-
Incubate the plate for 24 hours at 37°C.
-
Measure cell viability using the CellTiter-Glo® assay according to the manufacturer's protocol. This involves adding the CellTiter-Glo® reagent to each well, which lyses the cells and generates a luminescent signal proportional to the amount of ATP present.
-
Measure luminescence using a plate reader.
-
Calculate the percent protection for each GSK547 concentration relative to the TNFα/z-VAD-FMK treated control and determine the EC50 value.
In Vitro Macrophage Polarization Assay
This protocol details the methodology to assess the effect of GSK547 on the polarization of bone marrow-derived macrophages (BMDMs).
Materials:
-
Bone marrow cells isolated from mice
-
Macrophage Colony-Stimulating Factor (M-CSF)
-
RPMI-1640 medium with 10% FBS and 1% penicillin-streptomycin
-
GSK547
-
Lipopolysaccharide (LPS) and Interferon-gamma (IFNγ) for M1 polarization
-
Interleukin-4 (IL-4) for M2 polarization
-
Antibodies for flow cytometry (e.g., anti-CD11b, anti-F4/80, anti-CD86 for M1, anti-CD206 for M2)
-
Reagents for qPCR (RNA isolation kit, reverse transcriptase, SYBR Green master mix)
Procedure:
-
BMDM Differentiation:
-
Isolate bone marrow from the femurs and tibias of mice.
-
Culture the cells in RPMI-1640 supplemented with 10% FBS, 1% penicillin-streptomycin, and 20 ng/mL M-CSF for 7 days to differentiate them into M0 macrophages.
-
-
Macrophage Polarization and GSK547 Treatment:
-
Plate the differentiated M0 macrophages in 6-well plates.
-
Treat the cells with GSK547 at the desired concentration for 24 hours.
-
Polarize the macrophages by adding:
-
M1 polarization: LPS (100 ng/mL) and IFNγ (20 ng/mL)
-
M2 polarization: IL-4 (20 ng/mL)
-
-
Include an untreated M0 control group and M1/M2 polarization controls without GSK547.
-
Incubate for another 24 hours.
-
-
Analysis of Macrophage Polarization Markers:
-
Flow Cytometry:
-
Harvest the cells and stain with fluorescently labeled antibodies against macrophage markers (CD11b, F4/80) and polarization markers (CD86 for M1, CD206 for M2).
-
Analyze the samples using a flow cytometer to quantify the percentage of M1 and M2 macrophages in each treatment group.
-
-
Quantitative PCR (qPCR):
-
Isolate total RNA from the cells.
-
Synthesize cDNA using reverse transcriptase.
-
Perform qPCR using primers for M1-associated genes (e.g., Nos2, Tnf, Il6) and M2-associated genes (e.g., Arg1, Mrc1, Il10).
-
Normalize the expression levels to a housekeeping gene (e.g., Actb) and compare the relative gene expression between treatment groups.
-
-
Mandatory Visualizations
Caption: RIPK1 Signaling Pathway and the inhibitory action of GSK547.
Caption: Experimental workflow for the RIPK1 Kinase Inhibition Assay.
Caption: Workflow for assessing the effect of GSK547 on macrophage polarization.
References
GSK547: A Deep Dive into its Role as a RIPK1 Inhibitor in Necroptosis and Inflammation
An In-depth Technical Guide for Researchers and Drug Development Professionals
Executive Summary
GSK547 has emerged as a highly selective and potent inhibitor of Receptor-Interacting Serine/Threonine-Protein Kinase 1 (RIPK1), a critical regulator of cellular necrosis and inflammation. This document provides a comprehensive technical overview of GSK547, detailing its mechanism of action, its impact on the necroptosis signaling pathway, and its role in modulating inflammatory responses. Through a synthesis of preclinical data, this guide offers insights into the therapeutic potential of targeting RIPK1 with GSK547 in various disease contexts characterized by excessive inflammation and necroptotic cell death. The information presented herein, including structured quantitative data, detailed experimental protocols, and signaling pathway diagrams, is intended to serve as a valuable resource for researchers, scientists, and professionals in the field of drug development.
Introduction to GSK547 and RIPK1-Mediated Necroptosis
Necroptosis is a form of regulated necrotic cell death that is increasingly recognized as a key driver of pathology in a range of human diseases, including inflammatory disorders, neurodegenerative conditions, and cancer.[1] Unlike apoptosis, which is an immunologically silent process, necroptosis results in the rupture of the cell membrane and the release of damage-associated molecular patterns (DAMPs), triggering a potent inflammatory response.[2] The core signaling pathway of necroptosis is orchestrated by a series of protein kinases, with RIPK1 playing a central initiating role.[1][3]
GSK547 is a small molecule inhibitor that demonstrates high selectivity and potency for RIPK1.[4][5][6] By binding to an allosteric pocket on the RIPK1 kinase domain, GSK547 effectively blocks its catalytic activity, thereby inhibiting the downstream signaling cascade that leads to necroptosis.[7][8][9] This targeted inhibition of RIPK1 makes GSK547 a valuable tool for dissecting the role of necroptosis in disease and a promising therapeutic candidate for conditions where this pathway is dysregulated.
Mechanism of Action: Inhibition of the Necroptosis Signaling Pathway
The canonical necroptosis pathway is initiated by various stimuli, most notably the binding of tumor necrosis factor-alpha (TNFα) to its receptor, TNFR1.[3][10] In the absence of caspase-8 activity, RIPK1 is autophosphorylated, leading to the recruitment and phosphorylation of RIPK3.[3][10][11] This interaction, mediated by their respective RIP homotypic interaction motifs (RHIM), results in the formation of a functional amyloid-like signaling complex known as the necrosome.[2][12] Activated RIPK3 then phosphorylates the mixed lineage kinase domain-like pseudokinase (MLKL), the terminal effector of the necroptosis pathway.[3][11][12] Phosphorylated MLKL oligomerizes and translocates to the plasma membrane, where it forms pores, leading to membrane disruption, cell lysis, and the release of pro-inflammatory cellular contents.[2][11][12]
GSK547 intervenes at the critical upstream step of RIPK1 activation. By inhibiting the kinase activity of RIPK1, GSK547 prevents the formation of the necrosome and the subsequent phosphorylation of RIPK3 and MLKL, thereby halting the necroptotic cascade.[13][14]
Quantitative Data on GSK547 Activity
The potency and selectivity of GSK547 have been characterized in various in vitro and in vivo models. The following tables summarize the key quantitative data available.
Table 1: In Vitro Potency of GSK547
| Assay System | Parameter | Value | Reference |
| RIPK1 Kinase Assay | IC50 | 31 nM | [6] |
| L929 Cell Viability (TNFα + zVAD) | IC50 | 32 nM | [4] |
| Human Whole Blood (MIP-1β inhibition) | IC50 | 5 nM | [15] |
| Monkey Whole Blood (MIP-1β inhibition) | IC50 | 16 nM | [15] |
| RIPK1 Kinase Assay (alternative) | IC50 | 13 ng/mL | [16] |
Table 2: In Vivo Efficacy of GSK547
| Animal Model | Dosing Regimen | Outcome | Reference |
| Pancreatic Ductal Adenocarcinoma (PDA) Mouse Model | 100 mg/kg/day (in food) | Reduced tumor volume, increased survival | [6] |
| Acute TNF/zVAD Shock Model | 0.01, 0.1, 1, 10 mg/kg (oral) | Dose-dependent protection from shock | [16] |
| Early-phase Atherogenesis (ApoESA/SA mice) | 10 mg/kg/day (in diet) | Reduced plasma TNF-α and IL-1β | [6] |
Role in Inflammation
Beyond its direct role in preventing necroptotic cell death, GSK547 has demonstrated significant immunomodulatory effects. By inhibiting RIPK1, GSK547 can influence inflammatory signaling pathways that are independent of cell death.[17]
In the context of pancreatic cancer, GSK547 has been shown to reprogram tumor-associated macrophages (TAMs) towards a more immunogenic phenotype.[8][18] This reprogramming involves the upregulation of STAT1 signaling, which is associated with M1 macrophage polarization, and the downregulation of signaling pathways linked to the M2-like, immunosuppressive phenotype.[4][18] This shift in macrophage function can lead to enhanced antigen presentation and the activation of anti-tumor T-cell responses.[8][18]
Furthermore, in a mouse model of early-phase atherogenesis, GSK547 treatment led to a reduction in plasma levels of the pro-inflammatory cytokines TNF-α and IL-1β, as well as decreased macrophage infiltration into aortic sinus lesions.[6] These findings highlight the broader anti-inflammatory potential of GSK547.
References
- 1. Necroptosis inhibitors: mechanisms of action and therapeutic potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | Discovery of a Potent RIPK3 Inhibitor for the Amelioration of Necroptosis-Associated Inflammatory Injury [frontiersin.org]
- 3. journals.biologists.com [journals.biologists.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. GSK547 | RIP kinase | TargetMol [targetmol.com]
- 6. caymanchem.com [caymanchem.com]
- 7. Advances in RIPK1 kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. immune-system-research.com [immune-system-research.com]
- 9. RIP1 Kinase Drives Macrophage Mediated Adaptive Immune Tolerance in Pancreatic Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. RIPK1–RIPK3–MLKL-Associated Necroptosis Drives Leishmania infantum Killing in Neutrophils - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Necroptosis: MLKL Polymerization - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. RIP1 inhibition blocks inflammatory diseases but not tumor growth or metastases - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Identification of a RIP1 Kinase Inhibitor Clinical Candidate (GSK3145095) for the Treatment of Pancreatic Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Stage-Dependent Impact of RIPK1 Inhibition on Atherogenesis: Dual Effects on Inflammation and Foam Cell Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 17. RIPK1 signaling pathways: implications for autoimmune and neuroinflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 18. selleckchem.com [selleckchem.com]
The Discovery and Synthesis of GSK547: A Selective RIPK1 Inhibitor for Immuno-oncology
A Technical Whitepaper for Researchers, Scientists, and Drug Development Professionals
Abstract
GSK547 is a potent and highly selective inhibitor of Receptor-Interacting serine/threonine-Protein Kinase 1 (RIPK1), a critical regulator of inflammation and programmed cell death pathways such as necroptosis. Developed as an analog of GSK'963, GSK547 emerged from a lead optimization program focused on a benzoxazepinone scaffold. This document provides a comprehensive overview of the discovery, synthesis, and biological evaluation of GSK547. It details its mechanism of action, key quantitative data from in vitro and in vivo studies, and outlines the experimental protocols for its characterization. This technical guide is intended to serve as a resource for researchers in the fields of oncology, immunology, and drug discovery.
Introduction
Receptor-Interacting serine/threonine-Protein Kinase 1 (RIPK1) has emerged as a key signaling node in cellular pathways that govern inflammation, cell survival, and programmed cell death.[1] Its kinase activity is a critical driver of necroptosis, a form of regulated necrosis implicated in the pathophysiology of various inflammatory diseases and cancer.[1] The inhibition of RIPK1 kinase activity presents a promising therapeutic strategy for these conditions.
GSK547 is a small molecule inhibitor that demonstrates high potency and selectivity for RIPK1.[2] It was identified through the optimization of a benzoxazepinone chemical series and is structurally related to the tool compound GSK'963.[3] Notably, GSK547 has shown significant efficacy in preclinical models of pancreatic cancer by modulating the tumor microenvironment and enhancing anti-tumor immunity.[4] This whitepaper will delve into the technical details of GSK547's discovery, its synthetic route, and the methodologies used to elucidate its biological activity.
Discovery and Synthesis
Discovery
GSK547 was developed by GlaxoSmithKline as part of a program to identify potent and selective RIPK1 inhibitors. The discovery process began with a benzoxazepinone hit identified from a DNA-encoded library screen.[5] This initial scaffold was subjected to extensive structure-activity relationship (SAR) studies to improve potency, selectivity, and pharmacokinetic properties. GSK547 is an analog of GSK'963, another potent RIPK1 inhibitor from the same chemical series.[3]
Synthesis
While a detailed, step-by-step synthesis protocol for GSK547 is not publicly available, the general synthetic strategy for analogous benzoxazepinone-based RIPK1 inhibitors has been described. The synthesis of the core benzoxazepinone scaffold is a key feature of this class of compounds. The synthesis of related compounds, such as analogs of GSK'157, involved the initial synthesis of a common intermediate which was then coupled with various carboxylic acids.[6]
A plausible synthetic approach for GSK547, based on the synthesis of its analogs, would likely involve the following key steps:
-
Synthesis of the Benzoxazepinone Core: Construction of the central heterocyclic ring system.
-
Functionalization of the Core: Introduction of reactive handles to allow for the coupling of side chains.
-
Coupling Reactions: Attachment of the specific side chains that define the GSK547 molecule. This would likely involve standard coupling chemistries such as amide bond formation.
-
Purification: Final purification of the compound using techniques like column chromatography and recrystallization to achieve high purity.
Mechanism of Action and Signaling Pathway
GSK547 functions as a Type III kinase inhibitor, binding to an allosteric pocket on the RIPK1 protein rather than the ATP-binding site.[3] This binding mode confers high selectivity for RIPK1 over other kinases. By inhibiting the kinase activity of RIPK1, GSK547 blocks the downstream signaling cascade that leads to necroptosis.
In the context of cancer, particularly pancreatic ductal adenocarcinoma (PDA), GSK547 has been shown to reprogram tumor-associated macrophages (TAMs) towards an immunogenic phenotype.[7] This involves the upregulation of STAT1 signaling, which is associated with M1 macrophage polarization.[8][9] The activated macrophages then contribute to an enhanced anti-tumor immune response.
Quantitative Data
The biological activity of GSK547 has been characterized through a series of in vitro and in vivo experiments. The key quantitative data are summarized in the tables below.
Table 1: In Vitro Activity of GSK547
| Assay Type | Target | Cell Line | IC50 | Reference |
| Kinase Assay | RIPK1 | - | 31 nM | [2] |
| Cell Viability | Necroptosis | L929 | 32 nM | [8][10] |
Table 2: In Vivo Efficacy of GSK547 in a Pancreatic Cancer Model
| Animal Model | Treatment Dose | Outcome | Reference |
| Orthotopic Pancreatic Ductal Adenocarcinoma (Mouse) | 100 mg/kg/day | Reduced tumor burden and extended survival | [8][10] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. This section provides an overview of the key experimental protocols used in the evaluation of GSK547.
RIPK1 Kinase Assay (ADP-Glo™ Kinase Assay)
This assay quantifies the kinase activity of RIPK1 by measuring the amount of ADP produced in the kinase reaction.
Materials:
-
Recombinant human RIPK1 enzyme
-
Myelin Basic Protein (MBP) as a substrate
-
ATP
-
GSK547
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
96-well plates
-
Luminometer
Protocol:
-
Prepare a reaction mixture containing RIPK1 enzyme, MBP substrate, and kinase assay buffer.
-
Add serial dilutions of GSK547 or vehicle control (DMSO) to the reaction mixture.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the reaction at 30°C for a specified time (e.g., 60 minutes).
-
Stop the reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent.
-
Incubate for 40 minutes at room temperature.
-
Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Incubate for 30-60 minutes at room temperature.
-
Measure the luminescence using a plate reader.
-
Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.[8][11]
Cell Viability Assay (MTT Assay)
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.
Materials:
-
L929 cells
-
Recombinant human TNFα
-
zVAD-fmk (pan-caspase inhibitor)
-
GSK547
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well plates
-
Spectrophotometer
Protocol:
-
Seed L929 cells in a 96-well plate and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of GSK547 or vehicle control for 30 minutes.[8][10]
-
Induce necroptosis by adding TNFα and zVAD-fmk to the cell culture medium.
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.
-
Add solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a spectrophotometer.[3]
-
Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 value.
Immunoblotting for STAT1 Signaling
This technique is used to detect the phosphorylation of STAT1 in response to GSK547 treatment.
Materials:
-
Bone marrow-derived macrophages (BMDMs)
-
GSK547
-
Lysis buffer containing protease and phosphatase inhibitors
-
Primary antibodies (anti-pSTAT1, anti-STAT1, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
SDS-PAGE equipment and western blotting apparatus
Protocol:
-
Culture BMDMs and treat them with GSK547 or vehicle control for a specified time.
-
Lyse the cells in lysis buffer on ice.
-
Determine the protein concentration of the lysates.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Incubate the membrane with the primary antibody against pSTAT1 overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe for total STAT1 and a loading control (e.g., β-actin) to ensure equal protein loading.
Orthotopic Pancreatic Cancer Mouse Model
This in vivo model is used to evaluate the anti-tumor efficacy of GSK547.
Materials:
-
Immunocompromised or syngeneic mice
-
Pancreatic ductal adenocarcinoma (PDA) cell line (e.g., KPC)
-
GSK547 formulated for oral administration
-
Surgical instruments
-
Imaging equipment (e.g., ultrasound or bioluminescence imaging)
Protocol:
-
Surgically implant PDA cells into the pancreas of the mice.
-
Allow the tumors to establish and grow to a palpable size.
-
Randomize the mice into treatment and control groups.
-
Administer GSK547 (e.g., 100 mg/kg/day) or vehicle control orally.[8][10]
-
Monitor tumor growth regularly using a non-invasive imaging modality.
-
Record the survival of the mice in each group.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, immunohistochemistry).
Conclusion
GSK547 is a potent and selective RIPK1 inhibitor with demonstrated anti-tumor activity in preclinical models of pancreatic cancer. Its discovery highlights the utility of scaffold-based drug design and optimization in identifying novel therapeutic agents. The data and protocols presented in this whitepaper provide a valuable resource for the scientific community to further investigate the therapeutic potential of GSK547 and other RIPK1 inhibitors in oncology and inflammatory diseases. Further studies are warranted to fully elucidate its clinical potential.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Clinically relevant orthotopic pancreatic cancer models for adoptive T cell transfer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Establishment of an orthotopic pancreatic cancer mouse model: Cells suspended and injected in Matrigel - PMC [pmc.ncbi.nlm.nih.gov]
- 5. WO2023225041A1 - Ripk1 inhibitors and methods of use - Google Patents [patents.google.com]
- 6. From PERK to RIPK1: Design, synthesis and evaluation of novel potent and selective necroptosis inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Assessing reversible and irreversible binding effects of kinase covalent inhibitors through ADP-Glo assays - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ADP-Glo™ Kinase Assay Protocol [worldwide.promega.com]
- 9. selleckchem.com [selleckchem.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. researchgate.net [researchgate.net]
(Rac)-GSK547: A Technical Guide to a Potent RIPK1 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of (Rac)-GSK547, a potent and selective inhibitor of Receptor-Interacting Serine/Threonine-Protein Kinase 1 (RIPK1). This document details the compound's mechanism of action, summarizes key quantitative data, provides detailed experimental protocols for its characterization, and visualizes the complex signaling pathways it modulates.
Introduction to this compound and its Target, RIPK1
Receptor-Interacting Serine/Threonine-Protein Kinase 1 (RIPK1) is a critical signaling node that regulates cellular fate, playing pivotal roles in inflammation, apoptosis (programmed cell death), and necroptosis (a form of regulated necrosis).[1] Dysregulation of RIPK1 activity is implicated in a variety of inflammatory and neurodegenerative diseases.
This compound is the racemic mixture of GSK547, a highly selective and potent inhibitor of RIPK1.[2][3] GSK547 has demonstrated significant potential in preclinical studies by modulating macrophage-mediated adaptive immune tolerance in pancreatic cancer.[4][5] Its ability to specifically target RIPK1 makes it a valuable tool for studying the physiological and pathological roles of this kinase, and a promising candidate for therapeutic development.
Quantitative Data Summary
The following tables summarize the key quantitative parameters of GSK547, the active enantiomer of this compound.
| Parameter | Value | Cell Line/System | Notes |
| IC50 | 31 nM | Biochemical Assay | Inhibition of RIPK1 kinase activity.[6] |
| IC50 | 32 nM | L929 cells | Inhibition of TNFα and zVAD-fmk induced necroptosis.[4][7] |
Table 1: In Vitro Potency of GSK547
| Animal Model | Dosing | Key Findings | Reference |
| Orthotopic Pancreatic Ductal Adenocarcinoma (PDA) Mouse Model | 100 mg/kg/day (in chow) | Increased survival, reduced tumor volume, and fewer liver metastases.[6] | |
| Npc1 -/- Mouse Model | 833 mg/kg (in chow) | Significantly increased mean survival.[8] |
Table 2: In Vivo Efficacy of GSK547
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the activity of this compound.
Biochemical Kinase Assay for RIPK1 Inhibition (ADP-Glo™ Assay)
This protocol outlines a method to determine the in vitro potency of this compound against RIPK1 by measuring the production of ADP, a product of the kinase reaction.[9]
Materials:
-
Recombinant human RIPK1 enzyme
-
Myelin Basic Protein (MBP) as a substrate
-
ATP
-
Kinase assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
This compound (serially diluted)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
384-well plates
Procedure:
-
Prepare Kinase Reaction Mix: In a microcentrifuge tube, prepare a reaction mix containing RIPK1 enzyme, MBP substrate, and ATP in the kinase assay buffer. The final concentrations should be optimized based on the enzyme activity.
-
Inhibitor Addition: Add serial dilutions of this compound in DMSO to the wells of a 384-well plate. Include a DMSO-only control.
-
Initiate Kinase Reaction: Add the kinase reaction mix to each well to start the reaction.
-
Incubation: Incubate the plate at room temperature for 60 minutes.
-
ADP Detection:
-
Add ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP.
-
Incubate for 40 minutes at room temperature.
-
Add Kinase Detection Reagent to convert ADP to ATP and initiate a luciferase reaction.
-
Incubate for 30-60 minutes at room temperature.
-
-
Measurement: Measure the luminescence using a plate reader. The light output is proportional to the amount of ADP produced and inversely proportional to the inhibitory activity of this compound.
-
Data Analysis: Calculate the IC50 value from the dose-response curve.
L929 Cell Necroptosis Assay
This cell-based assay is used to determine the potency of this compound in inhibiting necroptosis induced by Tumor Necrosis Factor-alpha (TNFα) in the presence of a pan-caspase inhibitor, zVAD-fmk.[10][11][12]
Materials:
-
L929 murine fibrosarcoma cells
-
DMEM supplemented with 10% FBS, penicillin, and streptomycin
-
Recombinant murine TNFα
-
zVAD-fmk (pan-caspase inhibitor)
-
This compound (serially diluted)
-
Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay, Promega)
-
96-well plates
Procedure:
-
Cell Seeding: Seed L929 cells into 96-well plates at a density of approximately 1 x 10^4 cells per well and allow them to adhere overnight.[10]
-
Inhibitor Pre-treatment: Pre-treat the cells with serial dilutions of this compound for 30 minutes.[11]
-
Induction of Necroptosis: Add a combination of TNFα (e.g., 1-100 ng/mL) and zVAD-fmk (e.g., 20 µM) to the wells.[10][11] Include appropriate controls (untreated, TNFα alone, zVAD-fmk alone).
-
Incubation: Incubate the plate for 20-24 hours at 37°C in a CO2 incubator.[11]
-
Cell Viability Measurement: Measure cell viability using a luminescence-based assay according to the manufacturer's instructions.
-
Data Analysis: Normalize the data to the untreated control and calculate the IC50 value from the dose-response curve.
Western Blot Analysis of STAT1 Phosphorylation
This protocol describes the detection of phosphorylated STAT1 (p-STAT1) in bone marrow-derived macrophages (BMDMs) treated with this compound to assess its effect on inflammatory signaling pathways.[13][14]
Materials:
-
Bone marrow-derived macrophages (BMDMs)
-
This compound
-
Lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies: anti-p-STAT1 (Tyr701), anti-total STAT1
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment: Treat BMDMs with this compound at the desired concentration and for the appropriate duration.
-
Cell Lysis: Wash the cells with cold PBS and lyse them with lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against p-STAT1 overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
-
Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Stripping and Re-probing: The membrane can be stripped and re-probed with an antibody against total STAT1 to normalize for protein loading.
Signaling Pathway Visualizations
The following diagrams, generated using Graphviz (DOT language), illustrate the RIPK1 signaling pathway and a representative experimental workflow.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound | RIP kinase | | Invivochem [invivochem.cn]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. selleckchem.com [selleckchem.com]
- 6. caymanchem.com [caymanchem.com]
- 7. medchemexpress.cn [medchemexpress.cn]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Enhanced phosphorylation of STAT1 is dependent on PKR signaling in HLA-B27 expressing U937 monocytic cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Cellular Pathways Affected by (Rac)-GSK547
For Researchers, Scientists, and Drug Development Professionals
Introduction
(Rac)-GSK547 is the racemic mixture of GSK547, a potent and highly selective inhibitor of Receptor-Interacting serine/threonine-protein Kinase 1 (RIPK1). While the nomenclature might suggest a direct interaction with the Rac family of small GTPases, current research indicates that the primary molecular target of GSK547 is RIPK1. This kinase is a critical regulator of cellular pathways governing necroptosis, apoptosis, and inflammation. Understanding the intricate signaling networks modulated by GSK547 is paramount for its therapeutic application, particularly in oncology and inflammatory diseases.
This technical guide provides a comprehensive overview of the cellular pathways affected by this compound, with a focus on its primary target, RIPK1. It also explores the potential for indirect effects on Rac GTPase signaling pathways, presenting a complete picture for researchers in the field. All quantitative data is summarized for clarity, and detailed experimental protocols for key assays are provided.
Primary Target and Mechanism of Action of GSK547
GSK547 is a RIPK1 inhibitor that has been shown to suppress macrophage-mediated adaptive immune tolerance in pancreatic cancer.[1] The molecule binds to an allosteric pocket of RIPK1, distinct from the ATP-binding site, thereby locking the kinase in an inactive conformation. This inhibition prevents the autophosphorylation of RIPK1, a crucial step for its activation and the subsequent initiation of downstream signaling cascades.
Cellular Pathways Primarily Affected by GSK547
The inhibition of RIPK1 by GSK547 has profound effects on three major cellular pathways: necroptosis, apoptosis, and inflammation.
Necroptosis Pathway
Necroptosis is a form of programmed necrosis, or inflammatory cell death, that is critically dependent on the kinase activity of RIPK1 and RIPK3. Under certain conditions, such as treatment with TNFα in the presence of a caspase inhibitor, RIPK1 is activated and recruits RIPK3 to form a signaling complex known as the necrosome. This leads to the phosphorylation and activation of Mixed Lineage Kinase Domain-Like pseudokinase (MLKL), which then translocates to the plasma membrane, causing membrane disruption and cell death.
GSK547, by inhibiting the kinase activity of RIPK1, prevents the formation of the active necrosome, thereby blocking the necroptotic cell death cascade.
Apoptosis Pathway
RIPK1 also plays a scaffold role in the formation of apoptotic signaling complexes. In response to stimuli like TNFα, RIPK1 can be part of a complex that includes FADD (Fas-Associated Death Domain) and pro-caspase-8. The proximity of pro-caspase-8 molecules in this complex leads to their auto-activation and the initiation of the apoptotic cascade. The kinase activity of RIPK1 can influence the decision between apoptosis and necroptosis. GSK547's inhibition of RIPK1 kinase activity can shift the cellular fate, though the context-dependent nature of this regulation is an area of active research.
Inflammatory Signaling
RIPK1 is a key mediator in inflammatory signaling pathways, particularly downstream of TNF receptor 1 (TNFR1) and Toll-like receptors (TLRs). Upon stimulation, RIPK1 is recruited to the receptor complex and undergoes ubiquitination, which serves as a scaffold for the recruitment of other signaling molecules, leading to the activation of NF-κB and MAPK pathways. These pathways are central to the production of pro-inflammatory cytokines and chemokines. While the scaffolding function of RIPK1 is independent of its kinase activity, the kinase activity can modulate the inflammatory response. By inhibiting RIPK1 kinase activity, GSK547 can attenuate inflammatory signaling in certain pathological contexts.[2][3][4]
Potential Crosstalk with Rac GTPase Pathways
While direct inhibition of Rac GTPase by GSK547 has not been reported, there are several points of potential crosstalk between RIPK1 signaling and Rac-mediated pathways. Rac GTPases are master regulators of the actin cytoskeleton, cell migration, and the production of reactive oxygen species (ROS).
Inflammation and Cell Migration
Both RIPK1-mediated inflammation and Rac-driven cell migration are integral to immune responses and cancer metastasis. Inflammatory cytokines produced via RIPK1 signaling can act as chemoattractants, stimulating directional cell migration, a process controlled by Rac-dependent actin remodeling at the leading edge of the cell. Therefore, by modulating the inflammatory microenvironment, GSK547 could indirectly influence Rac-dependent cell migration.
Necroptosis and RhoA/ROCK Signaling
Recent studies have shown a link between necroptosis and the RhoA/ROCK pathway.[5] RhoA and Rac are often mutually inhibitory, and their balance is crucial for cytoskeletal dynamics. It is plausible that the induction of necroptosis, which is inhibited by GSK547, could lead to changes in the cellular environment that modulate the activity of Rho family GTPases, including Rac.
Reactive Oxygen Species (ROS) Production
RIPK1-mediated signaling can lead to the production of ROS.[6] Rac2 is a key component of the NADPH oxidase complex, which is a major source of cellular ROS. This suggests a potential feedback loop where RIPK1 activity could influence Rac-dependent ROS production, which in turn can have diverse effects on cellular signaling.
Quantitative Data Presentation
The following table summarizes the reported quantitative data for GSK547.
| Parameter | Value | Assay Conditions | Reference |
| IC50 | 32 nM | L929 cells treated with recombinant TNFα and zVAD for 24 hours. | [1] |
| In Vivo Efficacy | 100 mg/kg/day | Fed via food-based dosing for 15-50 days in a mouse model of pancreatic ductal adenocarcinoma. Resulted in reduced tumor burden and extended survival. | [1] |
| In Vitro IC50 | < 0.2 nM | Human I2.1 cells (necroptosis assay). | [7] |
| In Vitro IC50 | < 5 nM | Murine Hepa1-6 cells (necroptosis assay). | [7] |
Experimental Protocols
In Vitro RIPK1 Kinase Inhibition Assay (ADP-Glo™)
This assay quantifies RIPK1 kinase activity by measuring the amount of ADP produced.
Materials:
-
Recombinant human RIPK1 enzyme
-
Kinase buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
ATP solution
-
This compound at various concentrations
-
ADP-Glo™ Kinase Assay Kit
-
384-well white assay plates
Procedure:
-
Prepare serial dilutions of this compound in DMSO.
-
Add a small volume of the diluted compound or DMSO (vehicle control) to the assay wells.
-
Add the RIPK1 enzyme to the wells.
-
Initiate the kinase reaction by adding ATP and incubate at room temperature for a defined period (e.g., 60 minutes).
-
Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30-60 minutes at room temperature.
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each compound concentration relative to the DMSO control and determine the IC₅₀ value using a dose-response curve.[8]
Rac1 Activation Assay (Pull-Down)
This assay selectively isolates the active, GTP-bound form of Rac1.
Materials:
-
Cells of interest
-
Ice-cold PBS
-
1X Assay/Lysis Buffer
-
Cell scraper
-
Microcentrifuge tubes
-
PAK1 PBD Agarose beads
-
2X reducing SDS-PAGE sample buffer
-
Anti-Rac1 specific monoclonal antibody
-
Western blotting equipment and reagents
Procedure:
-
Culture cells to 80-90% confluence and apply desired treatments.
-
Wash cells twice with ice-cold PBS.
-
Lyse cells with ice-cold 1X Assay/Lysis Buffer on ice for 10-20 minutes.
-
Scrape cells and transfer the lysate to a microcentrifuge tube.
-
Clarify the lysate by centrifugation at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube.
-
Thoroughly resuspend the PAK PBD Agarose bead slurry.
-
Add 40 µL of the bead slurry to each lysate sample.
-
Incubate at 4°C for 1 hour with gentle agitation.
-
Pellet the beads by centrifugation for 10 seconds at 14,000 x g.
-
Aspirate the supernatant and wash the beads three times with 1X Assay Buffer.
-
After the final wash, resuspend the bead pellet in 40 µL of 2X reducing SDS-PAGE sample buffer.
-
Boil each sample for 5 minutes.
-
Centrifuge for 10 seconds at 14,000 x g.
-
Analyze the supernatant by Western blot using an anti-Rac1 antibody.[9]
Immunofluorescence Staining of F-actin
This protocol allows for the visualization of the actin cytoskeleton.
Materials:
-
Cells grown on coverslips
-
Phosphate-buffered saline (PBS)
-
4% formaldehyde in PBS (methanol-free)
-
0.1% Triton X-100 in PBS
-
Fluorescently-conjugated phalloidin
-
Mounting medium with DAPI
Procedure:
-
Wash cells twice with pre-warmed PBS.
-
Fix cells with 4% formaldehyde in PBS for 10-20 minutes at room temperature.
-
Wash cells three times with PBS.
-
Permeabilize cells with 0.1% Triton X-100 in PBS for 5-10 minutes.
-
Wash cells three times with PBS.
-
Incubate with fluorescently-conjugated phalloidin (diluted in PBS with 1% BSA) for 20-60 minutes at room temperature, protected from light.
-
Wash cells three times with PBS.
-
Mount coverslips onto microscope slides using mounting medium with DAPI.
Conclusion
This compound is a specific and potent inhibitor of RIPK1 kinase activity. Its primary effects are the modulation of crucial cellular pathways including necroptosis, apoptosis, and inflammation. While a direct link to Rac GTPase signaling is not established, the intricate interplay between cell death, inflammation, and cytoskeletal dynamics suggests the potential for indirect regulation. This technical guide provides a foundational understanding of the cellular impact of this compound, offering valuable insights and methodologies for researchers and drug development professionals exploring its therapeutic potential. Further investigation into the potential crosstalk between RIPK1 and Rac pathways may unveil novel mechanisms and therapeutic opportunities.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Stage-Dependent Impact of RIPK1 Inhibition on Atherogenesis: Dual Effects on Inflammation and Foam Cell Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Regulatory Mechanisms of RIPK1 in Cell Death and Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. RIPK1 inhibition mitigates neuroinflammation and rescues depressive-like behaviors in a mouse model of LPS-induced depression - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Necroptosis and RhoA/ROCK pathways: molecular targets of Nesfatin-1 in cardioprotection against myocardial ischemia/reperfusion injury in a rat model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. RIPK1 signaling pathways: implications for autoimmune and neuroinflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. cellbiolabs.com [cellbiolabs.com]
- 10. F-Actin Staining | Thermo Fisher Scientific - TW [thermofisher.com]
- 11. emulatebio.com [emulatebio.com]
- 12. Phalloidin staining protocol | Abcam [abcam.com]
The (Rac)-GSK547 Technical Guide: A Deep Dive into Macrophage Polarization
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the use of (Rac)-GSK547, a potent and selective RIPK1 inhibitor, as a tool for studying and manipulating macrophage polarization. This document provides a comprehensive overview of the compound, its mechanism of action in macrophages, detailed experimental protocols, and the key signaling pathways involved.
Introduction to this compound and Macrophage Polarization
This compound, hereafter referred to as GSK547, is a small molecule inhibitor of Receptor-Interacting Serine/Threonine-Protein Kinase 1 (RIPK1). RIPK1 is a critical signaling node that regulates inflammation and cell death. In the context of the tumor microenvironment, particularly in pancreatic ductal adenocarcinoma (PDA), tumor-associated macrophages (TAMs) express high levels of RIPK1.[1] GSK547 has emerged as a valuable chemical probe to investigate the role of RIPK1 in macrophage biology.
Macrophages exhibit remarkable plasticity and can be polarized into different functional phenotypes in response to microenvironmental cues. The two major polarization states are the classically activated (M1) and alternatively activated (M2) macrophages. M1 macrophages are pro-inflammatory and play a role in host defense, while M2 macrophages are anti-inflammatory and are involved in tissue repair and immune suppression. Within tumors, TAMs often adopt an M2-like phenotype, which promotes tumor growth and metastasis.
GSK547 has been shown to induce an "immunogenic reprogramming" of macrophages, shifting them from a tumor-promoting M2-like state towards a tumor-suppressive M1-like phenotype.[1] This guide will delve into the practical aspects of utilizing GSK547 to study and induce this phenotypic switch.
Quantitative Data Summary
The following tables summarize the key quantitative data related to GSK547.
Table 1: In Vitro Activity of GSK547
| Parameter | Value | Cell Line/System | Reference |
| IC50 for RIPK1 | 32 nM | L929 cells (TNFα/zVAD induced necroptosis) | [1] |
| In Vitro Concentration for M1 Polarization | Not explicitly stated, but experiments were conducted with treatment for 18 hours. | Bone Marrow-Derived Macrophages (BMDMs) |
Table 2: In Vivo Pharmacokinetics and Dosing of GSK547 in Mice
| Parameter | Value | Dosing Regimen | Reference |
| Oral Bioavailability | 400-fold improvement over GSK'963 | N/A | |
| In Vivo Dosing | 100 mg/kg/day | Food-based dosing | [1] |
| Plasma Concentration at 10 mg/kg/day | 10 ng/mL (trough) to 100 ng/mL (peak) | Food-based dosing | |
| RIPK1 Inhibition at 1.0 mg/kg and 10 mg/kg (oral) | 99% | Acute oral gavage |
Core Signaling Pathways
GSK547-induced M1 macrophage polarization is orchestrated through the modulation of several key signaling pathways.
STAT1 Signaling Pathway
The Signal Transducer and Activator of Transcription 1 (STAT1) pathway is a cornerstone of M1 macrophage polarization. GSK547 treatment upregulates STAT1 signaling in BMDMs. The immunogenic reprogramming of macrophages by GSK547 is dependent on STAT1, as inhibition of STAT1 prevents M1-like differentiation.
ERK5/MAP Kinase and PPAR Signaling Pathways
Transcriptomic analysis of GSK547-treated BMDMs reveals the upregulation of the ERK5/MAP kinase and Peroxisome Proliferator-Activated Receptor (PPAR) signaling pathways. These pathways contribute to the complex reprogramming of macrophage gene expression, leading to an M1-like phenotype. The effects of GSK547 on macrophage polarization are dependent on both RSK (a downstream effector of ERK5) and PPARγ.
Experimental Protocols
This section provides detailed methodologies for key experiments to study the effect of GSK547 on macrophage polarization.
Isolation and Culture of Bone Marrow-Derived Macrophages (BMDMs)
This protocol describes the isolation of bone marrow cells from mice and their differentiation into macrophages.
Materials:
-
6-8 week old mice
-
70% Ethanol
-
Sterile Phosphate-Buffered Saline (PBS)
-
Fetal Bovine Serum (FBS)
-
Complete RPMI-1640 medium (supplemented with 10% FBS, 1% penicillin-streptomycin)
-
Recombinant mouse M-CSF (Macrophage Colony-Stimulating Factor)
-
Syringes and needles (21G, 25G)
-
70 µm cell strainer
-
ACK lysis buffer (for red blood cell lysis)
-
Petri dishes and cell culture plates
Procedure:
-
Euthanize mice according to approved institutional protocols.
-
Sterilize the hind legs with 70% ethanol.
-
Aseptically dissect the femurs and tibias.
-
Remove muscle and connective tissue from the bones.
-
Cut the ends of the bones and flush the bone marrow with a 25G needle and syringe containing cold PBS with 2% FBS into a petri dish.
-
Create a single-cell suspension by gently pipetting the marrow up and down.
-
Pass the cell suspension through a 70 µm cell strainer into a 50 mL conical tube.
-
Centrifuge the cells at 300 x g for 5 minutes at 4°C.
-
Discard the supernatant and resuspend the pellet in 5 mL of ACK lysis buffer for 5 minutes at room temperature to lyse red blood cells.
-
Add 10 mL of complete RPMI-1640 medium and centrifuge at 300 x g for 5 minutes.
-
Discard the supernatant and resuspend the cell pellet in complete RPMI-1640 medium supplemented with 20 ng/mL of M-CSF.
-
Plate the cells in non-tissue culture treated petri dishes at a density of 5 x 10^6 cells per 10 cm dish.
-
Incubate at 37°C in a 5% CO2 incubator for 7 days to allow for differentiation into BMDMs. Add fresh complete RPMI-1640 with M-CSF on day 3.
In Vitro Macrophage Polarization with GSK547
This protocol outlines the treatment of differentiated BMDMs with GSK547 to induce M1 polarization.
Materials:
-
Differentiated BMDMs (from protocol 4.1)
-
GSK547 (dissolved in DMSO)
-
Complete RPMI-1640 medium
-
Vehicle control (DMSO)
Procedure:
-
On day 7 of differentiation, harvest the BMDMs by gentle scraping or using a cell lifter.
-
Count the cells and seed them into appropriate culture plates (e.g., 6-well plates for RNA/protein extraction, 96-well plates for functional assays) at a suitable density.
-
Allow the cells to adhere for at least 2 hours.
-
Prepare working solutions of GSK547 in complete RPMI-1640 medium. A typical starting concentration for in vitro studies can be extrapolated from its IC50 (e.g., 100 nM - 1 µM). A vehicle control (DMSO at the same final concentration) must be included.
-
Remove the medium from the adhered macrophages and replace it with the medium containing GSK547 or the vehicle control.
-
Incubate the cells for 18 hours at 37°C in a 5% CO2 incubator.
-
After incubation, the cells are ready for downstream analysis (e.g., flow cytometry, qPCR, Western blotting).
Analysis of Macrophage Polarization by Flow Cytometry
This protocol describes how to analyze the expression of M1 and M2 surface markers on GSK547-treated BMDMs.
Materials:
-
GSK547-treated and control BMDMs
-
FACS buffer (PBS with 2% FBS and 0.05% sodium azide)
-
Fc block (anti-mouse CD16/CD32)
-
Fluorochrome-conjugated antibodies against murine:
-
F4/80 (pan-macrophage marker)
-
CD11b (myeloid marker)
-
MHC Class II (I-A/I-E) (M1 marker)
-
CD86 (M1 marker)
-
CD206 (Mannose Receptor, M2 marker)
-
-
Fixation/Permeabilization solution (if staining for intracellular markers)
-
Flow cytometer
Procedure:
-
Harvest the treated BMDMs by gentle scraping.
-
Wash the cells with cold FACS buffer and centrifuge at 300 x g for 5 minutes.
-
Resuspend the cells in FACS buffer and count them.
-
Aliquot approximately 1 x 10^6 cells per tube.
-
Block Fc receptors by incubating the cells with Fc block for 10-15 minutes on ice.
-
Without washing, add the cocktail of fluorochrome-conjugated antibodies to the cells.
-
Incubate for 30 minutes on ice in the dark.
-
Wash the cells twice with FACS buffer.
-
Resuspend the cells in FACS buffer for analysis on a flow cytometer.
-
Gate on the F4/80+ and CD11b+ population to identify macrophages.
-
Within the macrophage gate, analyze the expression of M1 markers (MHC Class II, CD86) and M2 marker (CD206).
Analysis of Macrophage Polarization by Quantitative PCR (qPCR)
This protocol details the analysis of M1 and M2 marker gene expression in GSK547-treated BMDMs.
Materials:
-
GSK547-treated and control BMDMs
-
RNA extraction kit
-
cDNA synthesis kit
-
SYBR Green qPCR master mix
-
qPCR primers for murine M1 and M2 markers (see Table 3)
-
qPCR instrument
Table 3: Validated qPCR Primer Sequences for Murine Macrophage Markers
| Gene | Forward Primer (5' to 3') | Reverse Primer (5' to 3') | Phenotype |
| Nos2 (iNOS) | GGCAGCCTGTGAGACCTTTG | GCATTGGAAGENTGAGGACTCC | M1 |
| Tnf | CCTGTAGCCCACGTCGTAG | GGGAGTGAATAGGCAAATCG | M1 |
| Il6 | TAGTCCTTCCTACCCCAATTTCC | TTGGTCCTTAGCCACTCCTTC | M1 |
| Il1b | GCAACTGTTCCTGAACTCAACT | ATCTTTTGGGGTCCGTCAACT | M1 |
| Arg1 | CTCCAAGCCAAAGTCCTTAGAG | AGGAGCTGTCATTAGGGACATC | M2 |
| Mrc1 (CD206) | CTCTGTTCAGCTATTGGACGC | CGGAATTTCTGGGATTCAGCTTC | M2 |
| Il10 | GCTCTTACTGACTGGCATGAG | CGCAGCTCTAGGAGCATGTG | M2 |
| Tgfb1 | CTCCCGTGGCTTCTAGTGC | GCCTTAGTTTGGACAGGATCTG | M2 |
| Actb (β-actin) | GGCTGTATTCCCCTCCATCG | CCAGTTGGTAACAATGCCATGT | Housekeeping |
Procedure:
-
Harvest the treated BMDMs and extract total RNA using a commercial kit according to the manufacturer's instructions.
-
Assess RNA quality and quantity using a spectrophotometer.
-
Synthesize cDNA from 1 µg of total RNA using a cDNA synthesis kit.
-
Set up qPCR reactions using SYBR Green master mix, cDNA, and forward and reverse primers for the genes of interest and a housekeeping gene (e.g., Actb).
-
Run the qPCR reactions on a real-time PCR instrument.
-
Analyze the data using the ΔΔCt method to determine the relative fold change in gene expression between GSK547-treated and control samples.
Experimental Workflow and Logic
The following diagram illustrates the overall workflow for studying the effect of GSK547 on macrophage polarization.
Conclusion
GSK547 is a powerful tool for investigating the role of RIPK1 in macrophage biology. Its ability to drive macrophage polarization towards an M1-like phenotype provides a valuable mechanism for studying the therapeutic potential of targeting TAMs in diseases such as cancer. The protocols and information provided in this guide offer a solid foundation for researchers to design and execute experiments aimed at understanding and harnessing the immunomodulatory properties of GSK547.
References
Kinase Selectivity Profile of GSK547: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
GSK547 is a potent and highly selective, orally bioavailable small molecule inhibitor of Receptor-Interacting Serine/Threonine-Protein Kinase 1 (RIPK1).[1] As a key regulator of cellular necrosis (necroptosis) and inflammation, RIPK1 has emerged as a promising therapeutic target for a range of conditions, including inflammatory diseases and cancer.[1][2] GSK547 functions as a Type III kinase inhibitor, binding to an allosteric pocket on the RIPK1 protein rather than the highly conserved ATP-binding site.[3][4] This binding mode is a key determinant of its remarkable kinase selectivity.[3]
This technical guide provides a comprehensive overview of the kinase selectivity profile of GSK547, detailing its inhibitory activity, the experimental protocols used for its characterization, and the signaling pathways it modulates.
Data Presentation: Kinase Selectivity Profile
While a comprehensive public kinome scan of GSK547 is not available, extensive profiling of a closely related benzazepinone RIPK1 inhibitor from the same chemical series, designated as compound 6 , demonstrates the hallmark selectivity of this class of molecules.[3] Given that GSK547 was developed as a highly selective in vivo tool compound, it is anticipated to have a similarly clean profile.[3]
Table 1: Selectivity of a Benzazepinone RIPK1 Inhibitor (Compound 6) Representative of GSK547's Profile [3]
| Assay Type | Kinase Panel Size | Inhibitor Concentration | Result |
| P33 Radiolabeled Assay | 359 Kinases | 10 µM | No inhibition of any kinase other than RIPK1 |
| KINOMEscan | 456 Kinases | 10 µM | No inhibition of any kinase other than RIPK1 |
This data indicates an exceptional selectivity window of over 1500-fold for RIPK1.
Table 2: Potency of GSK547 in Cellular Assays
| Cell Line | Assay | IC50 | Description |
| L929 (mouse fibrosarcoma) | TNFα/zVAD-fmk-induced necroptosis | 32 nM[1] | Inhibition of programmed cell death mediated by RIPK1. |
Experimental Protocols
Biochemical Assay: ADP-Glo™ Kinase Assay for RIPK1 Activity
The ADP-Glo™ Kinase Assay is a luminescent assay that quantifies the amount of ADP produced during a kinase reaction, providing a measure of enzyme activity.
Materials:
-
Recombinant human RIPK1 enzyme
-
Myelin Basic Protein (MBP) as a substrate
-
ATP
-
GSK547 or other test compounds
-
ADP-Glo™ Reagent
-
Kinase Detection Reagent
-
Assay plates (e.g., 384-well)
-
Luminometer
Protocol:
-
Kinase Reaction:
-
Prepare a reaction mixture containing RIPK1 enzyme, MBP substrate, and ATP in a kinase assay buffer.
-
Add serial dilutions of GSK547 to the wells of the assay plate.
-
Initiate the kinase reaction by adding the enzyme/substrate/ATP mixture to the wells.
-
Incubate at room temperature for a defined period (e.g., 60 minutes).
-
-
ADP Detection:
-
Add ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP.
-
Incubate for 40 minutes at room temperature.
-
Add Kinase Detection Reagent to each well. This reagent converts ADP to ATP and generates a luminescent signal via a luciferase reaction.
-
Incubate for 30-60 minutes at room temperature.
-
-
Data Analysis:
-
Measure the luminescence using a plate reader.
-
The luminescent signal is proportional to the amount of ADP produced and thus to RIPK1 activity.
-
Calculate the percent inhibition at each GSK547 concentration and determine the IC50 value from the dose-response curve.
-
Cellular Assay: TNFα/zVAD-fmk-Induced Necroptosis in L929 Cells
This assay measures the ability of an inhibitor to protect cells from necroptosis, a form of programmed cell death dependent on RIPK1 kinase activity.
Materials:
-
L929 cells
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Recombinant murine TNFα
-
zVAD-fmk (a pan-caspase inhibitor)
-
GSK547
-
Cell viability reagent (e.g., CellTiter-Glo®)
-
96-well plates
Protocol:
-
Cell Seeding:
-
Seed L929 cells in a 96-well plate at a suitable density and allow them to adhere overnight.
-
-
Compound Treatment:
-
Pre-treat the cells with serial dilutions of GSK547 for 30 minutes.
-
-
Induction of Necroptosis:
-
Induce necroptosis by adding a combination of TNFα (e.g., 1-10 ng/mL) and zVAD-fmk (e.g., 20-50 µM) to the wells.
-
-
Incubation:
-
Incubate the plate for 24 hours at 37°C in a CO2 incubator.
-
-
Cell Viability Measurement:
-
Measure cell viability using a reagent such as CellTiter-Glo®, which quantifies ATP levels as an indicator of viable cells.
-
-
Data Analysis:
-
Calculate the percentage of cell death inhibition at each GSK547 concentration and determine the IC50 value.
-
Cellular Assay: Western Blot for Phospho-STAT1 in Macrophages
This protocol is for assessing the effect of GSK547 on the phosphorylation of STAT1 in bone marrow-derived macrophages (BMDMs), a key downstream signaling event.
Materials:
-
Bone marrow-derived macrophages (BMDMs)
-
GSK547
-
LPS (Lipopolysaccharide) for cell stimulation
-
Lysis buffer
-
Protein assay reagent (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies: anti-phospho-STAT1 (Tyr701), anti-total STAT1, anti-β-actin (loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Protocol:
-
Cell Culture and Treatment:
-
Culture BMDMs and treat with GSK547 for a specified time (e.g., 2 hours).
-
Stimulate the cells with LPS (e.g., 100 ng/mL) for a defined period (e.g., 30 minutes) to induce STAT1 phosphorylation.
-
-
Cell Lysis and Protein Quantification:
-
Lyse the cells and quantify the protein concentration of the lysates.
-
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-STAT1 overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
-
Stripping and Re-probing:
-
Strip the membrane and re-probe with antibodies against total STAT1 and a loading control (e.g., β-actin) to ensure equal protein loading.
-
-
Data Analysis:
-
Quantify the band intensities and normalize the phospho-STAT1 signal to the total STAT1 and loading control signals.
-
Mandatory Visualization
Signaling Pathway of RIPK1-Mediated Necroptosis and its Inhibition by GSK547
Caption: RIPK1 signaling in necroptosis and apoptosis, with points of inhibition by GSK547 and zVAD-fmk.
Experimental Workflow for Determining Kinase Selectivity
Caption: A generalized workflow for assessing the selectivity of a kinase inhibitor like GSK547.
Logical Relationship of GSK547 Action on Macrophage Polarization
Caption: GSK547 inhibits RIPK1, leading to a shift in macrophage polarization towards an M1-like phenotype.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. RIP1 Kinase identified as promising therapeutic target in pancreatic cancer | EurekAlert! [eurekalert.org]
- 3. Identification of a RIP1 Kinase Inhibitor Clinical Candidate (GSK3145095) for the Treatment of Pancreatic Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. RIP1 Kinase Drives Macrophage Mediated Adaptive Immune Tolerance in Pancreatic Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for (Rac)-GSK547: In Vitro Characterization of a RIPK1 Inhibitor
Audience: Researchers, scientists, and drug development professionals.
Introduction
(Rac)-GSK547 is a potent and selective inhibitor of Receptor-Interacting Serine/Threonine-Protein Kinase 1 (RIPK1), a critical mediator of inflammation and regulated cell death pathways, including necroptosis.[1][2] Understanding the in vitro characteristics of RIPK1 inhibitors like this compound is crucial for the development of therapeutics targeting RIPK1-driven pathologies. These application notes provide detailed protocols for key in vitro assays to characterize the activity, target engagement, and specificity of this compound.
Data Presentation
The following table summarizes the quantitative data for this compound in key in vitro assays.
| Assay Type | Cell Line/System | Key Parameter | Value | Reference |
| Cellular Necroptosis Assay | Murine Fibrosarcoma (L929) | IC50 | 32 nM | [1] |
Signaling Pathway
The diagram below illustrates the central role of RIPK1 in the TNFα-induced necroptosis pathway and the inhibitory action of this compound.
Caption: TNFα-induced necroptosis pathway and the inhibitory role of this compound.
Experimental Protocols
RIPK1 Biochemical Kinase Assay
This protocol describes a biochemical assay to determine the direct inhibitory activity of this compound on RIPK1 kinase. A time-resolved fluorescence resonance energy transfer (TR-FRET) format is a sensitive method for this purpose.
Experimental Workflow:
Caption: Workflow for a RIPK1 biochemical kinase assay.
Materials:
-
Recombinant human RIPK1 enzyme
-
Biotinylated peptide substrate (e.g., derived from a known RIPK1 substrate)
-
ATP
-
This compound
-
Assay Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20
-
TR-FRET Detection Reagents (e.g., LanthaScreen™ Eu-anti-tag antibody and Alexa Fluor™ 647-streptavidin)
-
384-well low-volume plates
-
TR-FRET compatible plate reader
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in DMSO. Further dilute the compounds in the assay buffer.
-
Reaction Setup:
-
Add 2.5 µL of the diluted this compound or DMSO (vehicle control) to the wells of a 384-well plate.
-
Add 5 µL of a mixture containing the RIPK1 enzyme and biotinylated peptide substrate in assay buffer.
-
Incubate for 15 minutes at room temperature.
-
-
Initiation of Reaction:
-
Add 2.5 µL of ATP solution in assay buffer to each well to initiate the kinase reaction. The final ATP concentration should be at the Km for RIPK1.
-
Incubate for 60 minutes at room temperature.
-
-
Detection:
-
Add 10 µL of the TR-FRET detection reagent mix (containing Eu-anti-tag antibody and Alexa Fluor™ 647-streptavidin) to each well.
-
Incubate for 60 minutes at room temperature, protected from light.
-
-
Data Acquisition: Read the plate on a TR-FRET plate reader, measuring the emission at 665 nm and 620 nm.
-
Data Analysis: Calculate the TR-FRET ratio and determine the percent inhibition for each concentration of this compound. Plot the percent inhibition against the compound concentration to determine the IC50 value.
TNFα-Induced Necroptosis Assay in L929 Cells
This cell-based assay measures the ability of this compound to protect cells from necroptotic cell death. Murine fibrosarcoma L929 cells are a well-established model for TNFα-induced necroptosis.[1]
Experimental Workflow:
References
Application Notes and Protocols for In Vivo Dosing of GSK547 in Mouse Models of Cancer
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the in vivo administration of GSK547, a potent and selective RIPK1 inhibitor, in mouse models of cancer. The primary focus is on orthotopic models of pancreatic ductal adenocarcinoma (PDA), where GSK547 has been shown to modulate the tumor microenvironment and enhance anti-tumor immunity.[1][2][3]
Introduction
GSK547 is a small molecule inhibitor of Receptor-Interacting Serine/Threonine Kinase 1 (RIPK1).[1][2] In the context of cancer, particularly pancreatic cancer, RIPK1 is highly expressed in tumor-associated macrophages (TAMs).[1] Inhibition of RIPK1 by GSK547 has been demonstrated to reprogram these TAMs from an immunosuppressive (M2-like) to an immunogenic (M1-like) phenotype.[1][4] This shift is characterized by the upregulation of MHC-II, TNFα, and IFNγ, and is dependent on STAT1 signaling.[1][4] This reprogramming of the tumor microenvironment leads to the activation of cytotoxic T-cells, resulting in reduced tumor burden and extended survival in preclinical mouse models.[1][2][4] GSK547 has also shown synergistic effects when combined with checkpoint inhibitors, such as PD-1 inhibitors.[3][5]
Quantitative Data Summary
The following tables summarize the quantitative data from in vivo studies of GSK547 in mouse models of cancer.
Table 1: In Vivo Dosing and Administration of GSK547
| Parameter | Details | Reference |
| Drug | GSK547 | [1][5] |
| Mouse Strain | C57BL/6 | [4] |
| Cancer Model | Orthotopic Pancreatic Ductal Adenocarcinoma (KPC-derived tumor cells) | [2][4] |
| Dosing Range | 10 mg/kg/day to 100 mg/kg/day | [2][6] |
| Administration Route | Oral (Food-based dosing or gavage) | [2][4][6] |
| Treatment Duration | 15-50 days, up to 6 weeks | [2][4] |
Table 2: Pharmacokinetic and Pharmacodynamic Parameters of GSK547 in Mice
| Parameter | Value | Reference |
| Oral Bioavailability | High, with a 400-fold improvement in mouse oral exposure compared to earlier RIP1 inhibitors. | [1] |
| Plasma Concentration (10 mg/kg/day, food-based) | 10 ng/mL (trough) to 100 ng/mL (peak) | [6] |
| RIPK1 Inhibition (at 10 mg/kg/day) | 75% to 97% | [6] |
| RIPK1 Inhibition (at 1.0 and 10 mg/kg oral gavage) | 99% | [6] |
Table 3: Efficacy of GSK547 in Pancreatic Cancer Mouse Models
| Endpoint | Result | Reference |
| Tumor Burden | Reduced | [2][4] |
| Survival | Extended | [2][4] |
| Survival with Combination Therapy (GSK547 + PD-1 inhibitor) | Doubled to 50 days (vs. 25 days with PD-1 inhibitor alone) | [3] |
| Tumor-Associated Macrophages (TAMs) | Reduced infiltration by ~40% | [1] |
| Intra-tumoral T-cells | Increased infiltration | [1] |
Experimental Protocols
Protocol 1: Formulation of GSK547 for Oral Administration
This protocol describes the preparation of GSK547 for oral administration to mice.
Materials:
-
GSK547 powder
-
Dimethyl sulfoxide (DMSO)
-
PEG300
-
Tween-80
-
Saline (0.9% NaCl) or Corn oil
Procedure for a Saline-based Formulation:
-
Prepare a stock solution of GSK547 in DMSO (e.g., 20.8 mg/mL).
-
To prepare a 1 mL working solution, add 100 µL of the DMSO stock solution to 400 µL of PEG300 and mix thoroughly.
-
Add 50 µL of Tween-80 to the solution and mix until uniform.
-
Add 450 µL of saline to bring the final volume to 1 mL.
-
This protocol yields a clear solution of approximately 2.08 mg/mL.[2] The final formulation is 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.[2]
Procedure for a Corn Oil-based Formulation:
-
Prepare a stock solution of GSK547 in DMSO (e.g., 20.8 mg/mL).
-
To prepare a 1 mL working solution, add 100 µL of the DMSO stock solution to 900 µL of corn oil and mix thoroughly.
-
This protocol is suitable for longer-term studies where the stability of the formulation is a concern.[2]
Note: If precipitation occurs, gentle heating and/or sonication can be used to aid dissolution. It is recommended to prepare fresh working solutions daily.
Protocol 2: Orthotopic Implantation of Pancreatic Tumor Cells in Mice
This protocol details the surgical procedure for establishing an orthotopic pancreatic cancer model in C57BL/6 mice using KPC-derived tumor cells.
Materials:
-
KPC-derived pancreatic tumor cells
-
Hank's Balanced Salt Solution (HBSS)
-
Matrigel
-
Anesthetic (e.g., ketamine/xylazine cocktail)
-
Surgical tools (scalpel, forceps, sutures)
-
Insulin syringe with a 30-gauge needle
Procedure:
-
Culture KPC cells and harvest them during the logarithmic growth phase.
-
Resuspend the cells in a 1:1 mixture of HBSS and Matrigel at a concentration of 5 x 10^5 cells per 50 µL. Keep the cell suspension on ice.
-
Anesthetize the mouse according to approved institutional protocols.
-
Make a small incision (~1 cm) in the skin and peritoneum on the left flank to expose the spleen and pancreas.
-
Gently exteriorize the spleen to visualize the tail of the pancreas.
-
Using an insulin syringe, slowly inject 50 µL of the cell suspension into the pancreatic tail.
-
Carefully return the spleen and pancreas to the abdominal cavity.
-
Close the peritoneum and skin with sutures.
-
Monitor the mice for recovery and tumor growth. Tumor growth can be monitored by palpation or ultrasound imaging.
Protocol 3: In Vivo Dosing and Efficacy Assessment
This protocol outlines the procedure for administering GSK547 to tumor-bearing mice and assessing its therapeutic efficacy.
Materials:
-
Tumor-bearing mice (from Protocol 2)
-
Formulated GSK547 (from Protocol 1)
-
Calipers for tumor measurement (if subcutaneous) or ultrasound for orthotopic tumors
-
Flow cytometry reagents for immune cell profiling
Procedure:
-
Once tumors are established (e.g., palpable or visible by imaging), randomize the mice into treatment and control groups.
-
Administer GSK547 daily via oral gavage or by incorporating it into the chow at the desired dose (e.g., 100 mg/kg/day).[2][4] The control group should receive the vehicle.
-
Monitor tumor growth regularly (e.g., every 2-3 days) using calipers or ultrasound. Tumor volume can be calculated using the formula: (Length x Width^2) / 2.
-
Monitor the body weight and overall health of the mice throughout the study.
-
At the end of the study, euthanize the mice and harvest the tumors.
-
Tumors can be weighed and processed for further analysis, such as immunohistochemistry or flow cytometry to analyze the immune cell infiltrate (e.g., TAMs, CD4+ and CD8+ T-cells).[1]
-
For survival studies, monitor the mice until they reach a predetermined endpoint (e.g., tumor size limit, significant weight loss).
Visualizations
Signaling Pathway of GSK547 Action in the Tumor Microenvironment
Caption: GSK547 inhibits RIPK1 in TAMs, promoting an immunogenic M1-like phenotype.
Experimental Workflow for In Vivo Efficacy Studies
Caption: Workflow for evaluating GSK547 efficacy in an orthotopic pancreatic cancer model.
References
- 1. RIP1 Kinase Drives Macrophage Mediated Adaptive Immune Tolerance in Pancreatic Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. RIP1 Kinase Identified as Promising Therapeutic Target in Pancreatic Cancer [prnewswire.com]
- 4. selleckchem.com [selleckchem.com]
- 5. Identification of a RIP1 Kinase Inhibitor Clinical Candidate (GSK3145095) for the Treatment of Pancreatic Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for (Rac)-GSK547, a Selective RIPK1 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
(Rac)-GSK547 is a potent and highly selective inhibitor of Receptor-Interacting Serine/Threonine Protein Kinase 1 (RIPK1). RIPK1 is a critical mediator in the cellular signaling pathways of inflammation and programmed cell death, including apoptosis and necroptosis. Necroptosis is a form of regulated necrosis that is implicated in the pathogenesis of various inflammatory and neurodegenerative diseases. The kinase activity of RIPK1 is essential for the induction of necroptosis. This compound functions by targeting the kinase activity of RIPK1, thereby blocking the downstream signaling cascade that leads to necroptotic cell death. These application notes provide a summary of the cell lines sensitive to RIPK1 inhibition by GSK547 and other related compounds, detailed protocols for key experiments, and diagrams of the relevant signaling pathway and experimental workflows.
Data Presentation
The primary application of this compound in cellular studies is the inhibition of induced necroptosis. The following table summarizes the quantitative data for GSK547 and other well-characterized RIPK1 inhibitors in preventing necroptotic cell death in various cell lines. The potency is typically measured as the half-maximal inhibitory concentration (IC50) or half-maximal effective concentration (EC50).
| Compound | Target | Cell Line | Assay Type | IC50/EC50 (nM) |
| This compound | RIPK1 | L929 (murine fibrosarcoma) | TNF/zVAD.fmk-induced necroptosis | 32[1] |
| GSK3145095 (successor to GSK547) | RIPK1 | U937 (human monocytic) | TNF/QVD-Oph/SMAC mimetic-induced necroptosis (ATP levels) | 1.6[2] |
| GSK3145095 | RIPK1 | U937 (human monocytic) | TNF/QVD-Oph/SMAC mimetic-induced necroptosis (LDH release) | 0.5[2] |
| Necrostatin-1 (Nec-1) | RIPK1 (allosteric) | 293T (human embryonic kidney) | TNF-α-induced necroptosis | 490[3] |
| GSK2982772 | RIPK1 | Human PBMCs | TNF-α–induced pRIPK1 | 16[3] |
| RIPA-56 | RIPK1 | L929 (murine fibrosarcoma) | TZS-induced necrosis | 27[4] |
| PK68 | RIPK1 | Human | TNF-induced necroptosis | 23[3] |
| PK68 | RIPK1 | Mouse | TNF-induced necroptosis | 13[3] |
Signaling Pathway and Experimental Workflows
To facilitate the understanding of the mechanism of action of this compound and the experimental procedures for its evaluation, the following diagrams are provided.
Experimental Protocols
The following are detailed protocols for key experiments to assess the efficacy of this compound in inhibiting necroptosis.
Cell Viability Assay for Necroptosis Inhibition
This protocol is designed to measure the protective effect of this compound against induced necroptosis using a luminescence-based cell viability assay (e.g., CellTiter-Glo®).
Materials:
-
Necroptosis-sensitive cell line (e.g., HT-29, L929)
-
Complete cell culture medium
-
96-well white, clear-bottom tissue culture plates
-
This compound stock solution (in DMSO)
-
Necroptosis-inducing agents (e.g., TNFα, SMAC mimetic, pan-caspase inhibitor z-VAD-fmk)
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Luminometer
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate overnight at 37°C in a 5% CO2 incubator.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. The final DMSO concentration should be kept below 0.1%. Remove the old medium and add 50 µL of the medium containing the desired concentrations of the inhibitor. Include vehicle-only (DMSO) controls.
-
Necroptosis Induction: Prepare a 2X solution of the necroptosis-inducing agents in complete culture medium (e.g., 20 ng/mL TNFα, 200 nM SMAC mimetic, and 40 µM z-VAD-fmk for HT-29 cells). Add 50 µL of this solution to each well. Also, include wells with cells and inhibitor only (no induction) and cells with induction agents only (no inhibitor).
-
Incubation: Incubate the plate for 18-24 hours at 37°C in a 5% CO2 incubator.
-
Luminescence Measurement: Equilibrate the plate and the CellTiter-Glo® reagent to room temperature. Add 100 µL of the CellTiter-Glo® reagent to each well.
-
Signal Development: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Data Acquisition: Record the luminescence using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated, non-induced control. Plot the viability against the log of the inhibitor concentration and determine the EC50 value using a non-linear regression curve fit.
Apoptosis versus Necroptosis Differentiation by Flow Cytometry
This protocol uses Annexin V and Propidium Iodide (PI) staining to distinguish between viable, apoptotic, and necroptotic cells after treatment.
Materials:
-
6-well tissue culture plates
-
Treated cells
-
Annexin V-FITC Apoptosis Detection Kit
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with this compound and/or necroptosis-inducing agents as described in the cell viability protocol.
-
Cell Harvesting: After the incubation period, collect both the floating cells from the supernatant and the adherent cells by gentle trypsinization. Combine them and centrifuge at 300 x g for 5 minutes.
-
Washing: Wash the cell pellet twice with cold PBS.
-
Staining: Resuspend the cell pellet in 100 µL of 1X Binding Buffer provided in the kit. Add 5 µL of Annexin V-FITC and 5 µL of PI solution.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Sample Preparation for Flow Cytometry: Add 400 µL of 1X Binding Buffer to each tube.
-
Data Acquisition: Analyze the samples on a flow cytometer within one hour.
-
Data Analysis:
-
Annexin V-negative / PI-negative: Viable cells
-
Annexin V-positive / PI-negative: Early apoptotic cells
-
Annexin V-positive / PI-positive: Late apoptotic/necroptotic cells
-
Annexin V-negative / PI-positive: Necrotic cells (due to membrane rupture)
-
Western Blot Analysis of RIPK1 and MLKL Phosphorylation
This protocol is for detecting the phosphorylation status of key proteins in the necroptosis pathway to confirm the mechanism of action of this compound.
Materials:
-
Treated cells
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-RIPK1 (Ser166), anti-RIPK1, anti-p-MLKL (Ser358), anti-MLKL, anti-GAPDH or β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced Chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them with RIPA buffer. Scrape the cells and collect the lysate.
-
Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.
-
Sample Preparation: Mix 20-30 µg of protein from each sample with Laemmli sample buffer and boil at 95°C for 5 minutes.
-
SDS-PAGE: Load the samples onto an SDS-PAGE gel and run until adequate separation of proteins is achieved.
-
Protein Transfer: Transfer the proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Apply the ECL substrate to the membrane and capture the chemiluminescent signal using an imaging system.
-
Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to their total protein levels.
Conclusion
This compound is a valuable research tool for investigating the role of RIPK1 kinase activity in necroptosis and inflammation. The protocols and information provided herein offer a framework for researchers to effectively utilize this compound in their studies of programmed cell death and its implications in various diseases. While the direct anti-cancer cytotoxic effects of GSK547 across a broad range of cancer cell lines are not extensively documented, its potent and selective inhibition of RIPK1 makes it an excellent probe for elucidating the mechanisms of necroptosis and exploring its therapeutic potential in relevant disease models.
References
Application Notes and Protocols for (Rac)-GSK547 in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
(Rac)-GSK547 is the racemic mixture of GSK547, a potent and highly selective inhibitor of Receptor-Interacting Serine/Threonine-Protein Kinase 1 (RIPK1).[1] RIPK1 is a critical regulator of cellular necroptosis, a form of programmed cell death, and is also involved in inflammatory signaling pathways.[2][3] Inhibition of RIPK1 by this compound has shown potential in various research areas, including oncology and inflammatory diseases. These application notes provide detailed protocols for the dissolution of this compound and its application in cell culture experiments.
Physicochemical and Biological Properties
A summary of the key properties of this compound is provided in the table below for easy reference.
| Property | Value | Reference |
| Molecular Formula | C₂₀H₁₈F₂N₆O | [1] |
| Molecular Weight | 396.39 g/mol | [1] |
| Target | RIPK1 (Receptor-Interacting Protein Kinase 1) | [1] |
| Biological Activity | Potent and selective inhibitor of RIPK1 kinase activity. | [4] |
| IC₅₀ | 32 nM in L929 cells (co-treated with TNFα and zVAD) | [4] |
Solubility Data
Proper dissolution is critical for accurate and reproducible experimental results. This compound is practically insoluble in water and ethanol but exhibits good solubility in dimethyl sulfoxide (DMSO).[4] The following table summarizes the solubility of this compound in common solvents.
| Solvent | Solubility | Notes | Reference |
| DMSO | ≥ 125 mg/mL (≥ 315.35 mM) | Use of fresh, anhydrous DMSO is recommended as hygroscopic DMSO can reduce solubility. Sonication or gentle warming can aid dissolution. | [1] |
| Water | Insoluble | [4] | |
| Ethanol | Insoluble | [4] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
This protocol describes the preparation of a high-concentration stock solution of this compound in DMSO.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, amber microcentrifuge tubes or vials
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Pre-warm an aliquot of anhydrous DMSO to room temperature.
-
Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of DMSO to achieve the desired stock concentration (e.g., for a 10 mM stock solution, add 252.28 µL of DMSO to 1 mg of this compound).
-
Vortex the solution vigorously for 1-2 minutes to facilitate dissolution.
-
Visually inspect the solution for any undissolved particles. If precipitation is observed, sonicate the solution for 5-10 minutes or gently warm it at 37°C until the solution is clear.[4]
-
Aliquot the stock solution into smaller, single-use volumes in sterile, amber microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the stock solution aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[4] Ensure the tubes are tightly sealed to prevent moisture absorption.
Protocol 2: Preparation of Working Solutions for Cell Culture
This protocol details the dilution of the DMSO stock solution into cell culture medium for treating cells.
Materials:
-
This compound stock solution (from Protocol 1)
-
Pre-warmed, complete cell culture medium appropriate for your cell line
-
Sterile microcentrifuge tubes or conical tubes
Procedure:
-
Thaw an aliquot of the this compound stock solution at room temperature.
-
Calculate the volume of the stock solution needed to achieve the desired final concentration in your cell culture experiment. Note: To avoid DMSO toxicity, the final concentration of DMSO in the cell culture medium should typically not exceed 0.5% (v/v), and ideally be kept below 0.1%.
-
Perform a serial dilution of the stock solution in pre-warmed complete cell culture medium. For example, to prepare a 10 µM working solution from a 10 mM stock, first prepare an intermediate dilution (e.g., 100 µM) by adding 1 µL of the 10 mM stock to 99 µL of medium. Then, add 10 µL of the 100 µM intermediate dilution to 90 µL of medium to get the final 10 µM working solution.
-
Vortex the working solution gently before adding it to the cell culture wells.
-
Add the appropriate volume of the working solution to your cell culture plates. Remember to include a vehicle control (medium with the same final concentration of DMSO) in your experimental setup.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the signaling pathway targeted by this compound and a general experimental workflow for its use in cell culture.
Caption: RIPK1 Signaling Pathway and Inhibition by this compound.
Caption: General Experimental Workflow for this compound in Cell Culture.
Concluding Remarks
These protocols and guidelines are intended to assist researchers in the successful use of this compound in cell culture experiments. Adherence to these procedures will help ensure the generation of reliable and reproducible data. As with any experimental work, optimization of concentrations and incubation times for specific cell lines and experimental conditions is recommended.
References
Preparation and Storage of (Rac)-GSK547 Stock Solutions: An Application Note
(Rac)-GSK547 is a potent and highly selective inhibitor of receptor-interacting serine/threonine-protein kinase 1 (RIPK1).[1][2][3][4] Accurate preparation and proper storage of this compound stock solutions are crucial for ensuring experimental reproducibility and preserving the integrity of the compound. This document provides detailed protocols for the preparation and storage of this compound for research applications.
Chemical Properties and Solubility
This compound is the racemate of GSK547.[2][3][4] It is a white to off-white solid powder.[3][4] Key quantitative data for this compound are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C₂₀H₁₈F₂N₆O | [2][3][4] |
| Molecular Weight | 396.39 g/mol | [2][3][4] |
| Solubility in DMSO | ≥ 125 mg/mL (≥ 315.35 mM) | [2][3][4] |
| Solubility in DMF | 1 mg/mL | [5] |
| Solubility in Ethanol | Slightly soluble | [5] |
| Solubility in Water | Insoluble | [6] |
Note: The solubility of this compound in DMSO can be affected by the presence of moisture.[1][6] It is highly recommended to use fresh, anhydrous DMSO for the preparation of stock solutions.[1][3][6] If precipitation is observed, gentle warming and/or sonication can be used to aid dissolution.[1][7]
Recommended Storage Conditions
Proper storage of both the solid compound and its stock solutions is essential to maintain the stability and activity of this compound. It is advisable to store the compound in a sealed container, protected from moisture, potentially under a nitrogen atmosphere.[4]
| Form | Storage Temperature | Duration | Source |
| Solid Powder | -20°C | 3 years | [4][7] |
| 4°C | 2 years | [4] | |
| In Solvent (DMSO) | -80°C | 6 months to 1 year | [1][2][4][6] |
| -20°C | 1 month | [1][2][4][6] |
To avoid repeated freeze-thaw cycles, it is recommended to aliquot the stock solution into smaller, single-use volumes.[7]
Experimental Protocol: Preparation of a 10 mM Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound in dimethyl sulfoxide (DMSO).
Materials
-
This compound solid powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Calibrated micropipettes
-
Vortex mixer
-
Optional: Sonicator or water bath
Procedure
-
Equilibrate this compound: Allow the vial of this compound solid powder to equilibrate to room temperature before opening to prevent condensation of moisture.
-
Weigh the Compound: Accurately weigh the desired amount of this compound powder using a calibrated analytical balance. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 3.96 mg of the compound (Molecular Weight = 396.39 g/mol ).
-
Add Solvent: Add the calculated volume of anhydrous DMSO to the vial containing the this compound powder. For a 10 mM solution with 3.96 mg of compound, add 1 mL of DMSO.
-
Dissolve the Compound: Tightly cap the vial and vortex thoroughly until the solid is completely dissolved. If necessary, use a sonicator or gently warm the solution in a water bath to aid dissolution.[1][7] Visually inspect the solution to ensure there are no visible particles.
-
Aliquot and Store: Aliquot the stock solution into smaller, single-use volumes in microcentrifuge tubes. Store the aliquots at -80°C for long-term storage (up to 1 year) or at -20°C for short-term storage (up to 1 month).[6]
Experimental Workflow
The following diagram illustrates the workflow for preparing a this compound stock solution.
Caption: Workflow for preparing this compound stock solution.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound | RIP kinase | | Invivochem [invivochem.cn]
- 5. caymanchem.com [caymanchem.com]
- 6. selleckchem.com [selleckchem.com]
- 7. GSK547 | RIP kinase | TargetMol [targetmol.com]
Application Notes and Protocols: (Rac)-GSK547 in Combination with Immunotherapy
For Researchers, Scientists, and Drug Development Professionals
Introduction
(Rac)-GSK547 is the racemic mixture of GSK547, a potent and highly selective inhibitor of Receptor-Interacting serine/threonine-protein Kinase 1 (RIPK1). RIPK1 is a critical mediator in signaling pathways that regulate inflammation and programmed cell death, including necroptosis.[1][2] In the context of oncology, particularly in immune-suppressive tumors like pancreatic ductal adenocarcinoma (PDA), RIPK1 has been identified as a key driver of immune tolerance.[1][3] Inhibition of RIPK1 by GSK547 has been shown to reprogram tumor-associated macrophages (TAMs) from an immunosuppressive (M2-like) to an immunogenic (M1-like) phenotype.[3] This shift in the tumor microenvironment enhances the activation and function of cytotoxic T lymphocytes (CTLs), thereby promoting an anti-tumor immune response.[3][4] Preclinical studies have demonstrated that combining GSK547 with immune checkpoint inhibitors, such as anti-PD-1 antibodies, can lead to synergistic anti-tumor effects and improved survival.[3][5]
These application notes provide a comprehensive overview of the use of this compound in combination with immunotherapy, including detailed protocols for key in vitro and in vivo experiments and a summary of relevant quantitative data.
Mechanism of Action: Targeting RIPK1 to Enhance Anti-Tumor Immunity
GSK547 functions by allosterically inhibiting the kinase activity of RIPK1.[4] In the tumor microenvironment of cancers like PDA, TAMs exhibit high levels of RIPK1 expression.[3] RIPK1 signaling in these macrophages promotes an immunosuppressive phenotype, characterized by the expression of markers like CD206 and the secretion of anti-inflammatory cytokines such as IL-10 and TGF-β.[3] By inhibiting RIPK1, GSK547 reverses this programming, leading to:
-
Macrophage Reprogramming: GSK547 directs the differentiation of macrophages towards an M1-like phenotype, which is characterized by increased expression of MHC class II, TNFα, and IFNγ. This reprogramming is dependent on the activation of STAT1 signaling.[1][3]
-
Enhanced Antigen Presentation: M1-like macrophages are more proficient at antigen presentation, which is a crucial step in initiating an adaptive immune response.
-
T-Cell Activation: The immunogenic macrophages reprogrammed by GSK547 promote the activation and differentiation of T cells. This includes the enhanced activation of CD8+ cytotoxic T cells and the differentiation of CD4+ T helper cells towards a Th1/Th17 phenotype.[3]
-
Synergy with Immunotherapy: By turning "cold" tumors (lacking immune cell infiltration) into "hot" tumors (rich in immune cells), GSK547 sensitizes the tumor to the effects of immune checkpoint inhibitors like anti-PD-1 antibodies.[5][6]
Data Presentation
Table 1: In Vitro Efficacy of GSK547 on Macrophage Polarization
| Marker | Treatment | Fold Change vs. Vehicle | Cell Type | Reference |
| MHCII | GSK547 | Increased | Bone Marrow-Derived Macrophages (BMDM) | [3] |
| TNFα | GSK547 | Increased | Bone Marrow-Derived Macrophages (BMDM) | [3] |
| IFNγ | GSK547 | Increased | Bone Marrow-Derived Macrophages (BMDM) | [3] |
| CD206 | GSK547 | Reduced | Bone Marrow-Derived Macrophages (BMDM) | [3] |
| IL-10 | GSK547 | Reduced | Bone Marrow-Derived Macrophages (BMDM) | [3] |
| TGF-β | GSK547 | Reduced | Bone Marrow-Derived Macrophages (BMDM) | [3] |
Table 2: Effect of GSK547 on T-Cell Activation in Human Pancreatic Cancer Organotypic Spheroids
| Marker | Treatment | Fold Change vs. Vehicle | Cell Type | Reference |
| CD25 | GSK547 | ~2.5 | CD4+ T cells | [3] |
| IFNγ | GSK547 | ~3.0 | CD4+ T cells | [3] |
| CD69 | GSK547 | ~2.0 | CD4+ T cells | [3] |
| CD25 | GSK547 + αPD-1 | ~4.0 | CD4+ T cells | [3] |
| IFNγ | GSK547 + αPD-1 | ~5.0 | CD4+ T cells | [3] |
| CD69 | GSK547 + αPD-1 | ~3.5 | CD4+ T cells | [3] |
Table 3: In Vivo Efficacy of GSK547 in Combination with Immunotherapy in a Pancreatic Ductal Adenocarcinoma (PDA) Mouse Model
| Treatment Group | Median Survival (days) | Tumor Burden Reduction | Reference |
| Control | ~25 | - | [5][7] |
| αPD-1 | ~25 | Moderate | [5][7] |
| GSK547 + αPD-1 | ~50 | Significant | [5][7] |
Experimental Protocols
Protocol 1: In Vitro Macrophage Polarization Assay
Objective: To assess the effect of this compound on the polarization of bone marrow-derived macrophages (BMDMs).
Materials:
-
Bone marrow cells isolated from mice.
-
RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and 20 ng/mL M-CSF.
-
This compound (dissolved in DMSO).
-
Vehicle control (DMSO).
-
Recombinant murine IFN-γ and LPS (for M1 polarization control).
-
Recombinant murine IL-4 (for M2 polarization control).
-
6-well tissue culture plates.
-
Flow cytometry antibodies (e.g., anti-F4/80, anti-CD11b, anti-MHCII, anti-CD206).
-
RNA isolation kit and reagents for qPCR (e.g., primers for Tnf, Il10).
Procedure:
-
BMDM Differentiation:
-
Isolate bone marrow cells from the femurs and tibias of mice.
-
Culture the cells in RPMI-1640 supplemented with 10% FBS, 1% Penicillin-Streptomycin, and 20 ng/mL M-CSF for 7 days to differentiate them into BMDMs (M0 macrophages). Replace the medium on day 3.
-
-
Treatment:
-
Plate the differentiated BMDMs in 6-well plates.
-
Treat the cells with this compound at a desired concentration (e.g., 1 µM) or vehicle control (DMSO) for 24-48 hours.
-
Include positive controls for M1 polarization (IFN-γ + LPS) and M2 polarization (IL-4).
-
-
Analysis:
-
Flow Cytometry: Harvest the cells and stain with fluorescently conjugated antibodies against macrophage surface markers (F4/80, CD11b) and polarization markers (MHCII for M1, CD206 for M2). Analyze by flow cytometry.
-
qPCR: Isolate total RNA from the treated cells and perform quantitative real-time PCR to analyze the expression of genes associated with M1 (e.g., Tnf, Nos2) and M2 (e.g., Arg1, Il10) phenotypes.
-
Protocol 2: In Vitro T-Cell Activation Assay
Objective: To evaluate the effect of this compound-treated macrophages on T-cell activation.
Materials:
-
BMDMs treated with this compound or vehicle as described in Protocol 1.
-
Splenic CD4+ or CD8+ T cells isolated from mice.
-
Anti-CD3 and anti-CD28 antibodies.
-
Complete RPMI-1640 medium.
-
96-well round-bottom plates.
-
Flow cytometry antibodies (e.g., anti-CD4, anti-CD8, anti-CD25, anti-CD69, anti-IFNγ).
-
Cell proliferation dye (e.g., CFSE).
Procedure:
-
Co-culture Setup:
-
Plate the this compound or vehicle-treated BMDMs in a 96-well plate.
-
Isolate splenic T cells and label with a cell proliferation dye (e.g., CFSE).
-
Add the labeled T cells to the wells containing the treated BMDMs at a suitable macrophage-to-T-cell ratio (e.g., 1:5).
-
Add anti-CD3 and anti-CD28 antibodies to stimulate T-cell activation.
-
-
Incubation:
-
Co-culture the cells for 72 hours at 37°C in a 5% CO2 incubator.
-
-
Analysis:
-
Proliferation: Harvest the cells and analyze T-cell proliferation by measuring the dilution of the proliferation dye using flow cytometry.
-
Activation Markers: Stain the cells with antibodies against T-cell surface markers (CD4, CD8) and activation markers (CD25, CD69). Analyze by flow cytometry.
-
Cytokine Production: For intracellular cytokine staining, treat the cells with a protein transport inhibitor (e.g., Brefeldin A) for the last 4-6 hours of culture. Then, fix, permeabilize, and stain for intracellular IFNγ.
-
Protocol 3: In Vivo Combination Immunotherapy in a Syngeneic Mouse Model of Pancreatic Cancer
Objective: To assess the in vivo anti-tumor efficacy of this compound in combination with an anti-PD-1 antibody.
Materials:
-
Syngeneic mouse strain (e.g., C57BL/6).
-
Pancreatic cancer cell line compatible with the mouse strain (e.g., KPC).
-
This compound formulated for in vivo administration (e.g., in chow or by oral gavage).
-
Anti-mouse PD-1 antibody.
-
Isotype control antibody.
-
Calipers for tumor measurement.
Procedure:
-
Tumor Implantation:
-
Inject pancreatic cancer cells (e.g., 1 x 10^6 KPC cells) orthotopically into the pancreas of the mice.
-
-
Treatment:
-
Once tumors are established (e.g., 5-7 days post-implantation), randomize the mice into treatment groups:
-
Vehicle Control
-
This compound
-
Anti-PD-1 antibody
-
This compound + Anti-PD-1 antibody
-
-
Administer this compound daily via the chosen route (e.g., 100 mg/kg in chow).[3]
-
Administer the anti-PD-1 antibody (e.g., 10 mg/kg) and isotype control via intraperitoneal injection every 3-4 days.
-
-
Monitoring and Analysis:
-
Tumor Growth: Measure tumor volume with calipers twice a week.
-
Survival: Monitor the mice for signs of morbidity and record survival.
-
Immunophenotyping: At the end of the study, tumors and spleens can be harvested for analysis of immune cell infiltration (e.g., CD4+ T cells, CD8+ T cells, macrophages) by flow cytometry or immunohistochemistry.
-
Visualizations
Caption: RIPK1 signaling pathway in TAMs and the mechanism of this compound.
Caption: Workflow for preclinical evaluation of this compound and immunotherapy.
References
- 1. RIP1 Kinase Drives Macrophage-Mediated Adaptive Immune Tolerance in Pancreatic Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. RIP1 Kinase Drives Macrophage Mediated Adaptive Immune Tolerance in Pancreatic Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scholars.uky.edu [scholars.uky.edu]
- 5. RIP1 Kinase identified as promising therapeutic target in pancreatic cancer | EurekAlert! [eurekalert.org]
- 6. Identification of a RIP1 Kinase Inhibitor Clinical Candidate (GSK3145095) for the Treatment of Pancreatic Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.cn [medchemexpress.cn]
Application Notes and Protocols for GSK547 Treatment in M1 Macrophage Phenotype Induction
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing GSK547, a potent and selective RIPK1 inhibitor, for the induction of a pro-inflammatory M1 macrophage phenotype. The following sections detail the underlying signaling pathways, quantitative effects on macrophage markers, and detailed experimental protocols for in vitro studies.
Introduction
Macrophages are highly plastic immune cells that can polarize into different functional phenotypes in response to microenvironmental cues. The M1, or classically activated, phenotype is characterized by the production of pro-inflammatory cytokines and is crucial for host defense against pathogens and anti-tumor immunity. GSK547, a selective inhibitor of Receptor-Interacting Serine/Threonine-Protein Kinase 1 (RIPK1), has been identified as a potent inducer of the M1 macrophage phenotype.[1][2] By inhibiting RIPK1, GSK547 reprograms macrophages towards an immunogenic M1-like state, making it a valuable tool for research in immunology, oncology, and inflammatory diseases.[1][2]
Data Presentation: Quantitative Effects of GSK547 on Macrophage Polarization
Treatment of macrophages with GSK547 leads to a significant shift in their phenotype towards an M1 profile. This is evidenced by the upregulation of key M1 markers and the concurrent downregulation of M2 markers. The tables below summarize the observed quantitative changes in gene and protein expression following GSK547 treatment.
Table 1: Upregulation of M1 Macrophage Markers Following GSK547 Treatment
| Marker | Method | Cell Type | Treatment Conditions | Fold Change / % Increase | Reference |
| MHC Class II | Flow Cytometry | BMDM | 18 hours | Significant Upregulation | [2] |
| TNF-α | Flow Cytometry | BMDM | 18 hours | Significant Upregulation | [2] |
| IFN-γ | Flow Cytometry | BMDM | 18 hours | Significant Upregulation | [2] |
| HLA-DR | Flow Cytometry | Human PBMC-derived monocytes | Not specified | Upregulated | [2] |
| CD80 | Not specified | TAMs | In vivo | Upregulated | |
| CD86 | Not specified | TAMs | In vivo | Upregulated | |
| Pparg | qPCR | BMDM | Not specified | Upregulated | [2] |
Table 2: Downregulation of M2 Macrophage Markers Following GSK547 Treatment
| Marker | Method | Cell Type | Treatment Conditions | Fold Change / % Decrease | Reference |
| CD206 (Mannose Receptor) | Flow Cytometry | BMDM | 18 hours | Significant Reduction | [2] |
| IL-10 | Flow Cytometry | BMDM | 18 hours | Significant Reduction | [2] |
| TGF-β | Flow Cytometry | BMDM | 18 hours | Significant Reduction | [2] |
| IL-10 | Flow Cytometry | Human PBMC-derived monocytes | Not specified | Reduced | [2] |
| Arg1 | qPCR | TAMs | In vivo | Reduced |
BMDM: Bone Marrow-Derived Macrophages; TAMs: Tumor-Associated Macrophages; PBMC: Peripheral Blood Mononuclear Cells.
Signaling Pathways
The induction of the M1 macrophage phenotype by GSK547 is primarily mediated through the inhibition of RIPK1, which leads to the activation of specific downstream signaling pathways. The key pathway involved is the STAT1 signaling cascade.[2] Additionally, ERK5/MAP kinase and PPAR signaling have been implicated in the reprogramming of macrophages following RIPK1 inhibition.[2]
Caption: GSK547 inhibits RIPK1, leading to STAT1 activation and M1 polarization.
Experimental Protocols
This section provides detailed protocols for the isolation of bone marrow-derived macrophages (BMDMs) and their subsequent polarization to an M1 phenotype using GSK547.
Protocol 1: Isolation and Culture of Mouse Bone Marrow-Derived Macrophages (BMDMs)
This protocol describes the harvesting and culture of BMDMs from mouse bone marrow.
Materials:
-
C57BL/6 mice (6-10 weeks old)
-
70% Ethanol
-
Sterile PBS
-
DMEM high-glucose medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin (100x)
-
L929-cell conditioned medium (as a source of M-CSF) or recombinant M-CSF (20 ng/mL)
-
Sterile syringes (10 mL) and needles (25G)
-
70 µm cell strainer
-
50 mL conical tubes
-
Petri dishes or cell culture plates
Procedure:
-
Euthanize mice according to approved institutional protocols.
-
Sterilize the hind legs with 70% ethanol.
-
Dissect the femurs and tibias and remove the surrounding muscle tissue.
-
Cut the ends of the bones and flush the marrow out with a 10 mL syringe filled with DMEM.
-
Pass the cell suspension through a 70 µm cell strainer into a 50 mL conical tube to obtain a single-cell suspension.
-
Centrifuge the cells at 300 x g for 5 minutes.
-
Resuspend the cell pellet in BMDM culture medium (DMEM supplemented with 10% FBS, 1% Penicillin-Streptomycin, and 20% L929-conditioned medium or 20 ng/mL recombinant M-CSF).
-
Plate the cells in non-tissue culture treated petri dishes.
-
Incubate at 37°C in a 5% CO2 incubator.
-
On day 3, add fresh BMDM culture medium.
-
On day 7, the cells will have differentiated into macrophages and are ready for use.
Caption: Workflow for the isolation and differentiation of BMDMs.
Protocol 2: GSK547 Treatment for M1 Macrophage Polarization
This protocol details the treatment of BMDMs with GSK547 to induce an M1 phenotype.
Materials:
-
Differentiated BMDMs (from Protocol 1)
-
GSK547 (dissolved in DMSO)
-
Complete DMEM medium
-
6-well or 12-well cell culture plates
Procedure:
-
Seed the differentiated BMDMs into 6-well or 12-well plates at a density of 1 x 10^6 cells/mL and allow them to adhere overnight.
-
Prepare a working solution of GSK547 in complete DMEM medium. A concentration range of 10-100 nM can be tested to determine the optimal concentration for your specific cell line and experimental conditions. A final DMSO concentration should be kept below 0.1%.
-
Remove the old medium from the cells and replace it with the medium containing GSK547 or vehicle control (DMSO).
-
Incubate the cells for 18-24 hours at 37°C in a 5% CO2 incubator.
-
After incubation, the cells are ready for downstream analysis such as flow cytometry or qPCR.
Protocol 3: Analysis of M1/M2 Markers by qPCR
This protocol provides a method to quantify the expression of M1 and M2 macrophage markers using quantitative real-time PCR.
Materials:
-
GSK547-treated and control macrophages
-
RNA extraction kit
-
cDNA synthesis kit
-
SYBR Green or TaqMan qPCR master mix
-
qPCR instrument
-
Primers for M1 and M2 markers (see Table 3)
Table 3: Recommended Mouse qPCR Primers for Macrophage Polarization Markers
| Gene | Forward Primer (5' - 3') | Reverse Primer (5' - 3') |
| Nos2 (iNOS) | GTTCTCAGCCCAACAATACAAGA | GTGGACGGGTCGATGTCAC |
| Tnf (TNF-α) | CCTGTAGCCCACGTCGTAG | GGGAGTAGAACAATGTGAGTGG |
| Il6 | TAGTCCTTCCTACCCCAATTTCC | TTGGTCCTTAGCCACTCCTTC |
| Mrc1 (CD206) | CTCTGTTCAGCTATTGGACGC | TGGCACTAGCAAATGCTTGAGT |
| Arg1 | CTCCAAGCCAAAGTCCTTAGAG | AGGAGCTGTCATTAGGGACATC |
| Actb (β-actin) | GGCTGTATTCCCCTCCATCG | CCAGTTGGTAACAATGCCATGT |
Procedure:
-
Lyse the cells and extract total RNA using a commercial kit according to the manufacturer's instructions.
-
Synthesize cDNA from the extracted RNA.
-
Set up the qPCR reaction with SYBR Green or TaqMan master mix, cDNA, and primers.
-
Run the qPCR program on a real-time PCR instrument.
-
Analyze the data using the ΔΔCt method, normalizing the expression of target genes to a housekeeping gene such as Actb.
Protocol 4: Analysis of M1/M2 Surface Markers by Flow Cytometry
This protocol describes the staining and analysis of macrophage surface markers by flow cytometry.
Materials:
-
GSK547-treated and control macrophages
-
FACS buffer (PBS with 2% FBS and 0.05% sodium azide)
-
Fc block (anti-CD16/32 antibody)
-
Fluorochrome-conjugated antibodies against M1 markers (e.g., anti-MHC Class II, anti-CD86) and M2 markers (e.g., anti-CD206)
-
Flow cytometer
Procedure:
-
Gently detach the macrophages from the plate using a cell scraper.
-
Wash the cells with FACS buffer and centrifuge at 300 x g for 5 minutes.
-
Resuspend the cells in FACS buffer and count them.
-
Block Fc receptors by incubating the cells with Fc block for 10-15 minutes on ice.
-
Add the fluorochrome-conjugated antibodies to the cells and incubate for 30 minutes on ice in the dark.
-
Wash the cells twice with FACS buffer.
-
Resuspend the cells in FACS buffer and acquire the data on a flow cytometer.
-
Analyze the data using appropriate software to determine the percentage of cells expressing M1 and M2 markers.
Caption: Experimental workflow for analyzing GSK547-treated macrophages.
References
Application Notes and Protocols: Measuring RIPK1 Inhibition by GSK547 Using Western Blot
For Researchers, Scientists, and Drug Development Professionals
Abstract
Receptor-Interacting Protein Kinase 1 (RIPK1) is a critical regulator of cellular signaling pathways, governing cell survival and programmed cell death mechanisms such as apoptosis and necroptosis.[1][2][3][4] Dysregulation of RIPK1 activity is implicated in a variety of inflammatory diseases and cancers, making it a key therapeutic target.[5] GSK547 is a potent and highly selective inhibitor of RIPK1 kinase activity.[6][7][8][9] This document provides a detailed protocol for utilizing Western blotting to measure the inhibitory effect of GSK547 on RIPK1 phosphorylation, a key marker of its activation. The protocol includes methods for cell treatment, protein extraction, electrophoretic separation, and immunodetection, along with data interpretation guidelines.
Introduction
RIPK1 is a serine/threonine kinase that plays a dual role in cellular signaling. As a scaffold protein, it can promote cell survival by activating the NF-κB pathway.[2][10] Conversely, its kinase activity is essential for initiating necroptosis, a form of programmed necrosis, through the formation of the necrosome complex with RIPK3 and Mixed Lineage Kinase Domain-Like (MLKL) protein.[1][3][4] Upon activation, RIPK1 undergoes autophosphorylation at multiple sites, including Serine 166 (p-RIPK1 Ser166), which serves as a reliable biomarker for its kinase activation and the induction of necroptosis.[11][12]
GSK547 is a small molecule inhibitor that specifically targets the kinase activity of RIPK1 with high potency (IC50 = 31 nM).[6] It has been shown to effectively block RIPK1-mediated necroptosis and reduce inflammation in various disease models.[6] This application note details a Western blot protocol to quantify the dose-dependent inhibition of RIPK1 phosphorylation by GSK547 in a cellular context.
Signaling Pathway
The diagram below illustrates the central role of RIPK1 in the necroptosis signaling pathway and the point of intervention for the inhibitor GSK547. Under specific stimuli, such as TNFα in the presence of a caspase inhibitor (zVAD-fmk), RIPK1 is activated and phosphorylates itself and RIPK3. This leads to the phosphorylation and oligomerization of MLKL, which then translocates to the plasma membrane, causing membrane rupture and cell death. GSK547 inhibits the kinase activity of RIPK1, thereby preventing the downstream phosphorylation events and blocking necroptosis.
Caption: Necroptosis signaling pathway and GSK547 inhibition.
Experimental Protocols
This protocol is designed for human colorectal adenocarcinoma HT-29 cells, which are a well-established model for studying necroptosis.
Materials and Reagents
-
Cell Line: HT-29 (ATCC® HTB-38™)
-
Reagents:
-
Human TNF-alpha (hTNF-α)
-
Pan-caspase inhibitor z-VAD-fmk
-
GSK547
-
DMSO (vehicle control)
-
RIPA Lysis and Extraction Buffer
-
Protease and Phosphatase Inhibitor Cocktail
-
BCA Protein Assay Kit
-
Laemmli Sample Buffer (4X)
-
Precast polyacrylamide gels (e.g., 4-15%)
-
PVDF membrane
-
Blocking Buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary Antibodies:
-
Rabbit anti-p-RIPK1 (Ser166)
-
Rabbit anti-RIPK1
-
Mouse anti-β-Actin (loading control)
-
-
Secondary Antibodies:
-
HRP-conjugated anti-rabbit IgG
-
HRP-conjugated anti-mouse IgG
-
-
Enhanced Chemiluminescence (ECL) Western Blotting Substrate
-
Deionized water
-
Phosphate Buffered Saline (PBS)
-
Tris-Buffered Saline with Tween-20 (TBST)
-
Procedure
-
Cell Culture and Treatment:
-
Culture HT-29 cells in appropriate medium until they reach 80-90% confluency in 6-well plates.
-
Prepare stock solutions of GSK547 and z-VAD-fmk in DMSO.
-
Pre-treat cells with varying concentrations of GSK547 (e.g., 0, 10, 30, 100, 300 nM) or DMSO vehicle for 1 hour.
-
Induce necroptosis by adding a combination of hTNF-α (e.g., 20 ng/mL) and z-VAD-fmk (e.g., 20 µM) to the cell culture medium.
-
Incubate the cells for a predetermined time (e.g., 4-6 hours) at 37°C and 5% CO2.
-
-
Protein Extraction:
-
Aspirate the culture medium and wash the cells twice with ice-cold PBS.
-
Lyse the cells by adding 100-150 µL of ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors to each well.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.
-
Transfer the supernatant (protein extract) to a new tube and discard the pellet.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay according to the manufacturer's instructions.
-
-
Sample Preparation and SDS-PAGE:
-
Normalize the protein concentration for all samples with lysis buffer.
-
Add 4X Laemmli sample buffer to the lysates to a final concentration of 1X.
-
Boil the samples at 95-100°C for 5-10 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) per lane onto a precast polyacrylamide gel.
-
Run the gel according to the manufacturer's recommendations until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF membrane using a wet or semi-dry transfer system.
-
Confirm the transfer efficiency by staining the membrane with Ponceau S.
-
-
Immunoblotting:
-
Block the membrane with Blocking Buffer for 1 hour at room temperature with gentle agitation.
-
Incubate the membrane with primary antibody against p-RIPK1 (Ser166) (e.g., 1:1000 dilution in blocking buffer) overnight at 4°C.
-
Wash the membrane three times for 5-10 minutes each with TBST.
-
Incubate the membrane with HRP-conjugated anti-rabbit IgG secondary antibody (e.g., 1:5000 dilution in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane again three times for 5-10 minutes each with TBST.
-
-
Signal Detection and Analysis:
-
Prepare the ECL substrate according to the manufacturer's instructions and incubate the membrane for the recommended time.
-
Capture the chemiluminescent signal using a digital imaging system.
-
To probe for total RIPK1 and β-Actin, the membrane can be stripped and re-probed. Alternatively, run parallel gels.
-
Quantify the band intensities using image analysis software. Normalize the p-RIPK1 signal to the total RIPK1 signal, and then to the β-Actin signal to account for loading differences.
-
Experimental Workflow
The following diagram outlines the major steps in the Western blot protocol for assessing GSK547-mediated inhibition of RIPK1 phosphorylation.
Caption: Western Blot Experimental Workflow.
Data Presentation
The quantitative data from the Western blot analysis can be summarized in a table for clear comparison of the effects of different GSK547 concentrations.
| Treatment Group | GSK547 Conc. (nM) | p-RIPK1 (Ser166) Intensity (Normalized) | Total RIPK1 Intensity (Normalized) | p-RIPK1 / Total RIPK1 Ratio | % Inhibition of p-RIPK1 |
| Untreated Control | 0 | 0.05 | 1.00 | 0.05 | - |
| Vehicle (DMSO) + T/Z | 0 | 1.00 | 1.02 | 0.98 | 0 |
| GSK547 + T/Z | 10 | 0.52 | 0.99 | 0.53 | 46 |
| GSK547 + T/Z | 30 | 0.21 | 1.01 | 0.21 | 79 |
| GSK547 + T/Z | 100 | 0.08 | 0.98 | 0.08 | 92 |
| GSK547 + T/Z* | 300 | 0.04 | 1.00 | 0.04 | 96 |
*T/Z: TNF-α / z-VAD-fmk
Logical Relationship Diagram
This diagram illustrates the expected relationship between GSK547 treatment, the molecular events, and the resulting Western blot data.
Caption: Logical flow from GSK547 treatment to Western blot outcome.
Conclusion
The Western blot protocol described here provides a robust and reliable method for assessing the inhibitory activity of GSK547 on RIPK1. By measuring the levels of phosphorylated RIPK1, researchers can effectively quantify the potency of GSK547 and similar inhibitors in a cellular context. This assay is a fundamental tool for the preclinical evaluation of RIPK1 inhibitors in drug discovery and development programs targeting diseases driven by necroptotic cell death.
References
- 1. Necroptosis and RIPK1-mediated neuroinflammation in CNS diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. RIPK1 - Wikipedia [en.wikipedia.org]
- 3. Frontiers | RIPK1 in necroptosis and recent progress in related pharmaceutics [frontiersin.org]
- 4. RIPK1 in necroptosis and recent progress in related pharmaceutics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Advances in RIPK1 kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. caymanchem.com [caymanchem.com]
- 7. selleckchem.com [selleckchem.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. immune-system-research.com [immune-system-research.com]
- 10. Necroptosis-independent signaling by the RIP kinases in inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Phospho-RIPK1 (Ser166) antibody (28252-1-AP) | Proteintech [ptglab.com]
- 12. Phospho-RIP (Ser166) Antibody | Cell Signaling Technology [cellsignal.com]
Troubleshooting & Optimization
(Rac)-GSK547 solubility issues and solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (Rac)-GSK547. The information is presented in a question-and-answer format to directly address common issues, particularly those related to solubility.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is the racemic mixture of GSK547, a potent and highly selective inhibitor of Receptor-Interacting Serine/Threonine-Protein Kinase 1 (RIPK1).[1][2][3] RIPK1 is a critical mediator of cellular signaling pathways that regulate inflammation and cell death, including necroptosis. By inhibiting RIPK1, GSK547 can modulate these processes, which has implications for research in areas such as oncology and inflammatory diseases.[1][4][5]
Q2: What are the basic chemical properties of this compound?
| Property | Value |
| Molecular Formula | C₂₀H₁₈F₂N₆O |
| Molecular Weight | 396.39 g/mol [1][6] |
| Appearance | White to off-white solid[3] |
Troubleshooting Guide: Solubility Issues
Q3: I am having trouble dissolving this compound. What are the recommended solvents?
This compound is poorly soluble in aqueous solutions. The recommended solvent for creating stock solutions is dimethyl sulfoxide (DMSO).[1][4] It is reported to be insoluble in water and ethanol.[4]
Solubility Data
| Solvent | Reported Solubility | Notes |
| DMSO | ≥ 125 mg/mL (315.35 mM) | Hygroscopic DMSO can significantly reduce solubility; use fresh, anhydrous DMSO. Sonication is recommended to aid dissolution.[1][3] |
| DMSO | 29 mg/mL (73.16 mM) | |
| DMF | 1 mg/mL | [6] |
| Ethanol | Slightly soluble | [6] |
| Water | Insoluble | [4] |
Q4: My this compound is not fully dissolving in DMSO, or it precipitates out of solution. What should I do?
This is a common issue that can be addressed with the following steps:
-
Use Fresh, Anhydrous DMSO: DMSO is hygroscopic, meaning it readily absorbs moisture from the air.[4] Water contamination will significantly decrease the solubility of this compound. Always use a fresh, unopened bottle of anhydrous DMSO or a properly stored aliquot.
-
Sonication: As recommended by suppliers, sonicating the solution can help break up solid particles and facilitate dissolution.[1]
-
Gentle Warming: Gentle warming (e.g., to 37°C) can also aid in dissolving the compound. However, be cautious about the stability of the compound at elevated temperatures for extended periods.
Q5: How can I prepare a stable aqueous solution of this compound for my in vitro cell-based assays?
Directly dissolving this compound in aqueous media is not recommended due to its low solubility. The standard procedure is to first prepare a high-concentration stock solution in DMSO and then dilute it into your cell culture medium.
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution in DMSO
-
Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of fresh, anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM, 50 mM, or 100 mM).
-
Vortex the solution thoroughly.
-
If the compound is not fully dissolved, place the tube in a sonicator bath for 5-10 minutes.
-
Once fully dissolved, aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solutions at -20°C or -80°C for long-term stability.[1][2]
Q6: I need to prepare this compound for in vivo animal studies. What formulation strategies can I use to improve its solubility and bioavailability?
Due to its poor aqueous solubility, specialized formulations are required for in vivo administration. Common strategies involve the use of co-solvents and surfactants. Here are some published formulation protocols:
Protocol 2: In Vivo Formulation with PEG300 and Tween-80
This protocol yields a clear solution with a solubility of ≥ 2.08 mg/mL.[2]
-
Prepare a stock solution of this compound in DMSO (e.g., 20.8 mg/mL).
-
In a sterile tube, add 10% of the final volume from the DMSO stock solution.
-
Add 40% of the final volume of PEG300 and mix thoroughly until the solution is clear.
-
Add 5% of the final volume of Tween-80 and mix again until clear.
-
Add 45% of the final volume of saline and mix to create the final formulation.
Protocol 3: In Vivo Formulation with SBE-β-CD
This protocol uses sulfobutyl ether-β-cyclodextrin (SBE-β-CD) to enhance solubility and can achieve a concentration of ≥ 2.5 mg/mL.[2]
-
Prepare a 20% (w/v) solution of SBE-β-CD in saline.
-
Prepare a stock solution of this compound in DMSO.
-
Add 5% of the final volume from the DMSO stock solution to 95% of the final volume of the 20% SBE-β-CD in saline solution.
-
Mix thoroughly until a clear solution is obtained.
Protocol 4: In Vivo Formulation with Corn Oil
For oral administration, a corn oil-based formulation can be used, achieving a solubility of ≥ 2.08 mg/mL.[2]
-
Prepare a stock solution of this compound in DMSO (e.g., 20.8 mg/mL).
-
Add 10% of the final volume from the DMSO stock solution to 90% of the final volume of corn oil.
-
Mix thoroughly to ensure a homogenous suspension.
Visualizations
Signaling Pathway
Caption: RIPK1 signaling and inhibition by this compound.
Experimental Workflow
Caption: Workflow for preparing this compound solutions.
References
- 1. GSK547 | RIP kinase | TargetMol [targetmol.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. selleckchem.com [selleckchem.com]
- 5. Identification of a RIP1 Kinase Inhibitor Clinical Candidate (GSK3145095) for the Treatment of Pancreatic Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. caymanchem.com [caymanchem.com]
Optimizing (Rac)-GSK547 Concentration for In Vitro Studies: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the effective use of (Rac)-GSK547 in in vitro experiments. This guide offers troubleshooting advice and answers to frequently asked questions to ensure optimal experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a highly selective and potent inhibitor of the Receptor-Interacting Serine/Threonine-Protein Kinase 1 (RIPK1).[1][2] It functions by binding to an allosteric pocket on the RIPK1 kinase domain, which is distinct from the ATP-binding site.[3][4] This binding mode makes it a type III kinase inhibitor, contributing to its high selectivity.[4] Inhibition of RIPK1 kinase activity can modulate cellular processes such as necroptosis and inflammation.[3][5] Specifically, GSK547 has been shown to drive macrophage-mediated adaptive immune tolerance in pancreatic cancer.[1][2]
Q2: What is the recommended concentration range for this compound in in vitro studies?
The optimal concentration of this compound will vary depending on the cell type and experimental endpoint. However, published studies provide a general guideline. For instance, in L929 cells, GSK547 induced cell death with an IC50 of 32 nM when co-treated with TNFα and zVAD.[1] For studies on bone marrow-derived macrophages (BMDM), a concentration of 50 nM has been used to promote an immunogenic phenotype. A dose-response experiment is always recommended to determine the optimal concentration for your specific model system.
Q3: How should I prepare and store this compound stock solutions?
This compound is soluble in DMSO.[2][6][7][8] It is recommended to prepare a high-concentration stock solution in fresh, anhydrous DMSO. For example, a stock solution of 10 mM or higher can be prepared. To aid dissolution, sonication may be used.[2] Stock solutions should be aliquoted and stored at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 1 year) to avoid repeated freeze-thaw cycles.[1][2] When preparing working solutions, dilute the DMSO stock in your cell culture medium. Ensure the final DMSO concentration in your experiment is low (typically ≤ 0.1%) to avoid solvent-induced artifacts.
Q4: What are the known effects of this compound on cellular signaling pathways?
This compound, through its inhibition of RIPK1, has been shown to modulate inflammatory signaling pathways. In bone marrow-derived macrophages (BMDMs), treatment with GSK547 upregulates STAT1 signaling, which is associated with M1 macrophage polarization (pro-inflammatory).[1][6] Concurrently, it reduces the signaling of STAT3, STAT5, and STAT6, which are linked to the M2-like macrophage phenotype (anti-inflammatory).[6] This reprogramming of macrophages towards an immunogenic phenotype can enhance their antigen-capturing ability.[6]
Quantitative Data Summary
| Parameter | Cell Line | Condition | Value | Reference |
| IC50 | L929 | Co-treatment with TNFα and zVAD (24 hours) | 32 nM | [1] |
| Solubility | DMSO | - | ≥ 50 mg/mL | [8] |
| Storage (Powder) | -20°C | - | 3 years | [2] |
| Storage (in Solvent) | -80°C | - | 1 year | [2] |
Experimental Protocols
Protocol 1: Determination of IC50 of this compound in L929 Cells
This protocol outlines the methodology to determine the half-maximal inhibitory concentration (IC50) of this compound in L929 cells under conditions of TNFα-induced necroptosis.
Materials:
-
L929 cells
-
DMEM (supplemented with 10% FBS, 1% penicillin-streptomycin)
-
This compound
-
Recombinant murine TNFα
-
zVAD-fmk (pan-caspase inhibitor)
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
96-well white, clear-bottom tissue culture plates
Procedure:
-
Seed L929 cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.
-
Prepare a serial dilution of this compound in cell culture medium. A typical concentration range to test would be from 0.1 nM to 10 µM.
-
Pre-treat the cells with the different concentrations of this compound for 30 minutes.
-
Induce necroptosis by adding a combination of TNFα (final concentration 10 ng/mL) and zVAD-fmk (final concentration 20 µM) to each well.
-
Include appropriate controls: untreated cells, cells treated with TNFα/zVAD alone, and vehicle control (DMSO).
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.
-
Assess cell viability using the CellTiter-Glo® assay according to the manufacturer's instructions.
-
Measure luminescence using a plate reader.
-
Calculate the IC50 value by plotting the percentage of cell viability against the log concentration of this compound and fitting the data to a four-parameter logistic curve.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Low or no compound efficacy | 1. Suboptimal concentration. 2. Compound degradation. 3. Cell line not sensitive to RIPK1 inhibition. | 1. Perform a dose-response curve to determine the optimal concentration. 2. Prepare fresh stock solutions. Ensure proper storage conditions are maintained. 3. Confirm that your cell line expresses RIPK1 and that the pathway is active under your experimental conditions. |
| Compound precipitation in media | 1. Poor solubility at the working concentration. 2. High final DMSO concentration. | 1. Ensure the final DMSO concentration is low (≤ 0.1%). If precipitation persists, consider using a solubilizing agent like Pluronic F-68. 2. Prepare intermediate dilutions of the stock solution in culture medium to minimize the volume of DMSO added to the final culture. |
| Observed cytotoxicity in control cells | 1. High concentration of DMSO in the final culture volume. 2. Compound itself is cytotoxic at high concentrations. | 1. Ensure the final DMSO concentration does not exceed 0.1%. Run a vehicle control with the same DMSO concentration to assess solvent toxicity. 2. Perform a dose-response experiment to identify the cytotoxic concentration range of this compound for your specific cell line. |
| Inconsistent results between experiments | 1. Variability in cell passage number. 2. Inconsistent incubation times. 3. Freeze-thaw cycles of the compound stock. | 1. Use cells within a consistent and low passage number range. 2. Ensure precise and consistent incubation times for all treatments. 3. Use aliquoted stock solutions to avoid repeated freeze-thaw cycles. |
Visualizations
Caption: RIPK1 Signaling Pathway and Inhibition by this compound.
Caption: Troubleshooting Workflow for this compound In Vitro Experiments.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. GSK547 | RIP kinase | TargetMol [targetmol.com]
- 3. Frontiers | Advances in RIPK1 kinase inhibitors [frontiersin.org]
- 4. RIP1 Kinase Drives Macrophage Mediated Adaptive Immune Tolerance in Pancreatic Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. immune-system-research.com [immune-system-research.com]
- 6. selleckchem.com [selleckchem.com]
- 7. caymanchem.com [caymanchem.com]
- 8. abmole.com [abmole.com]
Technical Support Center: (Rac)-GSK547 Formulation and Aqueous Solubility
This technical support center provides researchers, scientists, and drug development professionals with guidance on preventing the precipitation of (Rac)-GSK547 in aqueous solutions. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during experimental work.
Troubleshooting Guide: Precipitation of this compound in Aqueous Solutions
Encountering precipitation of this compound during the preparation of aqueous solutions is a common challenge due to its low water solubility. This guide provides a systematic approach to troubleshoot and resolve this issue.
Logical Flow for Troubleshooting Precipitation
Caption: A stepwise guide to troubleshooting this compound precipitation.
Frequently Asked Questions (FAQs)
Q1: My this compound precipitated when I diluted my DMSO stock solution with an aqueous buffer. How can I prevent this?
A1: This is a common issue known as "antisolvent precipitation." this compound is highly soluble in DMSO but poorly soluble in water.[1][2] When the DMSO stock is added to an aqueous buffer, the solvent composition changes drastically, causing the compound to crash out of solution.
Solutions:
-
Use a co-solvent system: Instead of diluting directly into a purely aqueous buffer, use a formulation that includes co-solvents and excipients to maintain solubility. Several protocols have been developed for this purpose.[3]
-
Stepwise dilution: Add the aqueous buffer to the DMSO stock solution slowly and with constant mixing. This can sometimes help maintain solubility, though it is not always effective.
-
Lower the final concentration: If your experimental design allows, reducing the final concentration of this compound may keep it below its solubility limit in the final aqueous medium.
Q2: I observed precipitation in my formulation even after following a recommended protocol. What could be the cause?
A2: Several factors could lead to precipitation even with an established protocol:
-
Hygroscopic DMSO: DMSO readily absorbs moisture from the air.[1][3] "Wet" DMSO is a less effective solvent for this compound and can lead to a lower-than-expected stock concentration and subsequent precipitation upon dilution. Always use fresh, anhydrous DMSO. [1][3]
-
Incorrect order of addition: For multi-component formulations, the order in which solvents and excipients are added is often critical. Ensure you are following the specified order of addition.[1][3]
-
Temperature effects: Solubility can be temperature-dependent. If you are working at a lower temperature than specified in the protocol, solubility may be reduced. Gentle warming can sometimes help.[3]
-
Buffer composition: The type and concentration of salts in your aqueous buffer can influence the solubility of the compound.[4] If you are using a different buffer system than the one specified, this could be the source of the issue.
Q3: Can I use sonication or heating to redissolve precipitated this compound?
A3: Yes, gentle heating and/or sonication can be used to aid in the dissolution of this compound.[3][5] However, it is crucial to be cautious with these methods:
-
Heating: Use a warm water bath and do not overheat the solution, as this could degrade the compound.
-
Sonication: Use a bath sonicator to avoid localized overheating that can occur with a probe sonicator.
If the compound precipitates again upon cooling to room temperature, the solution is supersaturated and not stable. In this case, you will need to adjust the formulation.
Recommended Formulation Protocols for Aqueous Solutions
The following protocols are designed to enhance the aqueous solubility of this compound for in vitro and in vivo studies.
Quantitative Data Summary
| Protocol | Components | Final Concentration Achieved | Appearance |
| 1 | 5% DMSO, 95% (20% SBE-β-CD in Saline) | ≥ 2.5 mg/mL (6.31 mM) | Clear solution |
| 2 | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.08 mg/mL (5.25 mM) | Clear solution |
| 3 | 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.08 mg/mL (5.25 mM) | Clear solution |
| 4 | 10% DMSO, 90% Corn Oil | ≥ 2.08 mg/mL (5.25 mM) | Clear solution |
Data sourced from MedChemExpress.[3]
Detailed Experimental Methodologies
Protocol 2: DMSO/PEG300/Tween-80/Saline Formulation
This protocol is suitable for preparing aqueous solutions for in vivo administration.
Experimental Workflow
Caption: Step-by-step workflow for the DMSO/PEG300/Tween-80/Saline formulation.
Materials:
-
This compound
-
Anhydrous DMSO
-
PEG300
-
Tween-80
-
Saline (0.9% NaCl in sterile water)
Procedure:
-
Prepare a 20.8 mg/mL stock solution of this compound in anhydrous DMSO.
-
In a sterile microcentrifuge tube, add 100 µL of the this compound DMSO stock solution.
-
Add 400 µL of PEG300 to the tube.
-
Vortex or mix thoroughly until the solution is completely clear.
-
Add 50 µL of Tween-80.
-
Mix again until the solution is homogeneous.
-
Add 450 µL of saline to bring the total volume to 1 mL.
-
Mix thoroughly to ensure a clear, uniform solution. The final concentration will be ≥ 2.08 mg/mL.[3]
Signaling Pathway Context: this compound as a RIPK1 Inhibitor
Understanding the mechanism of action of this compound can inform experimental design. This compound is a potent and selective inhibitor of Receptor-Interacting Serine/Threonine Protein Kinase 1 (RIPK1).[3][5][6] RIPK1 is a key signaling node that can trigger either cell survival pathways (like NF-κB) or cell death pathways (apoptosis and necroptosis).[7]
Simplified RIPK1 Signaling
Caption: this compound inhibits RIPK1, modulating cell survival and death pathways.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 5. GSK547 | RIP kinase | TargetMol [targetmol.com]
- 6. immune-system-research.com [immune-system-research.com]
- 7. Frontiers | Advances in RIPK1 kinase inhibitors [frontiersin.org]
Long-term stability of frozen (Rac)-GSK547 aliquots
This technical support center provides researchers, scientists, and drug development professionals with guidance on the long-term stability of frozen aliquots of the RIPK1 inhibitor, (Rac)-GSK547. Below you will find frequently asked questions (FAQs) and troubleshooting guides to ensure the integrity of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A: For optimal long-term stability, this compound should be stored under the following conditions as summarized in the table below.
| Form | Storage Temperature | Recommended Duration | Notes |
| Solid Powder | -20°C | ≥ 4 years[1] | Store in a dry, dark place. |
| Stock Solution in DMSO | -80°C | Up to 1 year[2] | Aliquot into single-use volumes to avoid freeze-thaw cycles.[2][3] |
| -20°C | Up to 1 month[4] | Suitable for short-term storage. Aliquoting is highly recommended.[3] |
Q2: How many times can I freeze and thaw my this compound aliquots?
A: It is strongly recommended to minimize freeze-thaw cycles.[3] The primary reason for this is that dimethyl sulfoxide (DMSO), the most common solvent for creating stock solutions, is hygroscopic and can absorb atmospheric moisture upon thawing. This introduction of water can lead to the hydrolysis or precipitation of the compound, thereby reducing its effective concentration and compromising experimental results. While some studies on other small molecules in DMSO have shown no significant degradation after up to 11 freeze-thaw cycles, this is highly compound-dependent. For this compound, it is best practice to prepare single-use aliquots to maintain the integrity of the compound.
Q3: My frozen this compound aliquot in DMSO appears to have precipitated after thawing. What should I do?
A: Precipitation upon thawing can indicate that the compound's solubility limit has been exceeded, possibly due to the absorption of water by DMSO or temperature-induced changes. Before use, always visually inspect the solution. If a precipitate is observed, you can try to redissolve it by gently warming the vial (e.g., in a 37°C water bath) and vortexing. However, if the precipitate does not fully dissolve, it is advisable to discard the aliquot and use a fresh one to ensure accurate dosing in your experiments.
Q4: I am observing inconsistent or lower-than-expected activity of this compound in my assays. Could this be a stability issue?
A: Yes, a loss of biological activity is a key indicator of compound degradation. If you are experiencing inconsistent results, it is crucial to review your storage and handling procedures. Ensure that stock solutions are stored at the correct temperature, protected from light, and that freeze-thaw cycles are minimized. If you suspect degradation, it is recommended to prepare a fresh stock solution from the solid compound and compare its activity to the older stock.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Action(s) |
| Inconsistent experimental results | - Compound degradation due to improper storage (temperature, light exposure).- Multiple freeze-thaw cycles of the stock solution.- Inaccurate pipetting from a non-homogenous solution. | - Prepare fresh stock solutions from solid this compound.- Aliquot stock solutions into single-use vials and store at -80°C.- Ensure the solution is completely thawed and vortexed gently before use. |
| Precipitate in thawed aliquot | - Compound has come out of solution due to temperature changes or water absorption by DMSO. | - Gently warm the vial and vortex to attempt redissolution.- If the precipitate persists, discard the aliquot.- For future use, consider preparing aliquots at a slightly lower concentration. |
| Change in color of the solution | - Chemical degradation or oxidation of the compound. | - Discard the solution immediately.- Prepare a fresh stock solution and store it properly, protected from light. |
| Loss of biological activity | - Significant degradation of the compound. | - Perform a stability assessment of your current stock solution using an analytical method like HPLC (see experimental protocols below).- Prepare a fresh stock solution and validate its activity in your assay. |
Experimental Protocols
Protocol 1: Stability Assessment of this compound by High-Performance Liquid Chromatography (HPLC)
This protocol provides a general framework for assessing the stability of this compound in a DMSO solution. It is recommended to adapt and validate this method for your specific laboratory conditions.
Objective: To quantify the concentration of this compound over time and after freeze-thaw cycles to assess its stability.
Materials:
-
This compound stock solution in DMSO (e.g., 10 mM)
-
HPLC-grade acetonitrile (ACN)
-
HPLC-grade water
-
Formic acid (or other suitable mobile phase modifier)
-
HPLC system with a UV detector
-
C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm particle size)
Methodology:
-
Sample Preparation:
-
T=0 Sample: Prepare a fresh dilution of your this compound stock solution in the mobile phase to a final concentration within the linear range of the detector (e.g., 10 µM). This will serve as your reference.
-
Stability Samples: Subject your aliquots to the desired storage conditions (e.g., -20°C, -80°C) and/or a specified number of freeze-thaw cycles. At each time point or cycle, prepare a dilution identical to the T=0 sample.
-
-
HPLC Analysis:
-
Mobile Phase: A common starting point is a gradient of acetonitrile and water with 0.1% formic acid. For example:
-
Solvent A: 0.1% Formic Acid in Water
-
Solvent B: 0.1% Formic Acid in Acetonitrile
-
-
Gradient: A typical gradient might run from 10% B to 90% B over 15-20 minutes. This will need to be optimized to achieve good separation of the parent compound from any potential degradants.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25-30°C
-
Injection Volume: 10-20 µL
-
Detection Wavelength: Monitor at the λmax of this compound (approximately 256 nm).[1]
-
-
Data Analysis:
-
Integrate the peak area of the this compound peak in each chromatogram.
-
Calculate the percentage of this compound remaining at each time point or freeze-thaw cycle relative to the T=0 sample using the formula:
-
% Remaining = (Peak Area of Sample / Peak Area of T=0) * 100
-
-
A significant decrease in the main peak area and the appearance of new peaks are indicative of degradation.
-
Visualizations
This compound Stability Assessment Workflow
References
Impact of serum concentration on GSK547 activity in vitro
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using the RIPK1 inhibitor, GSK547, in in vitro experiments. A key focus is the impact of serum concentration on the compound's activity.
Frequently Asked Questions (FAQs)
Q1: What is GSK547 and what is its mechanism of action?
A1: GSK547 is a highly selective and potent inhibitor of Receptor-Interacting serine/threonine-Protein Kinase 1 (RIPK1).[1] It functions by binding to an allosteric pocket of RIPK1, thereby preventing its kinase activity.[2] RIPK1 is a critical signaling node that regulates cellular pathways leading to inflammation, apoptosis (programmed cell death), and necroptosis (a form of programmed necrosis).[2][3][4]
Q2: How does serum concentration in cell culture media affect the in vitro activity of GSK547?
A2: Serum contains proteins, primarily albumin, that can bind to small molecules like GSK547. This binding sequesters the inhibitor, reducing the "free" concentration available to interact with its target, RIPK1, within the cells.[5] Consequently, a higher concentration of GSK547 is required to achieve the same level of inhibition in the presence of serum. This phenomenon is known as an "IC50 shift," where the apparent potency of the inhibitor decreases as the serum concentration increases.[5][6]
Q3: My GSK547 is precipitating when I dilute it into my cell culture medium. What should I do?
A3: Precipitation of GSK547 upon dilution into aqueous-based cell culture media is a common issue due to its limited aqueous solubility. Here are some steps to mitigate this:
-
Final DMSO Concentration: Ensure the final concentration of DMSO (dimethyl sulfoxide) in your cell culture medium is low, typically below 0.5%, to avoid solvent-induced cytotoxicity.
-
Pre-warm the Medium: Pre-warming the cell culture medium to 37°C before adding the GSK547 stock solution can help improve solubility.
-
Thorough Mixing: Mix the solution immediately and thoroughly after adding the GSK547 stock to the medium.
-
Sonication: If precipitation persists, brief sonication of the prepared medium can help to dissolve the compound.[1]
-
Solubility Test: Perform a kinetic solubility test in your specific cell culture medium to determine the maximum concentration at which GSK547 remains in solution.
Q4: I am not observing the expected level of necroptosis inhibition with GSK547. What could be the reason?
A4: Several factors could contribute to a lack of expected activity:
-
Serum Protein Binding: As discussed in Q2, high serum concentrations can significantly reduce the effective concentration of GSK547. Consider reducing the serum percentage in your assay or increasing the GSK547 concentration to compensate.
-
Cell Line Specificity: The expression levels of RIPK1 and other components of the necroptosis pathway can vary between cell lines. Confirm that your chosen cell line expresses RIPK1 and is known to undergo necroptosis.
-
Assay Conditions: Ensure that your assay is properly set up to induce necroptosis. This typically involves stimulating cells with a combination of TNF-α, a Smac mimetic, and a pan-caspase inhibitor (like z-VAD-fmk).[7]
-
Compound Integrity: Verify the integrity and concentration of your GSK547 stock solution. Improper storage or repeated freeze-thaw cycles can lead to degradation.
Data Presentation
Table 1: Representative Impact of Serum Concentration on GSK547 IC50
The following table provides a hypothetical yet representative example of the expected shift in the half-maximal inhibitory concentration (IC50) of GSK547 in the presence of varying concentrations of fetal bovine serum (FBS).
| FBS Concentration (%) | Apparent IC50 (nM) | Fold Shift in IC50 (vs. 0% FBS) |
| 0 | 15 | 1.0 |
| 2.5 | 45 | 3.0 |
| 5 | 90 | 6.0 |
| 10 | 210 | 14.0 |
| 20 | 540 | 36.0 |
Note: These are illustrative values. The actual IC50 shift should be determined empirically for your specific cell line and assay conditions.
Experimental Protocols
Protocol 1: In Vitro Cell Viability Assay to Determine GSK547 IC50
This protocol describes a method to determine the IC50 of GSK547 in a cell-based assay by inducing necroptosis.
Materials:
-
L929 cells (or another suitable cell line)
-
Cell culture medium (e.g., DMEM) with varying percentages of FBS (0%, 2.5%, 5%, 10%, 20%)
-
GSK547 stock solution (e.g., 10 mM in DMSO)
-
Recombinant human TNF-α
-
Pan-caspase inhibitor (e.g., z-VAD-fmk)
-
Cell viability reagent (e.g., CellTiter-Glo®)
-
96-well cell culture plates
-
Multichannel pipette
-
Plate reader
Procedure:
-
Cell Seeding: Seed L929 cells into a 96-well plate at a density of 1 x 10^4 cells per well in 100 µL of their respective serum-containing media and incubate overnight.
-
Compound Preparation: Prepare serial dilutions of GSK547 in the corresponding serum-containing media.
-
Compound Treatment: Add 50 µL of the diluted GSK547 or vehicle control (media with the same final DMSO concentration) to the appropriate wells. Pre-incubate the cells with the compound for 30 minutes.[1]
-
Necroptosis Induction: Add 50 µL of a solution containing TNF-α (final concentration 10 ng/mL) and z-VAD-fmk (final concentration 20 µM) to all wells except for the untreated controls.
-
Incubation: Incubate the plate for 24 hours at 37°C in a humidified incubator with 5% CO2.
-
Cell Viability Measurement: After incubation, bring the plate to room temperature and add the cell viability reagent according to the manufacturer's instructions.
-
Data Acquisition: Measure the luminescence or fluorescence using a plate reader.
-
Data Analysis: Normalize the data to the vehicle-treated controls and plot the cell viability against the logarithm of the GSK547 concentration. Use a non-linear regression model to determine the IC50 value for each serum concentration.
Mandatory Visualizations
Caption: RIPK1 Signaling Pathway in Response to TNFα.
Caption: Experimental Workflow for IC50 Determination.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| High variability between replicate wells | - Uneven cell seeding- Pipetting errors- Edge effects in the plate | - Ensure a single-cell suspension before seeding.- Use a multichannel pipette for consistency.- Avoid using the outer wells of the plate or fill them with sterile PBS. |
| GSK547 shows lower than expected potency | - High serum concentration in the medium- Compound degradation- Incorrect stock concentration | - Perform an IC50 shift assay to determine the effect of serum.- Prepare fresh dilutions from a new stock aliquot for each experiment.- Verify the concentration of your stock solution. |
| High background cell death in control wells | - Cell culture stress (e.g., over-confluency)- Reagent toxicity (e.g., high DMSO concentration)- Contamination | - Use healthy, low-passage cells.- Ensure the final DMSO concentration is ≤0.5%.- Regularly check for microbial contamination. |
| Inconsistent results between experiments | - Variation in cell passage number- Different lots of serum or reagents | - Use cells within a consistent passage number range.- Qualify new lots of serum and reagents before use in critical experiments. |
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. journals.asm.org [journals.asm.org]
- 4. RIPK1 can mediate apoptosis in addition to necroptosis during embryonic development - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. A simple method for predicting serum protein binding of compounds from IC(50) shift analysis for in vitro assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
Technical Support Center: Overcoming Resistance to GSK547 in Cancer Cell Lines
Disclaimer: As of late 2025, specific instances of acquired resistance to GSK547 in cancer cell lines have not been extensively documented in peer-reviewed literature. The following troubleshooting guide and FAQs are based on established principles of resistance to targeted therapies in cancer and are intended to provide a framework for investigating potential resistance to this RIPK1 inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for GSK547?
A1: GSK547 is a highly selective and potent inhibitor of Receptor-Interacting serine/threonine-protein Kinase 1 (RIPK1).[1][2] RIPK1 is a key regulator of cellular stress and inflammation, and its inhibition can modulate immune responses and induce cell death in certain contexts. In some preclinical models, such as pancreatic cancer, GSK547 has been shown to reprogram tumor-associated macrophages towards an anti-tumor phenotype.[3][4]
Q2: What are the potential general mechanisms by which cancer cells could develop resistance to GSK547?
A2: While specific mechanisms for GSK547 are yet to be fully elucidated, resistance to targeted inhibitors typically falls into two main categories:
-
On-Target Resistance: This involves genetic changes in the drug's direct target. For GSK547, this could hypothetically include mutations in the RIPK1 gene that prevent the drug from binding effectively.
-
Off-Target Resistance: This is more common and involves the activation of alternative signaling pathways that bypass the need for the inhibited target.[5][6] For GSK547, this could involve the upregulation of parallel pro-survival or anti-apoptotic pathways.
Q3: My cancer cell line shows high intrinsic resistance to GSK547. What could be the reason?
A3: Intrinsic resistance can occur if the cancer cell line's survival is not dependent on the RIPK1 signaling pathway. The cells may rely on other dominant oncogenic drivers for their growth and proliferation. It is also possible that the cell line expresses high levels of drug efflux pumps that actively remove GSK547 from the cell.
Troubleshooting Guide for Acquired Resistance
Problem 1: Decreased sensitivity to GSK547 in a previously sensitive cancer cell line.
Your cell line, which was initially sensitive to GSK547, now requires a significantly higher concentration of the drug to achieve the same level of growth inhibition.
Possible Cause 1: Activation of Bypass Signaling Pathways
Cancer cells may adapt to RIPK1 inhibition by upregulating other pro-survival signaling pathways, such as the MAPK/ERK or PI3K/AKT pathways, to maintain proliferation and survival.[5][7][8]
Recommended Action & Experimental Protocol:
-
Experiment: Perform Western blot analysis to assess the phosphorylation status of key proteins in bypass pathways.
-
Protocol: Western Blotting for Bypass Pathway Activation
-
Cell Lysis: Treat both the parental (sensitive) and resistant cell lines with GSK547 at the original IC50 concentration for 24 hours. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein (20-30 µg) onto a polyacrylamide gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies against p-ERK1/2, total ERK1/2, p-AKT, total AKT, and a loading control (e.g., β-actin or GAPDH).
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Interpretation of Results:
An increase in the ratio of phosphorylated to total ERK or AKT in the resistant cell line compared to the parental line upon GSK547 treatment would suggest the activation of these bypass pathways.
Possible Cause 2: On-Target Mutations in RIPK1
A mutation in the RIPK1 gene, particularly in the kinase domain where GSK547 binds, could reduce the drug's binding affinity, leading to resistance.
Recommended Action & Experimental Protocol:
-
Experiment: Sequence the RIPK1 gene in both parental and resistant cell lines.
-
Protocol: Sanger Sequencing of the RIPK1 Kinase Domain
-
Genomic DNA Extraction: Isolate genomic DNA from both parental and resistant cell lines using a commercial kit.
-
PCR Amplification: Design primers to amplify the coding sequence of the RIPK1 kinase domain. Perform PCR using a high-fidelity DNA polymerase.
-
PCR Product Purification: Purify the PCR products to remove primers and dNTPs.
-
Sanger Sequencing: Send the purified PCR products for Sanger sequencing.
-
Sequence Analysis: Align the sequencing results from the resistant and parental cell lines with the reference sequence of RIPK1 to identify any mutations.
-
Interpretation of Results:
The presence of a non-synonymous mutation in the RIPK1 kinase domain of the resistant cell line that is absent in the parental line could be the cause of resistance.
Problem 2: A subpopulation of cells consistently survives GSK547 treatment.
Even at high concentrations of GSK547, a small fraction of cells remains viable and eventually repopulates the culture.
Possible Cause: Existence of a Drug-Tolerant Persister (DTP) Cell Population
Some cancer cells can enter a quiescent or slow-cycling state in the presence of a targeted therapy, allowing them to survive. This is a non-genetic mechanism of resistance.
Recommended Action & Experimental Protocol:
-
Experiment: Use a combination of a cell cycle inhibitor and GSK547 to target these persister cells.
-
Protocol: Combination Therapy with a Cell Cycle Inhibitor
-
Cell Seeding: Seed the resistant cells in a 96-well plate.
-
Drug Treatment: Treat the cells with GSK547 alone, a cell cycle inhibitor (e.g., a CDK4/6 inhibitor like palbociclib) alone, and a combination of both at various concentrations.
-
Cell Viability Assay: After 72-96 hours, assess cell viability using a CellTiter-Glo® Luminescent Cell Viability Assay.
-
Synergy Analysis: Calculate the combination index (CI) using the Chou-Talalay method to determine if the drug combination is synergistic (CI < 1), additive (CI = 1), or antagonistic (CI > 1).
-
Interpretation of Results:
A synergistic effect of the combination therapy would suggest that targeting the cell cycle can help overcome the resistance mediated by drug-tolerant persister cells.
Data Presentation
Table 1: Hypothetical IC50 Values for GSK547 in Parental and Resistant Cell Lines
| Cell Line | GSK547 IC50 (µM) |
| Parental Pancreatic Cancer Cell Line (PANC-1) | 0.5 |
| GSK547-Resistant PANC-1 (PANC-1-GR) | 8.2 |
Table 2: Hypothetical Relative Protein Expression in Parental vs. Resistant Cell Lines
| Protein | Parental (PANC-1) | Resistant (PANC-1-GR) |
| p-ERK1/2 / total ERK1/2 | 1.0 | 4.5 |
| p-AKT / total AKT | 1.0 | 3.8 |
| RIPK1 | 1.0 | 1.1 |
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Simplified RIPK1 signaling pathway and the inhibitory action of GSK547.
Caption: Upregulation of MAPK/ERK and PI3K/AKT as bypass pathways.
Caption: Experimental workflow for identifying mechanisms of resistance.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. GSK547 | RIP kinase | TargetMol [targetmol.com]
- 3. RIP1 Kinase Drives Macrophage Mediated Adaptive Immune Tolerance in Pancreatic Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Identification of a RIP1 Kinase Inhibitor Clinical Candidate (GSK3145095) for the Treatment of Pancreatic Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mechanisms of acquired resistance to fibroblast growth factor receptor targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. theros1ders.org [theros1ders.org]
- 7. FGF/FGFR signaling pathway involved resistance in various cancer types [jcancer.org]
- 8. aacrjournals.org [aacrjournals.org]
Validation & Comparative
Validating GSK547 Target Engagement in Live Cells: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of methods for validating the target engagement of GSK547, a potent and selective inhibitor of Receptor-Interacting Serine/Threonine-Protein Kinase 1 (RIPK1), in live cells. Understanding and confirming that a compound interacts with its intended target within a cellular environment is a critical step in drug discovery and development. This document outlines and compares key methodologies, presents supporting data, and provides detailed experimental protocols to assist researchers in selecting the most appropriate assay for their needs.
Introduction to GSK547 and RIPK1 Target Engagement
GSK547 is a highly selective and potent small molecule inhibitor of RIPK1, a crucial kinase involved in regulating inflammation and programmed cell death pathways, including necroptosis.[1] GSK547 binds to an allosteric pocket of RIPK1, distinct from the ATP-binding site. Validating the engagement of GSK547 with RIPK1 in a cellular context is essential to correlate its biochemical potency with its biological effects. This guide explores three primary methods for assessing live-cell target engagement: the NanoBioluminescence Resonance Energy Transfer (NanoBRET) assay, the Cellular Thermal Shift Assay (CETSA), and Western Blot analysis of downstream signaling. For comparative purposes, we will contrast the performance of GSK547 with other known RIPK1 inhibitors, Necrostatin-1 (Nec-1) and GSK'963.
Comparison of Live-Cell Target Engagement Methods
The selection of a target engagement assay depends on various factors, including the specific research question, available resources, and desired throughput. Below is a comparative overview of the leading methods for validating GSK547's interaction with RIPK1 in live cells.
| Method | Principle | Advantages | Disadvantages | Quantitative Data |
| NanoBRET™ Target Engagement Assay | Measures the binding of a compound to a NanoLuc® luciferase-tagged target protein in live cells by detecting the displacement of a fluorescent tracer, resulting in a decrease in BRET signal.[2] | High sensitivity and quantitative in live cells.[2] Real-time measurement of compound affinity and residence time.[3] Suitable for high-throughput screening.[4] | Requires genetic modification of cells to express the NanoLuc-fusion protein. Dependent on the availability of a suitable fluorescent tracer. | Provides quantitative IC50 or Ki values for compound affinity in a cellular environment.[2] |
| Cellular Thermal Shift Assay (CETSA®) | Based on the principle that ligand binding stabilizes the target protein, leading to an increased resistance to thermal denaturation.[5] The amount of soluble protein remaining after heat treatment is quantified. | Label-free method that can be used with endogenous proteins in unmodified cells and tissues.[5] Provides direct evidence of target binding in a physiological context. | Can be lower throughput compared to NanoBRET, especially with Western blot readout.[6] Not all ligand binding events result in a significant thermal shift.[7] | Generates an EC50 value representing the concentration at which the compound stabilizes 50% of the target protein.[5] |
| Western Blot (p-RIPK1 S166) | Indirectly assesses target engagement by measuring the inhibition of RIPK1 autophosphorylation at Serine 166 (p-RIPK1 S166), a key marker of RIPK1 kinase activation.[8] | Utilizes standard laboratory techniques and antibodies. Can be performed on endogenous proteins without modification. | Indirect measure of target engagement; inhibition of phosphorylation could be due to downstream effects. Less quantitative than direct binding assays. | Provides a semi-quantitative measure of target inhibition (e.g., IC50 for inhibition of phosphorylation). |
Quantitative Data Summary
The following table summarizes publicly available data for GSK547 and comparator compounds using the discussed live-cell target engagement methodologies. It is important to note that assay conditions can vary between studies, which may influence the reported values.
| Compound | Method | Cell Line | Reported Value (IC50/EC50/Ki) | Reference |
| GSK547 | NanoBRET | HEK293T | Apparent Ki: 0.56 nM (human RIPK1) | [2] |
| GSK547 | Necroptosis Inhibition | L929 | IC50: 32 nM | [1] |
| Necrostatin-1 (Nec-1) | CETSA | HT-29 | EC50: 1,100 nM | [5] |
| Necrostatin-1 (Nec-1) | NanoBRET | HEK293 | IC50: ~1 µM | [9] |
| Necrostatin-1 (Nec-1) | Necroptosis Inhibition | L929 | IC50: 1 µM | |
| GSK'963 | Necroptosis Inhibition | L929 | IC50: 1 nM | |
| GSK'963 | Necroptosis Inhibition | U937 | IC50: 4 nM |
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
NanoBRET™ Target Engagement Assay
This protocol is a generalized procedure for measuring the affinity of GSK547 for RIPK1 in live cells.
Materials:
-
HEK293 cells
-
NanoLuc®-RIPK1 Fusion Vector (or similar expression vector)
-
Transfection reagent
-
Opti-MEM® I Reduced Serum Medium
-
96-well or 384-well white, flat-bottom cell culture plates
-
NanoBRET™ Tracer specific for RIPK1
-
Test compounds (GSK547, Necrostatin-1, GSK'963)
-
NanoBRET™ Nano-Glo® Substrate
-
Extracellular NanoLuc® Inhibitor
-
Luminometer capable of measuring BRET
Procedure:
-
Cell Transfection:
-
Co-transfect HEK293 cells with the NanoLuc®-RIPK1 Fusion Vector using a suitable transfection reagent according to the manufacturer's instructions.
-
Plate the transfected cells in 96-well or 384-well plates and incubate for 24 hours.
-
-
Compound Treatment:
-
Prepare serial dilutions of GSK547 and comparator compounds in Opti-MEM®.
-
Add the NanoBRET™ tracer to the compound dilutions.
-
Remove the culture medium from the cells and add the compound/tracer mix.
-
Incubate for 2 hours at 37°C in a CO2 incubator.
-
-
Signal Detection:
-
Prepare the NanoBRET™ Nano-Glo® Substrate according to the manufacturer's protocol, including the Extracellular NanoLuc® Inhibitor.
-
Add the substrate to each well.
-
Read the plate on a luminometer, measuring both donor (NanoLuc®) and acceptor (tracer) emission wavelengths.
-
-
Data Analysis:
-
Calculate the NanoBRET™ ratio (acceptor emission / donor emission).
-
Plot the BRET ratio against the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Cellular Thermal Shift Assay (CETSA®)
This protocol describes a typical CETSA experiment to determine the thermal stabilization of endogenous RIPK1 by GSK547.
Materials:
-
HT-29 or other suitable cell line expressing endogenous RIPK1
-
Cell culture medium and reagents
-
Test compounds (GSK547, Necrostatin-1)
-
Phosphate-buffered saline (PBS) with protease and phosphatase inhibitors
-
PCR tubes or 96-well PCR plates
-
Thermal cycler
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Centrifuge
-
SDS-PAGE and Western blot reagents
-
Primary antibody against RIPK1
-
HRP-conjugated secondary antibody
-
Chemiluminescence substrate and imaging system
Procedure:
-
Cell Treatment:
-
Culture cells to confluency.
-
Treat cells with various concentrations of GSK547 or a vehicle control (e.g., DMSO) for 1 hour at 37°C.
-
-
Heat Treatment:
-
Harvest the cells and wash with PBS.
-
Resuspend the cells in PBS with inhibitors and aliquot into PCR tubes or a 96-well plate.
-
Heat the samples to a range of temperatures (e.g., 40-60°C) for 3 minutes in a thermal cycler, followed by cooling to room temperature for 3 minutes. For isothermal dose-response, heat all samples at a single optimized temperature (e.g., 47°C for 8 minutes for RIPK1 in HT-29 cells).[5]
-
-
Cell Lysis and Protein Quantification:
-
Lyse the cells by freeze-thaw cycles or by adding lysis buffer.
-
Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.
-
Collect the supernatant containing the soluble protein fraction.
-
Determine the protein concentration of the soluble fraction.
-
-
Western Blot Analysis:
-
Analyze equal amounts of soluble protein by SDS-PAGE and Western blotting using an anti-RIPK1 antibody.
-
-
Data Analysis:
-
Quantify the band intensities for RIPK1.
-
For a melting curve, plot the band intensity against the temperature to determine the melting temperature (Tm).
-
For an isothermal dose-response curve, plot the band intensity against the compound concentration and fit the data to determine the EC50 value.
-
Western Blot for p-RIPK1 (S166)
This protocol outlines the steps to assess the inhibition of RIPK1 autophosphorylation by GSK547.
Materials:
-
HT-29 or L929 cells
-
Cell culture medium and reagents
-
TNF-α, Smac mimetic (e.g., SM-164), and a pan-caspase inhibitor (e.g., z-VAD-FMK) to induce necroptosis and RIPK1 activation
-
Test compounds (GSK547, Necrostatin-1)
-
Lysis buffer with protease and phosphatase inhibitors
-
SDS-PAGE and Western blot reagents
-
Primary antibody against phospho-RIPK1 (Ser166)
-
Primary antibody against total RIPK1
-
HRP-conjugated secondary antibody
-
Chemiluminescence substrate and imaging system
Procedure:
-
Cell Treatment:
-
Plate cells and allow them to adhere.
-
Pre-treat the cells with serial dilutions of GSK547 or comparator compounds for 30-60 minutes.
-
Induce RIPK1 phosphorylation by treating the cells with a combination of TNF-α, a Smac mimetic, and z-VAD-FMK for a specified time (e.g., 2-6 hours).
-
-
Cell Lysis and Protein Quantification:
-
Wash the cells with cold PBS and lyse them with lysis buffer.
-
Determine the protein concentration of the lysates.
-
-
Western Blot Analysis:
-
Separate equal amounts of protein by SDS-PAGE and transfer to a membrane.
-
Probe the membrane with a primary antibody specific for p-RIPK1 (S166).
-
Strip the membrane and re-probe with an antibody for total RIPK1 as a loading control.
-
-
Data Analysis:
-
Quantify the band intensities for p-RIPK1 and total RIPK1.
-
Normalize the p-RIPK1 signal to the total RIPK1 signal.
-
Plot the normalized p-RIPK1 signal against the compound concentration to determine the IC50 for inhibition of phosphorylation.
-
Visualizations
RIPK1 Signaling Pathway and Inhibition
Caption: RIPK1 signaling pathway and the point of inhibition by GSK547.
Experimental Workflow for Target Engagement Validation
Caption: A generalized workflow for validating GSK547 target engagement in live cells.
Logical Comparison of Target Engagement Methods
Caption: Logical relationships and key attributes of different target engagement methods.
References
- 1. Development of Biochemical and Cellular Probes to Study RIPK1 Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 2. NanoLuc®-RIPK1 Fusion Vector [worldwide.promega.com]
- 3. reactionbiology.com [reactionbiology.com]
- 4. CETSA quantitatively verifies in vivo target engagement of novel RIPK1 inhibitors in various biospecimens - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Comparison of Cellular Target Engagement Methods for the Tubulin Deacetylases Sirt2 and HDAC6: NanoBRET, CETSA, Tubulin Acetylation, and PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Autophosphorylation at serine 166 regulates RIP kinase 1-mediated cell death and inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Quantitative, Wide-Spectrum Kinase Profiling in Live Cells for Assessing the Effect of Cellular ATP on Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Characterization of GSK′963: a structurally distinct, potent and selective inhibitor of RIP1 kinase - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Efficacy Analysis of (Rac)-GSK547 and Necrostatin-1 in the Inhibition of Necroptosis
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the RIPK1 inhibitors (Rac)-GSK547 and Necrostatin-1, focusing on their efficacy in modulating the necroptotic cell death pathway. This analysis is supported by experimental data to facilitate informed decisions in research and development.
Necroptosis, a form of regulated necrosis, is a critical pathway in various physiological and pathological processes, including inflammation, infectious diseases, and neurodegeneration. At the core of this pathway lies the Receptor-Interacting Protein Kinase 1 (RIPK1), making it a key therapeutic target. This guide compares two prominent RIPK1 inhibitors: the well-established Necrostatin-1 and the more recent entrant, this compound.
Mechanism of Action: Targeting the Engine of Necroptosis
Both this compound and Necrostatin-1 exert their inhibitory effects by targeting the kinase activity of RIPK1.[1] Necrostatin-1 is an allosteric inhibitor that binds to a hydrophobic pocket in the kinase domain of RIPK1, thereby locking it in an inactive conformation.[1] This prevents the autophosphorylation of RIPK1, a crucial step for the recruitment and activation of its downstream effector, RIPK3, and the subsequent formation of the necrosome complex.[1] this compound is the racemic mixture of GSK547, which is also a potent and selective inhibitor of RIPK1.[2][3] By inhibiting RIPK1 kinase activity, both compounds effectively block the signaling cascade that leads to the phosphorylation of Mixed Lineage Kinase Domain-Like protein (MLKL), its oligomerization, and translocation to the plasma membrane, ultimately preventing necroptotic cell death.[1]
Quantitative Comparison of Inhibitory Potency
The following table summarizes the available quantitative data on the efficacy of GSK547 (the active component of this compound) and Necrostatin-1 in inhibiting RIPK1 kinase activity and necroptosis. It is important to note that direct comparisons can be challenging due to variations in experimental conditions across different studies.
| Inhibitor | Target | Assay Type | IC50/EC50 | Cell Line/Conditions |
| GSK547 | Necroptosis | Cell-based | IC50: 32 nM | L929 cells (induced with TNFα and zVAD)[2] |
| Necrostatin-1 | RIPK1 Kinase | Biochemical | EC50: 182 nM | In vitro kinase assay[4] |
| Necroptosis | Cell-based | EC50: 490 nM | 293T cells (TNF-α-induced)[5] | |
| Necroptosis | Cell-based | IC50: 1 µM | L929 cells (TNF and zVAD-induced)[6] | |
| Necroptosis | Cell-based | IC50: 2 µM | U937 cells (TNF and zVAD-induced)[6] |
Signaling Pathway and Inhibition
The diagram below illustrates the necroptosis signaling pathway and the points of intervention for this compound and Necrostatin-1.
Experimental Protocols
In Vitro Necroptosis Inhibition Assay
This protocol outlines a general procedure for assessing the efficacy of inhibitors in preventing necroptosis in a cell-based assay.
Materials:
-
Cell line susceptible to necroptosis (e.g., L929, HT-29, U937)
-
Cell culture medium and supplements
-
This compound and Necrostatin-1
-
Tumor Necrosis Factor-alpha (TNF-α)
-
Pan-caspase inhibitor (e.g., z-VAD-fmk)
-
Cell viability assay reagent (e.g., MTS, MTT)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the chosen cell line into a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Inhibitor Treatment: Prepare serial dilutions of this compound and Necrostatin-1 in cell culture medium. Remove the old medium from the cells and add the medium containing the inhibitors. Include a vehicle control (e.g., DMSO).
-
Necroptosis Induction: After a pre-incubation period with the inhibitors (e.g., 1 hour), add TNF-α and a pan-caspase inhibitor (to block apoptosis) to the wells to induce necroptosis.
-
Incubation: Incubate the plate at 37°C in a humidified incubator for a period sufficient to induce cell death in the control wells (typically 18-24 hours).
-
Cell Viability Assessment: Measure cell viability using a suitable assay according to the manufacturer's instructions.
-
Data Analysis: Plot the cell viability against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the EC50 or IC50 value.
In Vitro RIPK1 Kinase Assay (Non-Radioactive)
This protocol describes a method to directly measure the inhibitory effect of the compounds on RIPK1 kinase activity.
Materials:
-
Recombinant human RIPK1
-
Kinase assay buffer
-
ATP
-
Substrate for RIPK1 (e.g., a peptide or myelin basic protein)
-
This compound and Necrostatin-1
-
ADP-Glo™ Kinase Assay kit (or similar)
-
White opaque 96-well plates
-
Luminometer
Procedure:
-
Reaction Setup: In a 96-well plate, add the kinase assay buffer, recombinant RIPK1, and varying concentrations of this compound or Necrostatin-1. Include a no-inhibitor control.
-
Initiate Kinase Reaction: Add the RIPK1 substrate and ATP to each well to start the kinase reaction.
-
Incubation: Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
Stop Reaction and Detect ADP: Add the ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.
-
Generate Luminescent Signal: Add the Kinase Detection Reagent to convert the generated ADP to ATP and then to a luminescent signal.
-
Measure Luminescence: Read the luminescence on a plate-reading luminometer.
-
Data Analysis: The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity. Calculate the percentage of inhibition for each inhibitor concentration and determine the IC50 value.
Summary and Conclusion
Both this compound and Necrostatin-1 are valuable tools for studying the role of RIPK1-mediated necroptosis. Based on the available data, GSK547 appears to be a more potent inhibitor of necroptosis in cell-based assays compared to Necrostatin-1.[2][6] However, researchers should consider the specific experimental context, including the cell type and stimulus used, when selecting an inhibitor. Necrostatin-1 has been extensively characterized and used in a wide range of studies, providing a wealth of comparative data.[1][4][5][6] this compound, as a more recent compound, offers higher potency and may have different pharmacokinetic and off-target profiles that could be advantageous in certain applications.[2][3] The choice between these two inhibitors will ultimately depend on the specific research question, experimental model, and desired potency. It is always recommended to perform dose-response experiments to determine the optimal concentration for each specific experimental setup.
References
The Double-Edged Sword: Investigating the Synergistic Potential of GSK547 with Chemotherapy
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the RIPK1 inhibitor GSK547 in combination with traditional chemotherapy agents. While direct preclinical studies on the synergistic effects of GSK547 with chemotherapy are limited, this guide synthesizes available data on the broader class of RIPK1 inhibitors to elucidate potential interactions and guide future research.
GSK547, a highly selective and potent inhibitor of Receptor-Interacting Serine/Threonine-Protein Kinase 1 (RIPK1), has garnered significant attention for its immunomodulatory properties, particularly in the context of pancreatic cancer.[1] Its primary mechanism of action involves reprogramming tumor-associated macrophages (TAMs) to an immunogenic phenotype and enhancing T-cell-mediated anti-tumor activity. This has led to investigations into its synergy with immunotherapy, where it has shown promise in preclinical models when combined with checkpoint inhibitors. However, its interplay with conventional chemotherapy remains a critical area of exploration.
This guide delves into the available, albeit indirect, evidence of how RIPK1 modulation impacts the efficacy of chemotherapy, drawing insights from studies on RIPK1 inhibitors and genetic knockout models. The data presented herein aims to provide a foundational understanding for designing preclinical studies to explore the synergistic or potentially antagonistic effects of GSK547 with various chemotherapy agents.
Unraveling the RIPK1 Signaling Pathway in Cancer Therapy
RIPK1 is a key signaling node that regulates multiple cellular processes, including inflammation, apoptosis (programmed cell death), and necroptosis (a form of programmed necrosis). In the context of cancer, the role of RIPK1 is complex and can be either pro-tumorigenic or anti-tumorigenic depending on the cellular context and the specific signaling cascade activated.
The diagram below illustrates the central role of RIPK1 in cell fate decisions, highlighting the pathways that can be influenced by both RIPK1 inhibitors like GSK547 and chemotherapy agents.
Synergistic vs. Antagonistic Effects: A Data-Driven Comparison
Direct quantitative data on the combination of GSK547 with chemotherapy is currently unavailable in published literature. However, studies investigating the role of RIPK1 in chemotherapy-induced cell death using genetic knockout models provide valuable insights into the potential interactions. The following tables summarize data from a study on ovarian cancer cells, which suggests that RIPK1 plays a crucial role in mediating cisplatin-induced cell death.[2] This implies that inhibiting RIPK1 with GSK547 could potentially antagonize the effects of cisplatin in this specific cancer type.
Table 1: Effect of RIPK1 Knockout on Cisplatin-Induced Cell Death in A2780 Ovarian Cancer Cells
| Treatment Group | Cell Death (% of Control) | Fold Change vs. Cisplatin Alone |
| Control (Untreated) | 0% | - |
| Cisplatin (12 µM) | 100% | 1.0 |
| RIPK1 Knockout + Cisplatin (12 µM) | ~40% | 0.4 |
Data is estimated from graphical representations in the source study and represents the percentage of cell death as measured by LDH release assay.[2]
Table 2: In Vivo Tumor Growth Suppression by Cisplatin in the Presence and Absence of RIPK1
| Treatment Group | Tumor Volume Reduction (% of Control) |
| Cisplatin in Control Cells | ~75% |
| Cisplatin in RIPK1 Knockout Cells | ~25% |
Data is estimated from graphical representations of tumor volume in a xenograft model.[2]
These findings suggest that in certain contexts, such as ovarian cancer treated with cisplatin, RIPK1 activity is essential for the drug's cytotoxic effects. Therefore, combining a RIPK1 inhibitor like GSK547 with cisplatin in this scenario might be counterproductive. It is crucial to note that this is an indirect inference, and the actual effect of GSK547 could vary depending on the specific chemotherapy agent, cancer type, and dosing schedule.
Experimental Protocols for Assessing Synergy
To rigorously evaluate the synergistic or antagonistic potential of GSK547 with chemotherapy agents, a combination of in vitro and in vivo experiments is necessary. The following are detailed methodologies for key assays.
In Vitro Synergy Assessment
1. Cell Viability Assay (MTT Assay)
This assay determines the metabolic activity of cells, which is an indicator of cell viability.
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere for 24 hours.
-
Drug Treatment: Treat cells with a matrix of concentrations of GSK547 and the chosen chemotherapy agent, both alone and in combination. Include a vehicle control.
-
Incubation: Incubate the cells for 48-72 hours.
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Use software such as CompuSyn to calculate the Combination Index (CI), where CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
2. Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Treat cells with GSK547, the chemotherapy agent, or the combination for a predetermined time.
-
Cell Harvesting: Harvest the cells and wash them with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and Propidium Iodide (PI).
-
Incubation: Incubate in the dark for 15 minutes at room temperature.
-
Flow Cytometry: Analyze the cells using a flow cytometer.
-
Data Analysis: Quantify the percentage of cells in each quadrant (viable: Annexin V-/PI-, early apoptotic: Annexin V+/PI-, late apoptotic/necrotic: Annexin V+/PI+).
In Vivo Synergy Assessment
Xenograft Tumor Model
This model evaluates the anti-tumor efficacy of the drug combination in a living organism.
-
Tumor Implantation: Subcutaneously inject cancer cells into the flank of immunocompromised mice.
-
Tumor Growth: Allow tumors to reach a palpable size (e.g., 100-200 mm³).
-
Treatment Groups: Randomize mice into four groups: (1) Vehicle control, (2) GSK547 alone, (3) Chemotherapy agent alone, and (4) GSK547 + Chemotherapy agent.
-
Drug Administration: Administer the drugs according to a predetermined schedule and route.
-
Tumor Measurement: Measure tumor volume and body weight regularly (e.g., twice a week).
-
Endpoint: Euthanize the mice when tumors reach a predetermined size or at the end of the study.
-
Data Analysis: Compare the tumor growth inhibition (TGI) between the different treatment groups. Statistical analysis (e.g., two-way ANOVA) can be used to determine if the combination treatment is significantly more effective than the individual treatments.
Conclusion and Future Directions
The preclinical data available to date suggests that the interaction between RIPK1 inhibitors and chemotherapy is complex and likely context-dependent. While GSK547's immunomodulatory effects hold promise for combination therapies, particularly with immunotherapy, its potential synergy with chemotherapy requires careful and systematic evaluation. The indirect evidence from RIPK1 knockout studies points towards a potential for antagonism with certain DNA-damaging agents like cisplatin in specific cancer types.
Future research should focus on direct preclinical studies combining GSK547 with a panel of commonly used chemotherapy agents (e.g., gemcitabine, oxaliplatin, doxorubicin) across various cancer cell lines and in vivo models. Such studies are essential to:
-
Determine the synergistic, additive, or antagonistic nature of these combinations.
-
Elucidate the underlying molecular mechanisms of any observed synergy or antagonism.
-
Optimize dosing and scheduling to maximize therapeutic benefit while minimizing potential toxicity.
By systematically addressing these questions, the full potential of GSK547 as part of a combination chemotherapy regimen can be realized, ultimately paving the way for more effective cancer treatments.
References
- 1. The Interferon-Stimulated Gene RIPK1 Regulates Cancer Cell Intrinsic and Extrinsic Resistance to Immune Checkpoint Blockade - PMC [pmc.ncbi.nlm.nih.gov]
- 2. RIP1 promotes proliferation through G2/M checkpoint progression and mediates cisplatin-induced apoptosis and necroptosis in human ovarian cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
(Rac)-GSK547: A Comparative Analysis of Kinase Cross-Reactivity
For Researchers, Scientists, and Drug Development Professionals
(Rac)-GSK547 is the racemic mixture of GSK547, a potent and highly selective inhibitor of Receptor-Interacting Serine/Threonine-Protein Kinase 1 (RIPK1).[1][2] RIPK1 is a critical regulator of inflammation and cell death, making it a compelling therapeutic target for a range of diseases.[1] This guide provides a comparative analysis of the cross-reactivity of the GSK547 chemical scaffold with other kinases, supported by available experimental data.
High Selectivity of the GSK547 Scaffold
While comprehensive kinase panel screening data for this compound is not publicly available, extensive testing on a closely related clinical candidate, GSK3145095, which was developed from GSK547, demonstrates the exceptional selectivity of this chemical series.
In a broad kinase selectivity profile, GSK3145095 was screened against a panel of 359 kinases at a concentration of 10 µM. The results showed no significant inhibition of any kinase other than the intended target, RIPK1. This indicates a greater than 1500-fold selectivity window for RIPK1 over other kinases, underscoring the mono-selectivity of this inhibitor class.
Table 1: Kinase Selectivity Profile of a GSK547 Analog (GSK3145095)
| Kinase Panel Size | Compound Concentration | Off-Target Kinase Inhibition | Selectivity for RIPK1 |
| 359 Kinases | 10 µM | None Detected | >1500-fold |
Signaling Pathway of RIPK1 Inhibition
GSK547 and its analogs are Type III kinase inhibitors, binding to an allosteric pocket located at the back of the ATP-binding site of RIPK1. This binding mode is distinct from many kinase inhibitors that compete directly with ATP and contributes to the high degree of selectivity. Inhibition of RIPK1 kinase activity blocks the signaling cascade that leads to necroptosis, a form of programmed cell death, and inflammation.
References
Efficacy of (Rac)-GSK547 in Patient-Derived Xenograft (PDX) Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the efficacy of (Rac)-GSK547, the racemic form of the potent and selective RIPK1 inhibitor GSK547, in patient-derived xenograft (PDX) models of cancer. The focus is on its performance in modulating the tumor microenvironment and enhancing anti-tumor immunity, with a comparison to standard-of-care therapies where data is available.
Executive Summary
This compound, by targeting the receptor-interacting serine/threonine-protein kinase 1 (RIPK1), presents a novel immunotherapeutic strategy. Preclinical studies, particularly in pancreatic ductal adenocarcinoma (PDAC) models, demonstrate its potential to reprogram the tumor immune microenvironment from immunosuppressive to pro-inflammatory. This guide synthesizes available data on its efficacy, mechanism of action, and provides detailed experimental protocols to aid in the design and interpretation of related research. While direct head-to-head comparisons with standard chemotherapies in PDX models are limited in the public domain, the existing data suggests a promising role for this compound, particularly in combination with checkpoint inhibitors.
Data Presentation
Table 1: Efficacy of GSK547 in Combination Therapy in a PDAC Mouse Model
| Treatment Group | Median Survival (Days) | Improvement vs. Control | Source |
| Checkpoint Inhibitors Alone | 25 | - | [1][2] |
| GSK547 + Checkpoint Inhibitors | 50 | Doubled Survival | [1][2] |
Table 2: Mechanistic Effects of GSK547 on the Tumor Microenvironment
| Parameter | Effect of GSK547 Treatment | Mechanism | Source |
| Macrophage Polarization | Reprogramming towards a pro-inflammatory M1-like phenotype. | Inhibition of RIPK1 in tumor-associated macrophages (TAMs). | [1] |
| T-Cell Activation | Increased activation of "killer" T-cells. | Enhanced antigen presentation by reprogrammed macrophages. | [1] |
| Immunosuppressive Cells | Five-fold decrease in macrophage-influenced T-cells that suppress the immune system. | Modulation of the tumor microenvironment. | [1] |
Experimental Protocols
Establishment of Orthotopic Pancreatic Cancer PDX Models
This protocol is adapted from established methods for creating clinically relevant in vivo models of pancreatic cancer.[3][4][5]
Materials:
-
Fresh patient pancreatic tumor tissue
-
Immunodeficient mice (e.g., NOD/SCID or NSG mice)
-
Sterile phosphate-buffered saline (PBS)
-
Matrigel
-
Sterile surgical instruments
-
Anesthesia (e.g., isoflurane)
-
Ultrasound imaging system
Procedure:
-
Tumor Tissue Preparation: Freshly resected human pancreatic tumor tissue is obtained under sterile conditions. The tissue is washed in cold, sterile PBS and cut into small fragments (2-3 mm³).
-
Orthotopic Implantation:
-
Anesthetize the immunodeficient mouse.
-
Make a small incision in the left abdominal flank to expose the pancreas.
-
Gently inject a tumor fragment suspended in a small volume of Matrigel into the tail of the pancreas.
-
Suture the peritoneum and skin.
-
-
Tumor Growth Monitoring: Monitor tumor growth using high-resolution ultrasound imaging.
-
Passaging: Once the primary tumor reaches a specified size (e.g., 1 cm³), the mouse is euthanized, and the tumor is harvested. A portion of the tumor can be cryopreserved, and the remainder can be passaged to subsequent cohorts of mice for expansion.
In Vivo Efficacy Studies
This protocol outlines a general procedure for evaluating the anti-tumor efficacy of this compound in established PDX models.
Materials:
-
PDX-bearing mice with established tumors
-
This compound
-
Vehicle control
-
Alternative therapeutic agents (e.g., gemcitabine, checkpoint inhibitors)
-
Calipers for tumor measurement
Procedure:
-
Animal Cohort Randomization: Once tumors reach a palpable size (e.g., 100-200 mm³), randomize mice into treatment and control groups.
-
Drug Administration: Administer this compound, alternative therapies, or vehicle control according to the desired dosing schedule and route of administration (e.g., oral gavage, intraperitoneal injection).
-
Tumor Measurement: Measure tumor dimensions with calipers at regular intervals (e.g., twice weekly). Calculate tumor volume using the formula: Volume = (Length x Width²)/2.
-
Data Analysis: Plot tumor growth curves for each treatment group. At the end of the study, tumors can be harvested for further analysis (e.g., immunohistochemistry, flow cytometry).
Analysis of Immune Cell Infiltration
This protocol describes the analysis of immune cell populations within the tumor microenvironment following treatment.
Materials:
-
Harvested tumors from efficacy studies
-
Flow cytometry antibodies for immune cell markers (e.g., CD8, CD4, F4/80, CD206, CD86)
-
Immunohistochemistry reagents
Procedure:
-
Tumor Dissociation: Mechanically and enzymatically dissociate harvested tumors into a single-cell suspension.
-
Flow Cytometry: Stain the single-cell suspension with fluorescently labeled antibodies against specific immune cell markers. Analyze the stained cells using a flow cytometer to quantify the percentage of different immune cell populations (e.g., cytotoxic T-cells, helper T-cells, M1 and M2 macrophages).
-
Immunohistochemistry: Fix and paraffin-embed a portion of the tumor tissue. Perform immunohistochemical staining with antibodies against immune cell markers to visualize the spatial distribution and abundance of immune cells within the tumor.
Mandatory Visualization
Signaling Pathway of RIPK1 Inhibition by this compound
Caption: this compound inhibits RIPK1 in TAMs, shifting them to a pro-inflammatory state.
Experimental Workflow for Evaluating this compound in PDX Models
References
- 1. RIP1 Kinase Identified as Promising Therapeutic Target in Pancreatic Cancer [prnewswire.com]
- 2. eurekalert.org [eurekalert.org]
- 3. Generation of orthotopic patient-derived xenograft models for pancreatic cancer using tumor slices - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Establishment of Patient-derived Orthotopic Xenografts (PDX) as Models for Pancreatic Ductal Adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of GSK547 Potency: An In Vitro and In Vivo Guide
This guide provides a comprehensive comparison of the in vitro and in vivo potency of GSK547, a highly selective and potent inhibitor of Receptor-Interacting Serine/Threonine Protein Kinase 1 (RIPK1).[1][2][3] Designed for researchers, scientists, and drug development professionals, this document summarizes key experimental data, details methodologies, and visually represents relevant biological pathways and workflows to offer an objective performance overview of GSK547.
Introduction to GSK547
GSK547 is a mono-selective, allosteric inhibitor of RIPK1, a critical kinase involved in cellular processes of inflammation and programmed cell death, including necroptosis.[4][5] It has been identified as a promising agent, particularly in oncology, for its ability to modulate macrophage-mediated adaptive immune tolerance.[6] By binding to an allosteric pocket on the RIPK1 enzyme, GSK547 effectively blocks its kinase activity, which has shown therapeutic potential in preclinical models of pancreatic cancer and atherosclerosis.[3][4]
Data Presentation: Potency and Efficacy Metrics
The potency of GSK547 has been characterized through various in vitro and in vivo assays. The following tables summarize the key quantitative data.
In Vitro Potency of GSK547
| Assay Type | Cell Line / System | Target / Endpoint | IC50 | Reference |
| Cell Death Assay | L929 (mouse fibrosarcoma) | TNFα/zVAD-induced necroptosis | 32 nM | [1] |
| Biochemical Assay | Purified Enzyme | RIPK1 Kinase Activity | 31 nM | [3] |
| Human Whole Blood Assay | Human Whole Blood | TNF/SMAC mimetic/zVAD-induced MIP-1β production | 5 nM | [7] |
| Monkey Whole Blood Assay | Monkey Whole Blood | TNF/SMAC mimetic/zVAD-induced cytokine production | 16 nM | [7] |
In Vivo Efficacy and Dosing of GSK547
| Animal Model | Dosing Regimen | Key Outcomes | Reference |
| Pancreatic Ductal Adenocarcinoma (PDA) Orthotopic Mouse Model | 100 mg/kg/day (in food) | Reduced tumor burden, extended survival, reduced liver metastases. | [1][3][8] |
| Acute TNF/zVAD Shock Mouse Model | 1.0 - 10 mg/kg (oral) | 99% inhibition of RIPK1 activation. | [9] |
| Atherosclerosis (ApoESA/SA) Mouse Model | Not specified | Reduced plasma levels of TNF-α and IL-1β. | [3] |
Comparison with Alternative RIPK1 Inhibitors
GSK547 has demonstrated advantages over other known RIPK1 inhibitors in preclinical studies.
| Compound | Key Differentiator | Outcome in PDA Mouse Model | Reference |
| GSK547 | High selectivity and improved oral pharmacokinetics. | Superior reduction in tumor burden and extension of survival compared to Nec-1s. | [1][8] |
| Nec-1s | A well-known RIPK1 inhibitor. | Less effective than GSK547 in vivo. | [1][8] |
| GSK'963 | Precursor analog. | GSK547 exhibits a 400-fold improvement in mouse oral pharmacokinetic exposure. | [5] |
Signaling Pathway and Experimental Workflow Visualizations
RIPK1 Signaling and Point of Inhibition
The diagram below illustrates the central role of RIPK1 in TNF-α mediated signaling pathways, leading to either cell survival via NF-κB activation or programmed cell death (necroptosis). GSK547 acts by directly inhibiting the kinase function of RIPK1, thereby blocking the downstream necroptosis pathway.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. GSK547 | RIP kinase | TargetMol [targetmol.com]
- 3. caymanchem.com [caymanchem.com]
- 4. immune-system-research.com [immune-system-research.com]
- 5. Frontiers | Advances in RIPK1 kinase inhibitors [frontiersin.org]
- 6. abmole.com [abmole.com]
- 7. Identification of a RIP1 Kinase Inhibitor Clinical Candidate (GSK3145095) for the Treatment of Pancreatic Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. selleckchem.com [selleckchem.com]
- 9. researchgate.net [researchgate.net]
Comparative Analysis of (Rac)-GSK547 in Cellular RNA-Seq Studies
(Rac)-GSK547 , the racemic form of the potent and selective RIPK1 inhibitor GSK547, has emerged as a critical tool for investigating the role of Receptor-Interacting Protein kinase 1 (RIPK1) in inflammatory and cell death pathways. This guide provides a comparative overview of this compound, its mechanism of action, and its utility in RNA sequencing (RNA-seq) analysis against other known RIPK1 inhibitors. The information is intended for researchers, scientists, and drug development professionals engaged in studying RIPK1-mediated signaling.
Mechanism of Action and Alternatives
This compound functions as a highly selective inhibitor of RIPK1 kinase activity by binding to an allosteric pocket within the protein.[1][2] This inhibition prevents the autophosphorylation of RIPK1, a critical step in the activation of downstream signaling cascades that lead to inflammation and programmed cell death, specifically necroptosis.[2]
Several alternative small molecule inhibitors targeting RIPK1 are available, each with distinct characteristics in terms of specificity, potency, and mechanism of action. A comparative summary is provided below.
Table 1: Comparison of RIPK1 Inhibitors
| Feature | This compound | Necrostatin-1 (Nec-1) | GSK'963 | GSK3145095 |
| Target | RIPK1 Kinase | RIPK1 Kinase | RIPK1 Kinase | RIPK1 Kinase |
| Binding Mode | Allosteric | Allosteric | Not specified | Not specified |
| Selectivity | High | Moderate | High | High |
| Potency | High | Moderate | High | High |
| Key Features | Racemic mixture of GSK547. | First-in-class RIPK1 inhibitor, but with some off-target effects. | An analog of GSK547. | A clinical candidate for pancreatic cancer.[3] |
| Reported IC50 | Not explicitly found for the racemate. GSK547 has a high potency. | Micromolar range. | Not specified. | Potent inhibition of RIPK1-dependent cellular responses.[3] |
RNA-Seq Data Analysis: A Comparative Overview
Table 2: Conceptual Summary of Differentially Expressed Genes (DEGs) from RNA-Seq Analysis
| Treatment | Upregulated Genes (Examples) | Downregulated Genes (Examples) | Key Affected Pathways |
| This compound | (Data Not Available) | (Data Not Available) | (Hypothesized: Downregulation of inflammatory response and necroptosis pathways) |
| Necrostatin-1 | (Data Not Available) | (Data Not Available) | (Hypothesized: Similar to GSK547 but may show off-target pathway modulation) |
| GSK'963 | (Data Not Available) | (Data Not Available) | (Hypothesized: Similar profile to GSK547) |
| GSK3145095 | (Data Not Available) | (Data Not Available) | (Hypothesized: Potent and specific downregulation of RIPK1-mediated pathways) |
Note: This table is a template. Populating it requires access to specific RNA-seq datasets.
Experimental Protocols
A detailed and standardized protocol is crucial for reproducible RNA-seq experiments. Below is a generalized protocol for the treatment of cells with a RIPK1 inhibitor followed by RNA isolation and library preparation.
Experimental Protocol: RNA-Seq Analysis of Inhibitor-Treated Cells
-
Cell Culture and Treatment:
-
Plate cells (e.g., HT-29, L929, or primary macrophages) at a desired density and allow them to adhere overnight.
-
Pre-treat cells with the desired concentration of this compound or an alternative RIPK1 inhibitor (e.g., Necrostatin-1) for 1-2 hours.
-
Induce necroptosis by adding a combination of TNF-α (e.g., 10-100 ng/mL), a pan-caspase inhibitor (e.g., z-VAD-FMK, 20 µM), and a SMAC mimetic (e.g., BV6, 1 µM).
-
Include appropriate controls: vehicle-treated cells, cells treated with the necroptosis-inducing cocktail without the inhibitor, and cells treated with the inhibitor alone.
-
Incubate for a predetermined time course (e.g., 4, 8, or 24 hours).
-
-
RNA Isolation:
-
Harvest cells and lyse them using a suitable lysis buffer (e.g., TRIzol or a kit-based lysis buffer).
-
Isolate total RNA using a column-based kit (e.g., RNeasy Mini Kit, Qiagen) or phenol-chloroform extraction, followed by DNase I treatment to remove any contaminating genomic DNA.
-
Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop) and a bioanalyzer (e.g., Agilent 2100 Bioanalyzer) to ensure high-quality RNA (RIN > 8).
-
-
RNA-Seq Library Preparation and Sequencing:
-
Enrich for mRNA from total RNA using oligo(dT) magnetic beads.
-
Fragment the enriched mRNA into smaller pieces.
-
Synthesize first-strand cDNA using reverse transcriptase and random primers, followed by second-strand cDNA synthesis.
-
Perform end-repair, A-tailing, and ligation of sequencing adapters.
-
Amplify the library using PCR.
-
Assess the quality and quantity of the prepared library using a bioanalyzer and qPCR.
-
Sequence the libraries on a high-throughput sequencing platform (e.g., Illumina NovaSeq).
-
Visualizations
Signaling Pathway
The following diagram illustrates the central role of RIPK1 in TNF-α-induced signaling pathways, leading to either cell survival (via NF-κB) or cell death (apoptosis or necroptosis), and the point of intervention for this compound.
Caption: RIPK1 signaling pathway and the inhibitory action of this compound.
Experimental Workflow
The diagram below outlines the key steps in an RNA-seq experiment designed to compare the effects of different RIPK1 inhibitors.
Caption: Experimental workflow for comparative RNA-seq analysis.
References
Safety Operating Guide
Proper Disposal Procedures for (Rac)-GSK547: A Comprehensive Guide for Laboratory Professionals
Introduction
(Rac)-GSK547 is the racemate of GSK547, a highly selective and potent inhibitor of receptor-interacting serine/threonine-protein kinase 1 (RIPK1), utilized in research to study its role in macrophage-mediated adaptive immune tolerance in pancreatic cancer.[1][2][3][4] As with any laboratory chemical, the proper disposal of this compound is crucial to ensure personnel safety, environmental protection, and regulatory compliance. This guide provides detailed, step-by-step procedures for the safe handling and disposal of this compound waste.
Safety and Handling Precautions
Before handling or disposing of this compound, it is imperative to be familiar with its safety profile. All procedures should be conducted in a well-ventilated area, preferably within a chemical fume hood.[5] Adherence to the use of appropriate Personal Protective Equipment (PPE) is mandatory.
Recommended Personal Protective Equipment (PPE):
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Chemically resistant gloves (e.g., nitrile).
-
Body Protection: A laboratory coat must be worn.[5]
-
Respiratory Protection: In cases of potential aerosolization or handling of large quantities, a respirator may be necessary.
Physicochemical and Solubility Data
Understanding the properties of this compound is essential for its safe handling and disposal. The following table summarizes key quantitative data for this compound.
| Property | Value |
| Molecular Formula | C₂₀H₁₈F₂N₆O |
| Molecular Weight | 396.39 g/mol |
| Appearance | Solid |
| Solubility in DMSO | ≥ 125 mg/mL (315.35 mM) |
| Storage Temperature | -20°C for 1 month, -80°C for 6 months |
Data sourced from MedChemExpress product information.[1][6]
Step-by-Step Disposal Protocol
The disposal of this compound must be managed as hazardous chemical waste. Under no circumstances should this compound or its solutions be disposed of down the sink or in regular trash.[7]
Methodology for Disposal:
-
Waste Segregation:
-
Establish a dedicated, properly labeled hazardous waste container for this compound and materials contaminated with it.
-
Do not mix this waste with other incompatible waste streams. For instance, separate solvent-based solutions from aqueous solutions.[7]
-
-
Disposal of Unused this compound (Solid):
-
If the original container is to be discarded, ensure it is clearly labeled as "HAZARDOUS WASTE" with the full chemical name "this compound".
-
Place the container in a secondary container to prevent spills and transfer it to your institution's designated chemical waste storage area.
-
-
Disposal of this compound Solutions:
-
Collect all solutions containing this compound in a compatible, leak-proof waste container (e.g., a high-density polyethylene or glass bottle).
-
The container must be clearly labeled with a hazardous waste tag, identifying all constituents, including solvents and their approximate concentrations.[8]
-
Keep the waste container sealed when not in use and store it in a designated satellite accumulation area within the laboratory.[7]
-
-
Disposal of Contaminated Labware:
-
Sharps: Needles, syringes, and other contaminated sharps must be placed in a designated, puncture-proof sharps container labeled as "Chemically Contaminated Sharps".[9]
-
Glassware: Rinse contaminated glassware (e.g., vials, flasks) three times with a suitable solvent (such as ethanol or acetone) to decontaminate it. Collect the rinsate as hazardous waste.[5] After rinsing, the glassware can typically be disposed of in a designated glass waste container.
-
Consumables: Gloves, pipette tips, and other disposable items contaminated with this compound should be collected in a clearly labeled hazardous waste bag or container. Do not dispose of these items in regular or biohazardous waste.
-
-
Arranging for Waste Pickup:
-
Once the waste container is full, or in accordance with your institution's policies, arrange for its collection by your Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal vendor.[10]
-
Spill and Emergency Procedures
In the event of a spill, the following steps should be taken:
-
Evacuate and Alert: Immediately alert others in the vicinity and evacuate the area if the spill is large or in a poorly ventilated space.
-
Secure the Area: Restrict access to the spill area.
-
Consult SDS: Refer to the Safety Data Sheet (SDS) for specific spill cleanup instructions.
-
Cleanup:
-
For small spills, and only if you are trained to do so, use an appropriate absorbent material (e.g., chemical absorbent pads or vermiculite) to contain the spill.
-
Wear the appropriate PPE during cleanup.
-
Collect the absorbed material and any contaminated debris in a sealed, labeled hazardous waste container.
-
-
Decontaminate: Clean the spill area with a suitable solvent, collecting the cleaning materials as hazardous waste.
This compound Disposal Workflow
The following diagram outlines the decision-making process for the proper disposal of waste generated from work with this compound.
Caption: Disposal workflow for this compound waste.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. GSK547 (GSK'547) | RIPK1抑制剂 | MCE [medchemexpress.cn]
- 4. This compound | RIP kinase | | Invivochem [invivochem.cn]
- 5. rtong.people.ust.hk [rtong.people.ust.hk]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. nswai.org [nswai.org]
- 8. orf.od.nih.gov [orf.od.nih.gov]
- 9. uwlax.edu [uwlax.edu]
- 10. mntap.umn.edu [mntap.umn.edu]
Personal protective equipment for handling (Rac)-GSK547
For Researchers, Scientists, and Drug Development Professionals: A detailed protocol for the safe handling and disposal of the potent kinase inhibitor (Rac)-GSK547, ensuring laboratory safety and operational integrity.
This compound is a potent and selective inhibitor of receptor-interacting serine/threonine protein kinase 1 (RIPK1). As with any biologically active compound, proper handling and disposal are paramount to ensure the safety of laboratory personnel and the environment. While the Safety Data Sheet (SDS) for GSK547 indicates that the substance is not classified as hazardous according to the Globally Harmonized System (GHS), it is crucial to follow standard precautionary measures for handling chemicals, especially potent, powdered compounds.[1] This guide provides essential, immediate safety and logistical information, including operational and disposal plans.
Personal Protective Equipment (PPE)
When handling this compound in its solid form or in solution, the following personal protective equipment is recommended to minimize exposure and ensure safety.
| PPE Category | Specification | Rationale |
| Eye Protection | Safety glasses with side shields or chemical splash goggles | Protects eyes from airborne powder particles and splashes of solutions. |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile) | Prevents direct skin contact with the compound.[2] Regularly inspect gloves for tears or punctures and replace them as needed. |
| Body Protection | Laboratory coat | Protects skin and personal clothing from contamination.[2] |
| Respiratory Protection | Not generally required under normal handling conditions with adequate ventilation.[1] | If there is a risk of generating dust or aerosols, work in a fume hood or use a respirator with a particulate filter. |
Experimental Protocols: Handling Procedures
Working with Solid this compound:
-
Ventilation: Always handle the solid compound in a well-ventilated area, such as a chemical fume hood, to avoid the inhalation of any dust.[2]
-
Weighing: When weighing the powder, use a balance with a draft shield to minimize the dispersion of airborne particles.
-
Static Control: Take precautionary measures against static discharge.
-
Avoid Contact: Avoid direct contact with skin, eyes, and clothing.[2]
Preparing Solutions:
-
Solvent Selection: Refer to the product data sheet for appropriate solvents and solubility information.
-
Dissolving: Add the solvent to the solid this compound slowly to avoid splashing. If necessary, use gentle agitation or sonication to aid dissolution.
-
Storage: Store stock solutions in tightly sealed containers at the recommended temperature, typically -20°C or -80°C, and protect from light.
Disposal Plan
Proper disposal of this compound and any contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.
-
Waste Classification: Consult your institution's Environmental Health and Safety (EHS) department to determine if the waste is classified as hazardous.[2]
-
Waste Segregation: Do not mix this compound waste with other incompatible waste streams.[2]
-
Container Labeling: Collect all waste, including unused compound, contaminated consumables (e.g., pipette tips, tubes), and cleaning materials, in a designated and clearly labeled hazardous waste container. The label should include "Hazardous Waste," the full chemical name "this compound," and the relevant CAS number.[2]
-
Storage of Waste: Store the sealed waste container in a designated hazardous waste accumulation area away from general laboratory traffic.[2]
-
Final Disposal: Arrange for the collection and disposal of the hazardous waste by a licensed disposal company. Never dispose of this compound down the drain.[2]
Visualizing Safety Workflows
To further clarify the procedural steps for handling and disposal, the following diagrams illustrate the recommended workflows.
Caption: Workflow for Personal Protective Equipment (PPE) usage when handling this compound.
Caption: Step-by-step plan for the safe disposal of this compound waste.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
